molecular formula C26H29N3O6 B1678738 Nicardipine CAS No. 55985-32-5

Nicardipine

Numéro de catalogue: B1678738
Numéro CAS: 55985-32-5
Poids moléculaire: 479.5 g/mol
Clé InChI: ZBBHBTPTTSWHBA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nicardipine is a dihydropyridine calcium channel blocker of significant value in cardiovascular and neurological research. Its primary mechanism of action involves the selective inhibition of calcium ion influx through voltage-dependent L-type calcium channels in vascular smooth muscle . This action results in peripheral arterial vasodilation, leading to decreased systemic vascular resistance and increased coronary blood flow, without significant cardiodepressant effects . In research settings, this compound is utilized to study models of hypertension and chronic stable angina due to its potent vasodilatory effects . It also shows particular relevance in studies of subarachnoid hemorrhage and cerebral vasospasm, as it exhibits high selectivity for cerebral blood vessels and can help mitigate vasoconstriction . From a pharmacological perspective, this compound is characterized by its high protein binding (>95%) and an elimination half-life of approximately 8.6 hours . It is extensively metabolized by the liver, primarily via the CYP3A4 enzyme system, which is an important consideration for designing drug interaction studies . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O6/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19/h5-12,15,24,27H,13-14,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBHBTPTTSWHBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023363
Record name Nicardipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nicardipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.47e-03 g/L
Record name Nicardipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00622
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nicardipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

55985-32-5
Record name Nicardipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55985-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicardipine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055985325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicardipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00622
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nicardipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(benzylmethylamino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)pyridine-3,5-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.466
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICARDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ5312222S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nicardipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

136-138 °C, 136 - 138 °C
Record name Nicardipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00622
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nicardipine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Unlocking the Gates: A Technical Guide to Nicardipine's Interaction with L-Type Calcium Channels

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the molecular mechanisms underpinning the action of nicardipine, a dihydropyridine calcium channel blocker, on L-type voltage-gated calcium channels (LTCCs). Moving beyond a surface-level description, we will dissect the biophysical and pharmacological principles that govern this critical drug-target interaction, offering insights valuable for ion channel research and cardiovascular drug development.

The L-Type Calcium Channel: A Vital Gatekeeper of Cellular Function

Voltage-gated calcium channels are essential transmembrane proteins that regulate calcium influx in response to changes in membrane potential. The L-type calcium channel (LTCC), also known as the dihydropyridine receptor, is a high-voltage activated channel critical for excitation-contraction coupling in smooth and cardiac muscle cells. Structurally, the LTCC is a multi-subunit complex, with the α1 subunit forming the central pore and containing the voltage sensor and the binding sites for calcium channel blockers. The influx of calcium through these channels triggers a cascade of intracellular events, leading to muscle contraction. Overactivity of LTCCs can result in excessive vasoconstriction and increased peripheral resistance, contributing to hypertension.

This compound: A Dihydropyridine with High Vascular Selectivity

This compound is a second-generation dihydropyridine calcium channel blocker that exhibits a potent and selective inhibitory effect on LTCCs. A key characteristic of this compound is its pronounced selectivity for vascular smooth muscle over cardiac muscle. This selectivity minimizes the negative inotropic effects (reduced force of heart muscle contraction) that can be associated with less selective calcium channel blockers. This property makes this compound a valuable therapeutic agent for the management of hypertension and angina.

The Core Mechanism: A State-Dependent Blockade

The inhibitory action of this compound on LTCCs is not a simple "plug-in-the-hole" mechanism. Instead, it is a sophisticated, state-dependent interaction, meaning this compound's binding affinity for the channel is dramatically influenced by the channel's conformational state: resting, open, or inactivated.

Preferential Binding to Inactivated Channels

Research has unequivocally demonstrated that dihydropyridines, including this compound, bind with significantly higher affinity to the inactivated state of the LTCC compared to the resting (closed) state. This voltage-dependent block is more pronounced at more depolarized membrane potentials, which favor the inactivated state. This preferential binding to the inactivated state is a cornerstone of this compound's mechanism of action and explains its use-dependent properties, where the block becomes more pronounced with increased frequency of channel activation.

The Dihydropyridine Binding Site

The binding site for dihydropyridines is located on the α1 subunit of the LTCC. While the exact three-dimensional structure is complex, studies have identified key amino acid residues within the transmembrane segments of the α1 subunit that are

Nicardipine hydrochloride synthesis and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Nicardipine Hydrochloride

Introduction: A Profile of a Potent Vasodilator

This compound hydrochloride is a second-generation dihydropyridine calcium channel blocker widely utilized in the management of hypertension and angina pectoris.[1][2] Its therapeutic efficacy stems from its potent vasodilatory activity, which is more selective for vascular smooth muscle than for cardiac muscle.[3][4] This selectivity allows it to effectively reduce systemic vascular resistance and lower blood pressure with minimal impact on cardiac contractility.[5][6] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthetic pathways to this compound hydrochloride and elucidating its core chemical and pharmacological properties.

Part 1: Synthesis of this compound Hydrochloride

The most prevalent and industrially scalable method for synthesizing the this compound core structure is a variation of the Hantzsch dihydropyridine synthesis. This method involves a one-pot condensation reaction of three key components to form the central dihydropyridine ring.

Core Synthetic Strategy: The Hantzsch Reaction

The synthesis of this compound, an unsymmetrical dihydropyridine, requires the condensation of an aldehyde (3-nitrobenzaldehyde), an amino-crotonate (acting as the enamine component), and a β-ketoester. The strategic selection of two different ester-containing reactants is crucial for assembling the final asymmetric molecule.

Key Starting Materials:

  • 3-Nitrobenzaldehyde: Provides the C4-substituent on the dihydropyridine ring.

  • Methyl 3-aminocrotonate: Serves as one of the C2-C3 components and the nitrogen atom for the heterocycle.

  • 2-(N-benzyl-N-methylamino)ethyl acetoacetate: Forms the other C5-C6 component and incorporates the side chain responsible for some of this compound's unique properties.

G cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_final Final Product A 3-Nitrobenzaldehyde D Hantzsch Condensation (One-Pot Reaction) A->D B Methyl 3-aminocrotonate B->D C 2-(N-benzyl-N-methylamino)ethyl acetoacetate C->D E This compound (Base) D->E Cyclization F Salt Formation (HCl) E->F Protonation G This compound Hydrochloride (Final API) F->G Purification/ Crystallization

Detailed Experimental Protocol

The following protocol describes a representative synthesis adapted from established methodologies.[7][8][9]

Step 1: Hantzsch Dihydropyridine Condensation

  • To a suitable reaction vessel, charge the solvent (e.g., acetone, chloroform, or isopropanol).[7][8]

  • Add equimolar amounts of 3-amino-2-butenoic acid-2'-(N-benzyl-N-methyl)aminoethyl ester and methyl 3-methyl-4-(3'-nitrophenyl)-3-butenoate.[7][8]

  • Initiate stirring and heat the reaction mixture to a temperature between 50-70°C.

    • Causality: This thermal energy is required to overcome the activation barrier for the multi-component condensation and cyclization reactions that form the dihydropyridine ring. The choice of temperature can influence reaction time and yield.[7]

  • Maintain the reaction at this temperature for 2 to 8 hours, monitoring for completion using a suitable chromatographic technique (e.g., HPLC or TLC).

  • Upon completion, the crude this compound base is present in the reaction mixture.

Step 2: Salt Formation and Isolation

  • After the initial reaction, decolorize the solution by adding activated carbon and filtering.[7][8]

  • Cool the filtrate to approximately 30-35°C.

    • Causality: Lowering the temperature is critical for controlling the crystallization process and preventing the formation of unwanted impurities. This specific temperature range is optimal for forming the desired α-crystal form of this compound hydrochloride.[8]

  • Slowly add a stoichiometric amount of hydrochloric acid while stirring.

  • Continue stirring at this temperature for several hours (e.g., 12 hours) to allow for complete crystallization of the hydrochloride salt.[7]

  • Isolate the precipitated solid by centrifugation or filtration.

  • Dry the resulting product under vacuum to yield this compound hydrochloride as a yellow-green crystalline powder.[7][8]

Part 2: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound hydrochloride is essential for its formulation, administration, and biological activity.

Physicochemical Data
PropertyValueSource(s)
IUPAC Name 2-(benzyl-methyl amino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate monohydrochloride[3]
Molecular Formula C₂₆H₂₉N₃O₆ · HCl[10]
Molecular Weight 515.99 g/mol [3]
Appearance Greenish-yellow or pale yellow, odorless, crystalline powder[3][11]
Melting Point Approx. 165-170°C; other sources report ranges up to 184°C depending on crystalline form[3][7][11]
Solubility Freely soluble in chloroform, methanol, glacial acetic acid; sparingly soluble in ethanol; slightly soluble in water.[3][6]
pKa 8.1, 16.97[12]
Spectroscopic Properties

The structure of this compound hydrochloride is confirmed through various spectroscopic methods.

  • UV-Vis Spectroscopy: In solution, it exhibits characteristic absorption maxima (λmax) between 235-239 nm and 351-355 nm.[13][14] These absorptions are attributed to π-π* electronic transitions within the dihydropyridine and nitrophenyl chromophores.[15][16]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic peaks confirming its functional groups, including vibrations for the N-H group of the dihydropyridine ring, C=O stretching from the two ester groups, and bands corresponding to the aromatic C-NO₂ group.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra provide detailed structural confirmation, showing characteristic signals for the methyl groups on the dihydropyridine ring, the protons of the aromatic rings, and the unique side chain.[15][16]

Stability and Storage

This compound hydrochloride exhibits specific stability characteristics that are critical for its formulation and clinical use.

  • Solution Stability: It is stable in various intravenous solutions, such as 5% dextrose and 0.9% sodium chloride, when stored in glass containers for up to seven days.[19][20] However, concentrations can decline in PVC containers due to adsorption.[19][21]

  • Incompatibilities: The drug is not stable in 5% sodium bicarbonate injection, where it shows immediate precipitation.[19][22] It also demonstrates rapid loss in lactated Ringer's injection.[19][22]

  • Light Sensitivity: The compound is gradually affected by light.[13]

  • Storage Conditions: It should be stored in tight, light-resistant containers at controlled room temperature (20° to 25°C or 68° to 77°F) and protected from freezing and excessive heat.[13][22]

Part 3: Mechanism of Action

This compound hydrochloride functions by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[3][4]

  • Target: It primarily targets L-type voltage-gated calcium channels.[6]

  • Action: By blocking these channels, it prevents the entry of extracellular calcium ions, which is a critical step for muscle contraction.[5]

  • Physiological Effect: The inhibition of calcium influx leads to the relaxation of vascular smooth muscle (vasodilation).[23] This effect is more pronounced in arterial blood vessels than in veins.[1] The result is a significant decrease in systemic vascular resistance (afterload), which in turn lowers blood pressure.[3] Its selectivity for vascular smooth muscle over cardiac muscle means it has minimal effect on heart contractility at therapeutic doses.[4][5]

// Nodes this compound [label="this compound HCl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LTypeChannel [label="L-Type Calcium Channel\n(Vascular Smooth Muscle)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; CaInflux [label="Calcium Ion (Ca²⁺)\nInflux", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Contraction [label="Muscle Contraction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Vasodilation [label="Vasodilation\n(Muscle Relaxation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Resistance [label="Decreased Systemic\nVascular Resistance", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BP [label="Lowered Blood Pressure", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges this compound -> LTypeChannel [label="Blocks", color="#EA4335"]; LTypeChannel -> CaInflux [style=invis]; CaInflux -> Contraction [label="Triggers"]; Contraction -> Vasodilation [style=invis]; // for layout Vasodilation -> Resistance; Resistance -> BP;

// Inhibition edge edge [color="#EA4335", style=dashed, arrowhead=tee]; LTypeChannel -> CaInflux [label="Inhibits"]; CaInflux -> Contraction [style=invis]; // for layout Contraction -> Vasodilation [label="Prevents"]; } dot Caption: Mechanism of action of this compound Hydrochloride.

References

The Pharmacokinetics of Nicardipine in Preclinical Animal Models: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of the pharmacokinetic profile of nicardipine, a dihydropyridine calcium channel blocker, in commonly used preclinical animal models. Designed for researchers, scientists, and drug development professionals, this document delves into the absorption, distribution, metabolism, and excretion (ADME) of this compound in species such as rats, dogs, and monkeys. By synthesizing data from numerous studies, this guide offers field-proven insights into experimental design, data interpretation, and the translation of preclinical findings to clinical scenarios. We will explore the causal relationships behind experimental choices, present detailed methodologies for key in vivo and in vitro assays, and summarize quantitative data in accessible formats to facilitate cross-species comparisons.

Introduction: The Significance of Preclinical Pharmacokinetic Profiling for this compound

This compound is a potent vasodilator used in the management of hypertension and angina.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic properties, which govern the onset, intensity, and duration of its pharmacological effect. Preclinical animal models are indispensable tools in drug development, providing the foundational knowledge of a drug's behavior in a biological system before human trials. Understanding the pharmacokinetics of this compound in these models is crucial for several reasons:

  • Dose Selection and Regimen Design: Preclinical pharmacokinetic data informs the selection of appropriate dose levels and dosing intervals for first-in-human studies.

  • Interspecies Scaling: By comparing pharmacokinetic parameters across different species, researchers can employ allometric scaling techniques to predict human pharmacokinetics.

  • Metabolic Pathway Identification: Animal models help to identify the major metabolic pathways and the enzymes involved, such as the cytochrome P450 (CYP) system, which is critical for predicting potential drug-drug interactions.[2][3]

  • Understanding Dispositional Properties: These studies elucidate the mechanisms of absorption, the extent of tissue distribution, and the routes of elimination from the body.

This guide will navigate the complexities of this compound's pharmacokinetics in preclinical species, offering a robust framework for designing and interpreting such studies.

Comparative Pharmacokinetics of this compound Across Preclinical Species

The pharmacokinetic profile of this compound exhibits notable variations across different animal species. These differences are primarily attributed to species-specific variations in drug-metabolizing enzymes and physiological parameters.

Absorption

Following oral administration, this compound is rapidly and well-absorbed from the gastrointestinal tract in preclinical models.[4][5] However, it is subject to extensive first-pass metabolism in the liver, leading to low systemic bioavailability.[4] This first-pass effect can be partially saturated at higher doses, resulting in a non-linear increase in systemic exposure.

Distribution

This compound is widely distributed throughout the body, a characteristic reflected by its large volume of distribution in rats and dogs.[4] It exhibits high binding to plasma proteins, with over 90% of the drug being reversibly bound in rats, dogs, and monkeys.[2] In rats and humans, the extent of this binding can decrease with increasing drug concentrations.[2]

Metabolism

The liver is the primary site of this compound metabolism, which is mediated predominantly by the cytochrome P450 enzyme system.[2] In vitro studies using human liver microsomes have identified CYP3A4, CYP2D6, and CYP2C8 as the major isoforms responsible for its metabolism.[3] While this compound is a substrate for these enzymes, it also acts as a potent inhibitor of CYP3A4 and CYP2D6.[3]

Species differences in metabolic rates are significant, with the disappearance of this compound from plasma being fastest in rats, followed by dogs and monkeys.[4][6] This correlates with in vitro findings showing higher rates of liver metabolism in rats compared to dogs and monkeys.[2] The primary metabolic pathways involve:

  • Oxidation of the dihydropyridine ring to its pyridine analog.

  • Debenzylation of the N-benzyl-N-methylaminoethyl ester side-chain.

  • Hydrolysis of the ester side-chain to a carboxylic acid.

The relative abundance of these metabolites can differ between species. For instance, the debenzylated metabolite is most abundant in the urine of dogs and humans, while the carboxylic acid derivative, along with the oxidized pyridine form, is more prominent in rats and monkeys.[2]

Excretion

This compound is eliminated from the body primarily as metabolites, with excretion occurring through both urine and feces.[7] Following intravenous administration of radiolabeled this compound, approximately 49% of the radioactivity is recovered in the urine and 43% in the feces within 96 hours.[8][9] Unchanged this compound is not detected in the urine.[8]

Quantitative Pharmacokinetic Parameters of this compound in Preclinical Models

The following table summarizes key pharmacokinetic parameters of this compound in rats, dogs, and monkeys following intravenous and oral administration. It is important to note that these values are compiled from various studies and experimental conditions may differ.

Parameter Rat Dog Monkey
Route of Administration IVOralIV
Dose 0.4 mg/kg12 mg/kg0.4 mg/kg
Cmax (ng/mL) -1429.58 ± 107.40-
Tmax (h) -0.75-
AUC (ng·h/mL) -3042.05 ± 333.35-
t½ (h) -3.49 ± 0.016~1.08 (at 0.4 mg/kg)
CL (mL/min/kg) 197-37
Vd (L/kg) --Increased with higher doses
Bioavailability (%) -Low-

Data compiled from multiple sources.[2][10] Cmax, Tmax, AUC, and t½ for oral administration in rats are from a study using a specific S-SMEDDS formulation.[10] Clearance (CL) and Volume of Distribution (Vd) data are primarily from intravenous studies.[2] Bioavailability is generally low due to a significant first-pass effect.

Experimental Protocols for Preclinical Pharmacokinetic Studies

To ensure data integrity and reproducibility, preclinical pharmacokinetic studies must be conducted with meticulous attention to detail. The following sections provide standardized, step-by-step methodologies for in vivo and in vitro assessments of this compound pharmacokinetics.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical experimental workflow for determining the pharmacokinetic profile of this compound in rats following oral and intravenous administration.

4.1.1. Animal Models and Housing

  • Species: Sprague-Dawley or Wistar rats are commonly used.[6]

  • Housing: Animals should be housed in a controlled environment with regulated temperature, humidity, and a 12-hour light-dark cycle.[6]

  • Diet: Standard laboratory chow and water are provided ad libitum, with fasting overnight prior to oral drug administration.[6]

4.1.2. Drug Formulation and Administration

  • Intravenous (IV) Formulation: Dissolve this compound hydrochloride in a sterile vehicle such as saline or a solution containing a solubilizing agent if necessary.

  • Oral (PO) Formulation: For oral gavage, suspend or dissolve this compound hydrochloride in a suitable vehicle like water, saline, or a methylcellulose solution.[6]

  • IV Administration: Administer the drug solution via a tail vein or a cannulated jugular vein.

  • PO Administration: Administer the drug suspension or solution directly into the stomach using an oral gavage needle.

4.1.3. Blood Sampling

  • Schedule: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose).

  • Sites: Common sampling sites include the tail vein, saphenous vein, or via a jugular vein cannula.[6]

  • Collection: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately place on ice.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then transferred to clean tubes and stored at -80°C until analysis.

4.1.4. Bioanalytical Method

  • Technique: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are standard methods for quantifying this compound in plasma.

  • Sample Preparation: Perform protein precipitation or solid-phase extraction to remove plasma proteins and potential interferences before analysis.

  • Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

4.1.5. Pharmacokinetic Analysis

  • Software: Use validated pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data.

  • Parameters: Calculate key pharmacokinetic parameters using non-compartmental analysis, including Cmax, Tmax, AUC, t½, CL, and Vd.[6]

Diagram: Generalized Workflow for a Preclinical Pharmacokinetic Study

G cluster_pre Pre-Study cluster_study Study Conduct cluster_post Post-Study Analysis animal_acclimation Animal Acclimation dosing Drug Administration (Oral or IV) animal_acclimation->dosing formulation Drug Formulation formulation->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing analysis Sample Analysis (LC-MS/MS) processing->analysis pk_analysis Pharmacokinetic Data Analysis analysis->pk_analysis G This compound This compound pyridine Pyridine Metabolite This compound->pyridine Oxidation (CYP450) debenzylated Debenzylated Metabolite This compound->debenzylated Debenzylation (CYP450) carboxylic_acid Carboxylic Acid Metabolite This compound->carboxylic_acid Hydrolysis

References

Effects of Nicardipine on Endothelial Function and Nitric Oxide Release

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the multifaceted interactions between the dihydropyridine calcium channel blocker, nicardipine, and the vascular endothelium. Moving beyond its well-established role in blocking L-type calcium channels in vascular smooth muscle, this document delves into the nuanced and often indirect effects of this compound on endothelial function, with a specific focus on the synthesis and bioavailability of nitric oxide (NO). We will dissect the core molecular pathways, present conflicting and complementary evidence from in vitro, ex vivo, and in vivo studies, and provide detailed, field-proven experimental protocols for researchers seeking to investigate these effects. The objective is to equip scientists and drug development professionals with the foundational knowledge and practical methodologies required to explore the complex vascular biology of this compound and similar therapeutic agents.

Foundational Concepts: The Vascular Endothelium and Nitric Oxide Signaling

The vascular endothelium, a monolayer of cells lining the interior surface of blood vessels, is a critical regulator of vascular homeostasis. It is not merely a passive barrier but a dynamic, endocrine organ that responds to hemodynamic forces and chemical signals. Its primary signaling molecule for maintaining vascular tone is nitric oxide (NO), a gaseous free radical synthesized by endothelial nitric oxide synthase (eNOS).

The activation of eNOS is a tightly regulated process initiated by various stimuli, most notably the shear stress from blood flow and receptor-mediated agonists like acetylcholine or bradykinin.[1][2] These stimuli increase intracellular calcium (Ca²⁺) concentrations, leading to the binding of Ca²⁺ to calmodulin (CaM). The Ca²⁺/CaM complex then binds to and activates eNOS.[3] Further regulation occurs through post-translational modifications, particularly phosphorylation. The phosphorylation of eNOS at the serine 1177 residue (Ser¹¹⁷⁷) by the kinase Akt is a key activating step, enhancing electron flow within the enzyme and augmenting NO production.[4][5] Conversely, phosphorylation at threonine 495 (Thr⁴⁹⁵) is inhibitory.[5]

Endothelial dysfunction, characterized by impaired NO bioavailability, is a primary initiator of atherosclerosis and is implicated in numerous cardiovascular diseases.[6] This impairment often stems from an increase in reactive oxygen species (ROS), such as superoxide (O₂⁻), which rapidly scavenges NO to form peroxynitrite, a damaging oxidant.[5] Understanding how pharmaceuticals interact with this delicate system is paramount for drug development.

eNOS_Activation cluster_EC Endothelial Cell ShearStress Shear Stress PI3K PI3K ShearStress->PI3K Ca2 ↑ [Ca²⁺]i ShearStress->Ca2 Mechanical Transduction Agonist Agonists (e.g., Acetylcholine) Receptor GPCR Agonist->Receptor PLC/IP3 Pathway Receptor->PI3K Receptor->Ca2 PLC/IP3 Pathway Akt Akt PI3K->Akt eNOS_inactive eNOS (inactive) Akt->eNOS_inactive P-Ser¹¹⁷⁷ (Activates) CaM Calmodulin (CaM) CaM->eNOS_inactive Binds & Activates Ca2->CaM eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Converts L_Arg L-Arginine L_Arg->eNOS_active VSMCC Vasodilation NO->VSMCC Diffuses to Smooth Muscle

Caption: Canonical eNOS activation pathway in vascular endothelial cells.

This compound's Canonical Mechanism of Action: Targeting Vascular Smooth Muscle

This compound is a dihydropyridine calcium channel blocker whose primary therapeutic effect, the lowering of blood pressure, is achieved by acting on vascular smooth muscle cells (VSMCs).[7][8] VSMCs contain L-type voltage-gated Ca²⁺ channels that open in response to membrane depolarization, allowing an influx of extracellular Ca²⁺. This influx triggers a cascade resulting in the phosphorylation of myosin light chains and subsequent muscle contraction (vasoconstriction).

This compound selectively blocks these L-type Ca²⁺ channels in the vasculature.[9] By inhibiting Ca²⁺ influx, it prevents this contractile cascade, leading to smooth muscle relaxation and vasodilation.[7] This widening of the peripheral arteries reduces systemic vascular resistance, thereby lowering blood pressure.[10][11] Its selectivity for vascular smooth muscle over cardiac muscle minimizes negative effects on heart muscle contractility.[9]

Nicardipine_VSMC cluster_VSMC Vascular Smooth Muscle Cell Depolarization Membrane Depolarization L_type L-type Ca²⁺ Channel Depolarization->L_type Opens Vasoconstriction Vasoconstriction Ca_influx Ca²⁺ Influx L_type->Ca_influx Contraction Myosin Phosphorylation & Contraction Ca_influx->Contraction Triggers This compound This compound This compound->L_type BLOCKS

Caption: this compound's primary mechanism on vascular smooth muscle cells.

The Central Question: Does this compound Directly Modulate Endothelial NO Release?

While this compound's action on VSMCs is clear, its effect on the endothelium is more complex and has been a subject of scientific debate. The central question is whether the vasodilation observed is solely due to its effect on smooth muscle or if it is augmented by a direct stimulation of endothelial NO release.

Evidence Against Direct eNOS Stimulation

A key study conducted in healthy humans investigated this question directly. By infusing subdepressor doses of this compound into the forearm artery, researchers measured forearm blood flow before and after inhibiting eNOS with N(G)-monomethyl-L-arginine (L-NMMA). The results showed that the vasodilatory response to this compound was not significantly different after eNOS inhibition.[12] This provides strong evidence that in healthy human resistance vessels, direct liberation of NO does not play a major role in this compound-induced vasodilation.[12]

An Alternative Hypothesis: The Antioxidant Effect

Contrasting evidence comes from studies on other dihydropyridines, such as nifedipine. Research has shown that nifedipine can increase the bioavailability of endothelial NO without altering eNOS mRNA or protein expression.[13][14][15] The proposed mechanism is not direct eNOS stimulation but rather an antioxidant effect.[13] By reducing the cellular formation of ROS like superoxide, the drug preserves the NO that is produced, preventing its degradation into peroxynitrite. This increased NO availability could contribute to vasodilation and confer other protective vascular effects.[14] Given the structural and functional similarities, it is plausible that this compound shares this antioxidant property, representing an indirect mechanism for enhancing endothelial function.

NO_Scavenging eNOS eNOS NO Nitric Oxide (NO) eNOS->NO Produces ROS_Source Source of ROS (e.g., NADPH Oxidase) Peroxynitrite Peroxynitrite (ONOO⁻) Vasodilation Vasodilation NO->Vasodilation Promotes Superoxide Superoxide (O₂⁻) ROS_Source->Superoxide Produces Superoxide->NO Scavenges Dysfunction Endothelial Dysfunction Peroxynitrite->Dysfunction Causes This compound This compound (Hypothesized) This compound->ROS_Source INHIBITS

Caption: Hypothesized antioxidant mechanism for increasing NO bioavailability.

Experimental Frameworks for Investigation

To rigorously assess the effects of this compound on endothelial function, a multi-tiered approach using in vitro, ex vivo, and in vivo models is essential. Each protocol described here is designed as a self-validating system with appropriate controls.

In Vitro Protocol: Direct NO Production in Endothelial Cells

Objective: To quantify the direct effect of this compound on basal and agonist-stimulated NO production from a pure endothelial cell culture.

Methodology: Griess Assay for Nitrite Quantification

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM™-2 Endothelial Cell Growth Medium-2 until they reach 80-90% confluency in 24-well plates.

  • Pre-incubation: Gently wash cells twice with warm, serum-free medium. Add fresh serum-free medium containing L-arginine (100 µM) and incubate for 2 hours to wash out residual stimulants.

  • Treatment: Replace the medium with fresh serum-free medium containing the following conditions (in triplicate):

    • Vehicle Control (e.g., 0.1% DMSO)

    • This compound (dose-response, e.g., 10⁻⁹ to 10⁻⁵ M)

    • Positive Control: Acetylcholine (ACh, 10 µM)

    • Test Condition: this compound (at each dose) + ACh (10 µM)

    • Inhibitor Control: L-NAME (100 µM, eNOS inhibitor) + ACh (10 µM)

  • Incubation: Incubate plates for 30 minutes at 37°C in a 5% CO₂ incubator.

  • Sample Collection: Carefully collect 50 µL of the supernatant from each well for analysis.

  • Griess Reaction:

    • In a 96-well plate, add 50 µL of each collected sample.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to each well and incubate for another 10 minutes.

    • A purple/magenta color will develop.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate nitrite concentration by comparing absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Causality and Validation: This protocol directly measures the end-product of NO metabolism (nitrite).[16] The inclusion of ACh validates the cells' ability to respond to a known eNOS agonist. The L-NAME control confirms that the measured nitrite is indeed a product of NOS activity. A significant increase in nitrite with this compound alone would suggest direct eNOS stimulation. An enhanced response in the this compound + ACh group compared to ACh alone would suggest a sensitizing effect. No change would align with the in vivo human data.[12]

Griess_Assay_Workflow start Cultured HUVECs treatment Apply Treatments (Vehicle, this compound, ACh) start->treatment incubation Incubate (30 min, 37°C) treatment->incubation collect Collect Supernatant incubation->collect reagent1 Add Sulfanilamide (10 min) collect->reagent1 reagent2 Add NED (10 min) reagent1->reagent2 read Measure Absorbance (540 nm) reagent2->read end Quantify Nitrite read->end

Caption: Experimental workflow for the Griess assay.

Ex Vivo Protocol: Endothelium-Dependent Vasorelaxation

Objective: To assess the functional consequence of this compound on the ability of an intact blood vessel to relax in an endothelium-dependent manner.

Methodology: Wire Myography of Isolated Aortic Rings

  • Vessel Isolation: Humanely euthanize a laboratory rodent (e.g., Sprague-Dawley rat) and carefully dissect the thoracic aorta. Place it immediately in ice-cold Krebs-Henseleit buffer.

  • Preparation: Under a dissecting microscope, clean the aorta of adhering fat and connective tissue. Cut the aorta into 2-3 mm rings.

  • Mounting: Mount the aortic rings on two stainless steel wires in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Equilibration & Normalization: Allow the rings to equilibrate for 60-90 minutes under a baseline tension, adjusting tension periodically until a stable resting state is achieved.

  • Viability Check: Pre-constrict the rings with a submaximal concentration of phenylephrine (PE, e.g., 1 µM). Once a stable plateau is reached, add a high concentration of ACh (e.g., 10 µM). A relaxation of >80% confirms intact endothelium. Wash the rings and allow them to return to baseline.

  • Experimental Protocol:

    • Pre-constrict the rings again with PE (1 µM).

    • Once a stable contraction is achieved, incubate the rings with either vehicle or a single concentration of this compound for 20-30 minutes.

    • Generate a cumulative concentration-response curve to ACh (e.g., 10⁻⁹ to 10⁻⁵ M).

    • After a washout period, repeat the protocol using sodium nitroprusside (SNP), an NO donor, to assess endothelium-independent relaxation.

  • Data Analysis: Record the tension throughout the experiment. Express relaxation as a percentage reversal of the PE-induced pre-contraction. Plot the concentration-response curves.

Causality and Validation: This assay differentiates between endothelial and smooth muscle effects. ACh-induced relaxation is primarily mediated by endothelial NO release. SNP-induced relaxation bypasses the endothelium and acts directly on the smooth muscle. If this compound potentiates the relaxation to ACh but has no effect on the relaxation to SNP, it strongly indicates an enhancement of endothelial NO bioavailability. If it affects both, a direct smooth muscle sensitizing effect may be present.

In Vivo Protocol: Human Endothelial Function Assessment

Objective: To non-invasively assess the effect of this compound administration on conduit artery endothelial function in a clinical research setting.

Methodology: Flow-Mediated Dilation (FMD) of the Brachial Artery

  • Subject Preparation: Subjects should fast for at least 8 hours and refrain from caffeine, alcohol, and smoking for 24 hours prior to the study. The study should be conducted in a quiet, temperature-controlled room.

  • Baseline Imaging: The subject rests in the supine position for at least 10 minutes. A high-frequency ultrasound probe (>7 MHz) is used to acquire a longitudinal image of the brachial artery, 2-10 cm above the antecubital fossa.

  • Baseline Measurement: Once optimal images are obtained, record the baseline vessel diameter and blood flow velocity using pulsed-wave Doppler for 1 minute.

  • Reactive Hyperemia: Inflate a blood pressure cuff placed on the forearm to at least 50 mmHg above systolic blood pressure for 5 minutes to induce ischemia.

  • Post-Occlusion Measurement: Rapidly deflate the cuff. Record the blood flow velocity immediately upon deflation (to confirm hyperemia) and continuously record the brachial artery diameter for at least 3 minutes.

  • Experimental Design: A double-blind, placebo-controlled crossover design is ideal. Subjects undergo the FMD protocol after receiving either an acute dose of this compound or a matching placebo, with a sufficient washout period between study visits.

  • Data Analysis: The primary outcome is the FMD, calculated as the percentage change in the peak post-occlusion artery diameter from the baseline diameter: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100.

Causality and Validation: FMD is a well-established, non-invasive bioassay for NO-mediated endothelial function.[17][18] The shear stress induced by reactive hyperemia is a physiological stimulus for eNOS activation.[17] An increase in FMD after this compound administration would suggest the drug improves endothelial function in vivo, though it does not, by itself, distinguish between direct eNOS stimulation and indirect mechanisms like antioxidation.

Experimental Parameter In Vitro (Griess Assay) Ex Vivo (Wire Myography) In Vivo (FMD)
Model System Cultured HUVECsIsolated Rodent Aortic RingsHuman Brachial Artery
Primary Stimulus Acetylcholine (Agonist)Acetylcholine (Agonist)Shear Stress (Reactive Hyperemia)
Primary Endpoint Nitrite Concentration (µM)% Relaxation of Pre-contraction% Change in Artery Diameter
Key Control L-NAME (eNOS Inhibitor)Sodium Nitroprusside (NO Donor)Placebo Administration
Interpretation Direct measure of NO productFunctional measure of vasorelaxationIntegrated physiological response

Other Considerations: Beyond Nitric Oxide

The interaction of this compound with the endothelium extends beyond NO signaling. For drug development professionals, it is crucial to consider other potential effects that may influence its therapeutic profile and safety.

  • Anti-Angiogenic Properties: In vitro studies have shown that this compound can inhibit angiogenesis. At concentrations from 10⁻⁹ to 10⁻⁵ M, it suppressed the migration and tube formation of bovine endothelial cells in a dose-dependent manner.[19][20] This suggests a potential role in disorders characterized by pathological angiogenesis, but also warrants consideration in contexts where vessel growth is desired.

  • High-Dose Cellular Injury: While therapeutic concentrations are well-tolerated, high concentrations of this compound (10-30 µg/mL) have been shown to induce vascular injury in cultured human microvascular endothelial cells.[21][22] The mechanism appears to involve the induction of autophagic cell death rather than apoptosis.[21] This is a critical dose-limiting toxicity factor, particularly for intravenous formulations, and underscores the importance of careful dose selection and formulation design.

Conclusion and Future Directions

The evidence to date paints a complex picture of this compound's interaction with the vascular endothelium. Its primary, potent vasodilatory effect is unequivocally mediated through the blockade of L-type calcium channels on vascular smooth muscle. The contribution of direct endothelial NO release to this vasodilation appears to be minimal, at least in healthy human resistance vessels.[12]

However, a compelling alternative hypothesis, supported by data from similar dihydropyridines, suggests that this compound may enhance NO bioavailability indirectly through antioxidant actions, protecting the endogenously produced NO from degradation.[13][14] This potential pleiotropic effect, combined with its anti-angiogenic and high-dose toxicity profiles, highlights the need for continued investigation.

Future research should focus on:

  • Directly quantifying ROS production in endothelial cells and tissues treated with this compound to validate the antioxidant hypothesis.

  • Utilizing advanced techniques like ozone-based chemiluminescence for more sensitive and specific detection of NO and its metabolites in vivo.[23][24]

  • Investigating whether the observed effects are a class effect of dihydropyridines or are specific to the molecular structure of this compound.

By employing the rigorous, multi-layered experimental frameworks detailed in this guide, researchers can further elucidate the precise mechanisms governing this compound's vascular effects, paving the way for more informed clinical applications and the development of next-generation cardiovascular therapeutics.

References

Nicardipine's Role in Modulating Intracellular Calcium Signaling Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicardipine, a second-generation dihydropyridine, is a potent L-type voltage-gated calcium channel (VGCC) antagonist with profound effects on intracellular calcium ([Ca2+]i) signaling.[1] Its high degree of selectivity for vascular smooth muscle over cardiac tissue makes it a cornerstone therapeutic for hypertension and angina, and a valuable pharmacological tool for research.[2][3][4][5] This guide provides a detailed exploration of this compound's molecular mechanism, its downstream consequences on signaling cascades, and the state-of-the-art methodologies employed to investigate its action. We delve into the causality behind experimental choices, presenting self-validating protocols for patch-clamp electrophysiology and ratiometric calcium imaging, designed to provide robust and reproducible data for researchers in pharmacology and drug development.

The Central Role of Intracellular Calcium and the L-type Channel Target

Intracellular calcium is a ubiquitous second messenger, governing a vast array of physiological processes, from gene transcription to cellular motility. In electrically excitable cells like vascular smooth muscle cells (VSMCs) and cardiomyocytes, the precise regulation of [Ca2+]i is paramount for controlling contraction.[6][7] The influx of extracellular Ca2+ through voltage-gated calcium channels is a primary trigger for smooth muscle contraction.[8]

This compound's primary molecular target is the L-type voltage-gated calcium channel (specifically the CaV1.2 isoform) , a key mediator of calcium influx in these tissues.[9][10] These channels are complex heteromeric proteins that open in response to membrane depolarization, allowing Ca2+ to flow down its steep electrochemical gradient into the cell.[3] This influx of Ca2+ is the initiating step in the excitation-contraction coupling cascade.[7]

L_Type_Channel cluster_membrane Cell Membrane channel Extracellular Space L-type Calcium Channel (CaV1.2) Pore (α1 subunit) Intracellular Space Ca_in Ca²⁺ Ca_out Ca²⁺ Ca_out->channel:f2 Depolarization-gated influx

Caption: Basic structure of an L-type voltage-gated calcium channel (VGCC).

Molecular Mechanism of Action: Selective and Potent Blockade

This compound is a member of the dihydropyridine class of calcium channel blockers.[2] Its therapeutic efficacy stems from its ability to selectively bind to and inhibit the transmembrane influx of calcium ions into cardiac and smooth muscle cells without altering serum calcium concentrations.[11][12]

The core mechanism involves:

  • Selective Binding: this compound binds with high affinity to the α1 subunit of the L-type calcium channel.[13] This binding is voltage-dependent, meaning this compound shows a stronger interaction with channels that are in a depolarized (open or inactivated) state.[14][15]

  • Inhibition of Calcium Influx: By binding to the channel, this compound stabilizes it in a conformation that is less likely to open, thereby physically obstructing the pore and reducing the influx of Ca2+ ions.[16]

  • Vascular Selectivity: A key feature of this compound is its greater selectivity for vascular smooth muscle compared to cardiac muscle.[2][3][11] This is reflected in its higher potency for inhibiting vascular smooth muscle response.[2][4] This selectivity minimizes direct negative effects on cardiac contractility and conduction at therapeutic doses, making it a preferred agent for reducing blood pressure.[3][5]

Nicardipine_Action cluster_membrane Cell Membrane channel Extracellular L-type Ca²⁺ Channel Intracellular Ca_out Ca²⁺ Ca_out->channel:f1 Influx Path This compound This compound This compound->channel:f1 Binds & Blocks

Caption: this compound physically blocks the L-type channel, preventing Ca²⁺ influx.

Quantitative Data Summary: Inhibitory Potency of this compound

The inhibitory potency of a compound is a critical parameter in drug development. For this compound, this is typically expressed as the half-maximal inhibitory concentration (IC50). Patch-clamp studies have quantified its potency on various channel subtypes.

Channel TypeDescriptionThis compound IC50 (Closed State)Reference
CaV1.2 L-type channel (primary target)~60 nM[14][15]
CaV1.2/DHP insensitive Mutant L-type channel~2.0 µM[15]
CaV2.1/DHP sensitive Mutant non-L-type channel~175 nM[14][15]

This table demonstrates this compound's high potency for its intended target, the wild-type L-type CaV1.2 channel.

The Downstream Signaling Cascade: From Channel Block to Vasodilation

By attenuating the initial Ca2+ influx, this compound triggers a cascade of downstream events within the vascular smooth muscle cell, ultimately leading to relaxation (vasodilation).[17]

The sequence is as follows:

  • Reduced [Ca2+]i: this compound's block of L-type channels directly lowers the global intracellular Ca2+ concentration available for signaling.[16]

  • Decreased Calmodulin (CaM) Activation: In smooth muscle, Ca2+ binds to the protein calmodulin (CaM).[7] With less available Ca2+, the formation of the Ca2+-CaM complex is significantly reduced.[6]

  • Inhibition of Myosin Light Chain Kinase (MLCK): The Ca2+-CaM complex is the essential activator for myosin light chain kinase (MLCK).[6][7] Reduced complex formation leads to decreased MLCK activity.

  • Reduced Myosin Phosphorylation: Active MLCK phosphorylates the regulatory light chain of myosin II. This phosphorylation is the critical switch that enables myosin to interact with actin filaments and generate contractile force.[7]

  • Smooth Muscle Relaxation: With lower levels of myosin phosphorylation, the cross-bridge cycling between actin and myosin decreases, resulting in the relaxation of the vascular smooth muscle, dilation of the blood vessel, and a subsequent drop in blood pressure.[16][17]

Signaling_Pathway This compound This compound LTCC L-type Ca²⁺ Channel (CaV1.2) This compound->LTCC Blocks Vasodilation Vasodilation (Relaxation) This compound->Vasodilation Promotes Ca_Influx Ca²⁺ Influx LTCC->Ca_Influx Ca_i ↑ Intracellular [Ca²⁺] Ca_Influx->Ca_i CaM Ca²⁺-Calmodulin Complex Formation Ca_i->CaM MLCK Myosin Light Chain Kinase (MLCK) Activation CaM->MLCK MyosinP Myosin Light Chain Phosphorylation MLCK->MyosinP Contraction Vascular Smooth Muscle Contraction MyosinP->Contraction

Caption: this compound's modulation of the calcium-dependent contraction pathway.

Experimental Methodologies for Characterizing this compound's Action

To rigorously study the effects of this compound, researchers must employ techniques that can directly measure its impact on ion channels and the resulting changes in intracellular calcium.

A. Patch-Clamp Electrophysiology

Expertise & Experience: Patch-clamp is the gold-standard technique for directly investigating the interaction between a compound and an ion channel.[13] It provides unparalleled resolution of ion channel activity, allowing for the precise measurement of current inhibition and the characterization of block kinetics. This is not merely a measure of a downstream effect; it is a direct observation of the drug-target interaction.

Trustworthiness (Self-Validating Protocol): The integrity of a patch-clamp experiment relies on constant quality control. Monitoring the seal resistance (>1 GΩ) ensures the electrical isolation of the patched membrane. Compensating for series resistance and cell capacitance is critical for accurate voltage control and current measurement. The use of specific channel blockers (e.g., tetrodotoxin for Na+ channels, Cs+ in the pipette for K+ channels) isolates the Ca2+ current of interest, ensuring the measured effect is attributable to L-type channels.

  • Cell Preparation:

    • Culture cells expressing the target channel (e.g., HEK293 cells stably transfected with CaV1.2 subunits) on glass coverslips.

    • Use cells at 60-80% confluency for optimal health and accessibility.

  • Solutions:

    • External Solution (in mM): 110 BaCl₂ (Barium is used instead of Calcium to increase current amplitude and reduce Ca2+-dependent inactivation), 10 HEPES, 1 MgCl₂, 10 Glucose, 40 TEA-Cl. Adjust pH to 7.4 with CsOH.

    • Internal (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH.

  • Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

    • Approach a cell and form a gigaohm seal.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Set the holding potential to -80 mV to ensure channels are in a closed, rested state.

    • Apply a series of depolarizing voltage steps (e.g., to +10 mV for 200 ms) to elicit CaV1.2 currents.

  • Drug Application & Data Analysis:

    • Establish a stable baseline recording for 3-5 minutes.

    • Perfuse the cell with the external solution containing this compound at various concentrations (e.g., 1 nM to 10 µM).

    • Record the peak current at each concentration after it reaches a steady-state block.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Patch_Clamp_Workflow A Prepare Cells & Solutions B Pull Glass Pipette A->B C Form Gigaohm Seal B->C D Achieve Whole-Cell Configuration C->D E Record Baseline Ca²⁺ Currents D->E F Perfuse with this compound E->F F->E Washout G Record Blocked Currents F->G H Analyze Data (Dose-Response Curve, IC₅₀) G->H

Caption: Experimental workflow for patch-clamp analysis of this compound.

B. Ratiometric Intracellular Calcium Imaging

Expertise & Experience: To validate that the observed channel block translates into a functional cellular effect, we must measure [Ca2+]i. Ratiometric fluorescent indicators like Fura-2 are superior to single-wavelength dyes.[18][19] By taking the ratio of fluorescence emitted at two different excitation wavelengths (340 nm for Ca2+-bound and 380 nm for Ca2+-free dye), the measurement becomes largely independent of confounding variables like dye concentration, cell thickness, or photobleaching.[18][20] This provides a more accurate and quantifiable measure of [Ca2+]i.

Trustworthiness (Self-Validating Protocol): A robust calcium imaging experiment requires proper controls and calibration. A positive control, using an ionophore like ionomycin, is used to elicit a maximal Ca2+ influx and determine the maximum fluorescence ratio (Rmax).[21][22] A negative control, using a Ca2+ chelator like EGTA, is used to determine the minimum fluorescence ratio (Rmin).[21][22] These values are essential for converting fluorescence ratios into actual calcium concentrations using the Grynkiewicz equation, ensuring the data is not just qualitative but quantitative.[23]

  • Cell Preparation:

    • Seed cells (e.g., primary vascular smooth muscle cells) onto glass-bottom imaging dishes 24-48 hours prior to the experiment.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in a physiological salt solution (e.g., HBSS).[19][24] Pluronic F-127 is a non-ionic surfactant that aids in dispersing the water-insoluble AM ester dye.[19]

    • Remove culture medium, wash cells once with HBSS.

    • Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[21][23]

    • Wash the cells 2-3 times with HBSS and incubate for a further 30 minutes to allow for complete de-esterification of the dye by intracellular esterases, which traps the active Fura-2 inside the cells.[18][21]

  • Imaging:

    • Mount the dish on an inverted fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation, and a detector to capture emission at ~510 nm.[18]

    • Establish a baseline recording of the 340/380 ratio in resting cells.

    • Stimulate the cells with a depolarizing agent (e.g., high concentration of KCl) to open L-type channels and induce Ca2+ influx. Record the resulting increase in the 340/380 ratio.

    • After washout and return to baseline, pre-incubate the cells with this compound for 5-10 minutes.

    • Re-apply the KCl stimulus in the presence of this compound and record the attenuated or abolished change in the 340/380 ratio.

  • Data Analysis:

    • Select regions of interest (ROIs) over individual cells to track the average fluorescence ratio over time.

    • Plot the 340/380 ratio as a function of time.

    • Quantify the peak response to KCl in the absence and presence of this compound to determine the degree of inhibition.

Calcium_Imaging_Workflow A Seed Cells on Glass-Bottom Dish B Load Cells with Fura-2 AM A->B C Wash & Allow De-esterification B->C D Acquire Baseline 340/380 Ratio C->D E Stimulate with KCl (Control Response) D->E F Pre-incubate with this compound E->F Washout G Stimulate with KCl (Treated Response) F->G H Analyze Ratio Change (Quantify Inhibition) G->H

Caption: Experimental workflow for Fura-2 AM ratiometric calcium imaging.

Pharmacokinetics and Clinical Translation

The molecular mechanisms and cellular effects detailed above directly translate to this compound's clinical utility. Its pharmacokinetic profile, characterized by rapid onset and a relatively short half-life (2-4 hours), makes it suitable for managing acute hypertensive emergencies.[16][25][26] this compound is extensively metabolized by the liver, primarily by the CYP3A4 enzyme.[25][27] Its potent vasodilatory action, a direct result of inhibiting Ca2+ influx in vascular smooth muscle, effectively reduces systemic vascular resistance and lowers blood pressure.[2][17][28] This mechanism is also beneficial in treating angina by dilating coronary arteries and improving oxygen supply to the myocardium.[16][28][29] Furthermore, its efficacy has been explored in cerebrovascular diseases, including the management of blood pressure in acute stroke and the prevention of vasospasm after subarachnoid hemorrhage.[30][31][32]

Conclusion

This compound serves as a quintessential example of a targeted pharmacological agent. Its high-affinity and selective blockade of L-type voltage-gated calcium channels provides a precise method for modulating intracellular calcium signaling pathways. This action directly interrupts the excitation-contraction coupling in vascular smooth muscle, leading to potent vasodilation. For the research and drug development professional, understanding this mechanism is crucial. The application of rigorous, self-validating experimental techniques such as patch-clamp electrophysiology and ratiometric calcium imaging is essential for characterizing the potency and cellular impact of this compound and for the discovery of next-generation cardiovascular therapeutics.

References

Beyond the Channel Blockade: An In-depth Technical Guide to the Non-Canonical Molecular Targets of Nicardipine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the molecular interactions of nicardipine that extend beyond its well-documented role as a potent L-type calcium channel blocker. Intended for researchers, scientists, and professionals in drug development, this document delves into the off-target pharmacology of this compound, offering insights into potential drug repurposing and a more complete understanding of its therapeutic and adverse effects.

Introduction: The Canonical Target of this compound

This compound, a second-generation dihydropyridine, is a widely prescribed medication for the management of hypertension and angina pectoris.[1][2] Its primary therapeutic effect is achieved through the blockade of voltage-gated L-type calcium channels (Ca_v1.2) in vascular smooth muscle cells.[3][4] This action inhibits the influx of extracellular calcium, leading to vasodilation, reduced peripheral resistance, and a subsequent decrease in blood pressure.[4][5] While its high affinity for L-type calcium channels is undisputed, a growing body of evidence reveals that this compound's pharmacological profile is more complex, involving interactions with a variety of other molecular targets. Understanding these "off-target" interactions is crucial for a holistic view of its mechanism of action and for uncovering new therapeutic avenues.

Expanding the Target Landscape: this compound's Non-Canonical Interactions

Emerging research has identified several molecular entities, other than L-type calcium channels, that are modulated by this compound. These interactions, summarized below, contribute to its broader pharmacological effects and present opportunities for drug repurposing.

Voltage-Gated Sodium Channels (Na_v1.8)

A significant off-target interaction of this compound is its inhibitory effect on the voltage-gated sodium channel Na_v1.8.[6][7] This finding has opened up new therapeutic possibilities, particularly in the context of rare genetic disorders.

Mechanistic Insights and Therapeutic Implications:

Recent studies have highlighted the potential of repurposing this compound for Pitt Hopkins Syndrome (PTHS), a neurodevelopmental disorder caused by mutations in the TCF4 gene.[8][9] Loss of TCF4 function in PTHS leads to increased neuronal excitability, partly through the upregulation of Na_v1.8.[7][8] this compound has been shown to inhibit Na_v1.8, thereby normalizing neuronal firing properties.[6][8] Preclinical studies in a mouse model of PTHS demonstrated that this compound treatment rescued behavioral deficits associated with the syndrome.[6][8] A case study has also reported developmental improvements in a young patient with PTHS treated with this compound.[8]

Experimental Workflow: Patch-Clamp Electrophysiology for Na_v1.8 Inhibition

cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_drug_app Drug Application cluster_analysis Data Analysis Cell Culture HEK293 cells stably expressing human Nav1.8 Transfection Transient transfection with Navβ subunits (if necessary) Cell Culture->Transfection Plating Plate cells on coverslips for recording Transfection->Plating Patch Establish whole-cell patch-clamp configuration Plating->Patch Voltage Protocol Apply voltage steps to elicit Nav1.8 currents Patch->Voltage Protocol Data Acquisition Record inward sodium currents Voltage Protocol->Data Acquisition Control Record baseline currents Data Acquisition->Control This compound Perfuse cells with varying concentrations of this compound Control->this compound Washout Washout this compound to assess reversibility This compound->Washout Measurement Measure peak current amplitude Washout->Measurement Concentration-Response Plot concentration-response curve Measurement->Concentration-Response IC50 Calculate IC50 value Concentration-Response->IC50

Caption: Workflow for assessing this compound's inhibition of Na_v1.8 channels.

Drug Transporters: P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs)

This compound has been identified as an inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that plays a crucial role in drug efflux and multidrug resistance.[10][11] Additionally, it has been shown to inhibit Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1 and OATP1B3, which are involved in the hepatic uptake of various drugs.[10]

Mechanistic Insights and Clinical Relevance:

The inhibition of P-gp by this compound can lead to significant drug-drug interactions.[11] By blocking the efflux of co-administered drugs that are P-gp substrates, this compound can increase their plasma concentrations, potentially leading to toxicity.[11] Similarly, inhibition of OATP1B1 and OATP1B3 can impair the hepatic clearance of substrate drugs, such as statins, increasing their systemic exposure and the risk of adverse effects.[10] These interactions underscore the importance of careful consideration of co-medications in patients treated with this compound.

Table 1: Inhibitory Effects of this compound on Drug Transporters

Target TransporterSubstrate ExampleThis compound EffectPotential Clinical ConsequenceReference
P-glycoprotein (P-gp)DigoxinInhibition of effluxIncreased digoxin plasma levels and risk of toxicity[11]
OATP1B1PravastatinInhibition of uptakeIncreased pravastatin systemic exposure[10]
OATP1B3TelmisartanInhibition of uptakeIncreased telmisartan systemic exposure[10]

Experimental Protocol: In Vitro Transporter Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on P-gp-mediated transport.

Materials:

  • MDCKII cells overexpressing human P-gp (MDCKII-MDR1)

  • Fluorescent P-gp substrate (e.g., Rhodamine 123)

  • This compound

  • Positive control inhibitor (e.g., Verapamil)

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Methodology:

  • Cell Seeding: Seed MDCKII-MDR1 cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with HBSS and pre-incubate with varying concentrations of this compound or control inhibitor in HBSS for 30 minutes at 37°C.

  • Substrate Addition: Add the fluorescent P-gp substrate to each well and incubate for 60 minutes at 37°C.

  • Wash and Lyse: Wash the cells three times with ice-cold HBSS to remove extracellular substrate. Lyse the cells with a suitable lysis buffer.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader.

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cytochrome P450 (CYP) Enzymes

This compound is not only metabolized by cytochrome P450 enzymes but also acts as an inhibitor of several key isoforms, including CYP3A4, CYP2D6, CYP2C8, and CYP2C19.[12][13]

Mechanistic Insights and Pharmacokinetic Implications:

The inhibition of CYP enzymes by this compound is a major source of drug-drug interactions.[13] Co-administration of this compound with drugs that are primarily metabolized by these enzymes can lead to decreased clearance and elevated plasma concentrations of the co-administered drug, increasing the risk of adverse events.[14][15] For instance, the interaction with CYP3A4 is particularly relevant as this enzyme metabolizes a large proportion of clinically used drugs.[14]

Table 2: this compound's Inhibitory Potency on CYP Isoforms

CYP IsoformKnown SubstrateThis compound Ki (µM)Reference
CYP2D6DextromethorphanPotent Inhibition[13]
CYP3A4TriazolamStrong Inhibition[13]
CYP2C8Amodiaquine1.1[13]
CYP2C19S-mephenytoin1.1[13]
CYP2C9Diclofenac29.4[13]
CYP1A7-Ethoxyresorufin29.4[13]
CYP2A6Coumarin29.4[13]

Diagram: this compound's Impact on Drug Metabolism

This compound This compound CYP Enzymes CYP3A4, CYP2D6, CYP2C8, CYP2C19 This compound->CYP Enzymes Inhibition Metabolites Metabolites CYP Enzymes->Metabolites Increased Plasma Concentration Increased Plasma Concentration & Potential Toxicity CYP Enzymes->Increased Plasma Concentration Co-administered Drug Co-administered Drug Co-administered Drug->CYP Enzymes Metabolism

Caption: this compound inhibits CYP enzymes, leading to reduced metabolism of co-administered drugs.

Modulation of Inflammatory Signaling Pathways

Beyond direct protein interactions, this compound has been shown to modulate intracellular signaling pathways, particularly those involved in inflammation.

Mechanistic Insights and Neuroprotective Potential:

In microglial cells, the resident immune cells of the central nervous system, this compound has been demonstrated to suppress signaling pathways induced by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[16] This includes the inhibition of MAP kinase activation.[16] By attenuating microglial activation and the production of pro-inflammatory mediators, this compound may exert neuroprotective effects in conditions associated with neuroinflammation.[16]

Conclusion

The pharmacological profile of this compound is far more intricate than its classification as a simple calcium channel blocker would suggest. Its interactions with voltage-gated sodium channels, drug transporters, and metabolic enzymes, as well as its ability to modulate inflammatory signaling, highlight a complex polypharmacology. A thorough understanding of these non-canonical targets is paramount for optimizing its clinical use, anticipating drug-drug interactions, and exploring novel therapeutic applications through drug repurposing. Future research, including proteomic and systems biology approaches, will undoubtedly continue to unravel the multifaceted molecular mechanisms of this established therapeutic agent.

References

Nicardipine's Impact on Gene Expression in Vascular Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Vasodilation - Unveiling the Transcriptomic Influence of Nicardipine

This compound, a dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina. Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1][2] However, the therapeutic efficacy of this compound may extend beyond its immediate hemodynamic effects. Emerging evidence suggests that calcium channel blockers can modulate a range of cellular processes, including inflammation, proliferation, and vascular remodeling, hinting at a deeper influence on gene expression within the vasculature.[3][4][5]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the impact of this compound on gene expression in vascular cells. We will delve into the core methodologies, from fundamental cell culture techniques to advanced transcriptomic analysis, while providing the scientific rationale behind each experimental choice. This guide is designed not as a rigid protocol, but as a strategic resource to empower researchers to design and execute robust, self-validating experiments that uncover the nuanced molecular effects of this compound on the vascular system.

I. The Cellular Landscape: Culturing Primary Human Vascular Cells

To accurately model the in vivo environment, the use of primary human cells is paramount. Human Aortic Endothelial Cells (HAECs) and Human Aortic Smooth Muscle Cells (HASMCs) represent the two key cell types governing vascular tone and integrity.

A. Culturing Human Aortic Endothelial Cells (HAECs)

HAECs form the critical interface between blood and the vessel wall, playing a vital role in regulating vascular tone, inflammation, and coagulation.

Protocol 1: Culturing HAECs

StepProcedureRationale & Key Considerations
1. Coating Culture Vessels Coat tissue culture flasks or plates with a suitable extracellular matrix protein, such as fibronectin or collagen, according to the manufacturer's instructions.Primary endothelial cells require an appropriate substrate for attachment, spreading, and proliferation, mimicking the in vivo basement membrane.
2. Thawing Cryopreserved HAECs Rapidly thaw a cryovial of HAECs in a 37°C water bath. Immediately transfer the cell suspension to a sterile centrifuge tube containing pre-warmed endothelial cell growth medium.Rapid thawing minimizes the formation of intracellular ice crystals that can damage cells. Dilution in growth medium reduces the concentration of the cryoprotectant (e.g., DMSO), which is toxic to cells at higher concentrations.
3. Cell Seeding Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes. Resuspend the cell pellet in fresh, pre-warmed endothelial cell growth medium and seed onto the coated culture vessel at a recommended density (e.g., 2,500-5,000 cells/cm²).Centrifugation pellets the cells, allowing for the removal of the cryoprotectant-containing medium. Proper seeding density is crucial for establishing a healthy, confluent monolayer.
4. Incubation and Media Changes Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.A controlled environment is essential for optimal cell growth. Regular media changes replenish nutrients and remove metabolic waste products.
B. Culturing Human Aortic Smooth Muscle Cells (HASMCs)

HASMCs are the primary contractile cells in the vessel wall, and their proliferation and migration are key events in vascular remodeling.

Protocol 2: Culturing HASMCs

StepProcedureRationale & Key Considerations
1. Thawing Cryopreserved HASMCs Follow the same rapid thawing procedure as for HAECs.Minimizing cell damage during the thawing process is critical for maintaining cell viability.
2. Cell Seeding Centrifuge the cell suspension, resuspend the pellet in smooth muscle cell growth medium, and seed onto uncoated tissue culture vessels at a recommended density (e.g., 2,500-5,000 cells/cm²).Unlike endothelial cells, smooth muscle cells typically do not require a pre-coated surface for attachment and growth in standard culture conditions.
3. Incubation and Media Changes Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.Consistent environmental conditions and nutrient supply are necessary for healthy cell proliferation.

II. Experimental Design: Unmasking this compound's Transcriptomic Signature

A well-designed experiment is the foundation of reliable and reproducible results. This section outlines a strategic approach to investigating the effects of this compound on vascular cell gene expression.

A. This compound Treatment Protocol

Determining the optimal concentration and duration of this compound treatment is a critical first step.

Protocol 3: this compound Treatment of Vascular Cells

StepProcedureRationale & Key Considerations
1. Dose-Response and Time-Course Analysis Culture HAECs and HASMCs to 70-80% confluency. Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for various durations (e.g., 6, 12, 24, 48 hours).[1]This initial experiment is crucial to identify a non-toxic concentration of this compound that elicits a measurable biological response and to determine the optimal time point for observing changes in gene expression. Cell viability can be assessed using an MTT assay.
2. Experimental Treatment Based on the dose-response and time-course data, select the optimal this compound concentration and incubation time for subsequent experiments. Culture cells as described above and treat with either vehicle control (e.g., DMSO) or the selected concentration of this compound.Using a vehicle control is essential to distinguish the effects of this compound from any potential effects of the solvent.
B. Experimental Workflow for Gene Expression Analysis

The following workflow provides a comprehensive approach to identifying and validating this compound-induced changes in gene expression.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_seq Transcriptomic Analysis cluster_validation Validation HAEC HAECs Treatment This compound Treatment HAEC->Treatment HASMC HASMCs HASMC->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation RNA_Seq RNA Sequencing RNA_Isolation->RNA_Seq Data_Analysis Bioinformatic Analysis RNA_Seq->Data_Analysis qPCR qPCR Data_Analysis->qPCR Western_Blot Western Blot Data_Analysis->Western_Blot

Caption: Experimental workflow for studying this compound's impact on gene expression.

III. Deep Dive into the Transcriptome: RNA Sequencing and Data Analysis

RNA sequencing (RNA-Seq) offers an unbiased and comprehensive view of the transcriptome, allowing for the discovery of novel gene expression changes induced by this compound.

A. RNA Isolation and Library Preparation

High-quality RNA is the prerequisite for a successful RNA-Seq experiment.

Protocol 4: RNA Isolation and Quality Control

StepProcedureRationale & Key Considerations
1. Cell Lysis and RNA Extraction Lyse the this compound- and vehicle-treated cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate). Isolate total RNA using a column-based kit or phenol-chloroform extraction.Immediate lysis in the culture dish minimizes changes in the transcriptomic profile that can occur during cell harvesting.
2. RNA Quality Control Assess RNA integrity using a bioanalyzer to determine the RNA Integrity Number (RIN). A RIN value ≥ 8 is generally recommended for RNA-Seq. Quantify RNA concentration using a spectrophotometer or fluorometer.High-quality, intact RNA is crucial for generating reliable and reproducible RNA-Seq data.
B. RNA Sequencing Data Analysis Pipeline

The analysis of RNA-Seq data is a multi-step process that transforms raw sequencing reads into meaningful biological insights.

rna_seq_pipeline Raw_Reads Raw Sequencing Reads QC Quality Control (FastQC) Raw_Reads->QC Trimming Adapter & Quality Trimming QC->Trimming Alignment Alignment to Reference Genome (STAR) Trimming->Alignment Quantification Gene Expression Quantification (featureCounts) Alignment->Quantification DEA Differential Expression Analysis (DESeq2/edgeR) Quantification->DEA Visualization Data Visualization (Volcano Plots, Heatmaps) DEA->Visualization calcium_signaling This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Inhibits Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Mediates Intracellular_Ca ↓ Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Downstream_Signaling Downstream Signaling Pathways (e.g., NF-κB, MAPK, PI3K/Akt) Intracellular_Ca->Downstream_Signaling Gene_Expression Altered Gene Expression Downstream_Signaling->Gene_Expression

References

An In-depth Technical Guide to the Structure-Activity Relationship of Nicardipine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical and Chemical Context of Nicardipine

This compound is a second-generation dihydropyridine (DHP) calcium channel blocker renowned for its potent vasodilatory effects and its clinical application in the management of hypertension and angina.[1][2][3] Unlike first-generation DHPs such as nifedipine, this compound exhibits greater selectivity for vascular smooth muscle over cardiac muscle, which minimizes negative inotropic effects and makes it a valuable therapeutic agent, particularly in acute care settings.[4] Its mechanism of action is the inhibition of L-type voltage-gated calcium channels, which prevents the influx of extracellular calcium required for smooth muscle contraction.[1][4] This blockade leads to arterial vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[1]

The therapeutic efficacy of this compound is intrinsically linked to its molecular architecture. The 1,4-dihydropyridine scaffold is a privileged structure in medicinal chemistry, allowing for precise modifications that can fine-tune a compound's pharmacological profile.[1] This guide provides a detailed exploration of the structure-activity relationship (SAR) of this compound and its analogs, elucidating how specific structural motifs contribute to its potency, selectivity, and pharmacokinetic properties. We will delve into the critical roles of the dihydropyridine core, the substituents on the C4-phenyl ring, the nature of the ester groups at C3 and C5, and the profound impact of stereochemistry. This analysis is supported by detailed experimental protocols that form the basis of SAR studies in the field.

The Dihydropyridine Pharmacophore: A Foundation for Activity

The biological activity of this compound and its congeners is predicated on the 1,4-dihydropyridine ring. This heterocyclic core acts as the essential scaffold that correctly orients the key functional groups for optimal interaction with the L-type calcium channel receptor. The fundamental requirements for activity, established through decades of research, are summarized below.

Caption: Core pharmacophore of 1,4-dihydropyridine calcium channel blockers.

Key structural requirements for potent L-type calcium channel antagonism include:

  • An Unsubstituted N1 Position: The nitrogen atom of the dihydropyridine ring must be unsubstituted (possess a hydrogen atom). Alkylation or acylation at this position leads to a significant loss of activity.

  • Oxidation State: The 1,4-dihydropyridine ring is essential. Its oxidation to the corresponding pyridine analog results in a dramatic loss of calcium channel blocking activity. This is a critical consideration in drug stability and metabolism.

  • C2 and C6 Substituents: Small alkyl groups, typically methyl groups, at the C2 and C6 positions are required for activity. Larger or more complex substituents at these positions generally decrease potency due to steric hindrance.

  • C3 and C5 Ester Groups: The presence of ester functionalities at the C3 and C5 positions is optimal for activity. The nature of these ester groups significantly influences the drug's pharmacokinetic profile and duration of action.

  • A C4-Aryl Ring: A substituted or unsubstituted aromatic ring at the C4 position is a prerequisite for high antagonistic activity. This group is believed to play a crucial role in anchoring the molecule within the receptor binding pocket.

Dissecting the SAR of this compound Analogs

This compound's structure adheres to these principles while incorporating unique features that define its pharmacological profile. We will now examine the specific SAR of each component.

The C4-Phenyl Ring: The Anchor

The 4-phenyl group is a critical determinant of potency. For the dihydropyridine class in general, placing an electron-withdrawing group on this phenyl ring enhances activity.

  • Positional Isomerism: The position of the substituent is paramount. For nifedipine and related analogs, substitution at the ortho or meta position of the phenyl ring provides optimal activity. In contrast, a para substitution or an unsubstituted phenyl ring often leads to a reduction in potency. This compound features a nitro group at the meta (3-position), which is consistent with high activity.

  • Causality: This positional preference is attributed to the conformation of the molecule. The C4-phenyl ring adopts a pseudo-axial position, orienting itself roughly perpendicular to the dihydropyridine ring. This conformation is necessary for fitting into the receptor's binding site. Substituents at the ortho or meta positions can engage in favorable interactions within a specific sub-pocket of the receptor without causing steric clashes. A bulky para substituent can disrupt this optimal binding conformation.

The C3 and C5 Ester Groups: Modulators of Potency and Pharmacokinetics

The ester groups at the C3 and C5 positions are not merely passive elements; they are crucial for modulating the drug's affinity for the receptor and its duration of action. This compound is an asymmetric DHP, featuring a methyl ester at C3 and a more complex N-benzyl-N-methylaminoethyl ester at C5.

  • Asymmetry and Chirality: The presence of non-identical ester groups at C3 and C5 renders the C4 carbon a chiral center. This introduces stereoselectivity into the drug-receptor interaction, a topic we will explore in detail later.

  • The Basic Side Chain: The defining feature of this compound is the basic aminoethyl ester side chain at C5. This group is protonated at physiological pH, conferring several key properties:

    • Increased Water Solubility: The ionizable amine improves aqueous solubility compared to neutral DHPs like nifedipine, allowing for intravenous formulations.[5]

    • Altered Pharmacokinetics: This side chain is a primary site of metabolism, influencing the drug's half-life and clearance.

    • Potential for Additional Receptor Interactions: The charged nature of the side chain may allow for ionic interactions within the calcium channel that are not possible for neutral DHPs, potentially contributing to its vascular selectivity.

Modifying this side chain provides a clear example of SAR. Replacing the N-benzyl-N-methylaminoethyl ester with simpler alkyl esters would likely decrease water solubility and alter the duration of action and potency, depending on the size and lipophilicity of the new ester group.

The Impact of Stereochemistry

As an asymmetrical DHP, this compound exists as a racemic mixture of two enantiomers. It is a well-established principle that the biological activity of chiral DHPs resides predominantly in one enantiomer.

  • Enantiomeric Potency: For most DHPs, the (S)-enantiomer is the more potent calcium channel blocker. However, studies on this compound have shown that the R-(-)-enantiomer exhibits significantly greater potency in inhibiting vasoconstriction in isolated rabbit thoracic artery preparations compared to both the S-(+)-enantiomer and the racemic mixture.[2] Another study using patch-clamp techniques also found the (-)-enantiomer to be more potent in blocking calcium currents.

  • Pharmacokinetic Differences: The enantiomers can also exhibit different pharmacokinetic profiles. In healthy volunteers, the serum concentration of the (+)-nicardipine enantiomer was found to be approximately 2-3 times higher than that of the (-)-enantiomer after oral administration. This suggests stereoselective metabolism, where the more potent enantiomer may be cleared more rapidly.

  • Causality: The calcium channel's binding pocket is a chiral environment. The three-dimensional arrangement of amino acid residues creates a space that preferentially accommodates one enantiomer over the other. The more active enantiomer achieves a higher number of optimal bonding interactions (e.g., hydrogen bonds, hydrophobic interactions), leading to a higher binding affinity and greater inhibitory effect.

Quantitative Structure-Activity Relationship Data

To illustrate these principles, the following table summarizes quantitative data for this compound, its enantiomers, and the closely related analog, nifedipine. The data highlight the differences in potency and the critical role of stereochemistry.

CompoundAssay Type / TissueParameterValueReference(s)
Racemic this compoundFrog Atrial Fibers (Electrophys.)IC₅₀1.0 µM[6]
Racemic this compoundVascular Smooth MusclepIC₅₀8.20[4]
Racemic this compoundCardiac MusclepIC₅₀7.15[4]
R-(-)-NicardipineRabbit Thoracic Artery (vs. KCl)pD₂'8.91 ± 0.08[2]
S-(+)-NicardipineRabbit Thoracic Artery (vs. KCl)pD₂'7.42 ± 0.09[2]
NifedipineFrog Atrial Fibers (Electrophys.)IC₅₀0.2 µM[6]

pD₂' is the negative logarithm of the EC₅₀ value, representing potency in functional assays.

This data clearly demonstrates that:

  • This compound is highly potent, with nanomolar to low-micromolar activity.

  • It exhibits selectivity for vascular smooth muscle over cardiac muscle.[4]

  • The R-(-)-enantiomer is substantially more potent than the S-(+)-enantiomer in a functional vascular assay.[2]

  • Structural differences between this compound and nifedipine (primarily the C3/C5 ester groups) result in different potencies on cardiac tissue.[6]

Experimental Protocols for SAR Determination

The elucidation of SAR relies on the synthesis of novel analogs and their subsequent evaluation in robust biological assays. Here, we provide exemplar protocols for each of these critical steps.

Protocol 1: Synthesis of a this compound Analog via Hantzsch Pyridine Synthesis

The Hantzsch synthesis is the cornerstone for creating the 1,4-DHP scaffold. This protocol outlines the synthesis of a simplified, symmetrical this compound analog to illustrate the core chemical transformation.

Objective: To synthesize diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.

Rationale: This one-pot, multi-component reaction is an efficient method for assembling the dihydropyridine ring from simple precursors. The choice of an aromatic aldehyde (3-nitrobenzaldehyde), a β-ketoester (ethyl acetoacetate), and an ammonia source (ammonium acetate) is a classic combination that reliably yields the desired scaffold. Refluxing in ethanol provides the necessary thermal energy to drive the condensation and cyclization reactions.

Workflow: Hantzsch Synthesis of a DHP Analog cluster_reaction Reaction Setup cluster_workup Work-up & Purification A 1. Combine Reactants - 3-Nitrobenzaldehyde - Ethyl Acetoacetate (2 eq.) - Ammonium Acetate - Ethanol (Solvent) B 2. Reflux Heat the mixture to reflux (approx. 78°C) for 4-6 hours. A->B C 3. Monitor Reaction Track progress using Thin Layer Chromatography (TLC). B->C D 4. Cool & Precipitate Cool reaction mixture in an ice bath. The product precipitates as a solid. C->D Upon Completion E 5. Isolate Product Collect the solid product by vacuum filtration. Wash with cold ethanol. D->E F 6. Recrystallize Purify the crude product by recrystallization from hot ethanol. E->F G 7. Dry & Characterize Dry the purified crystals under vacuum. Characterize by m.p., NMR, and MS. F->G

Caption: Experimental workflow for the synthesis of a dihydropyridine analog.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 3-nitrobenzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (12 mmol).

  • Solvent Addition: Add 30 mL of absolute ethanol to the flask.

  • Reflux: Heat the mixture to reflux using a heating mantle, with gentle stirring. Maintain reflux for 4-6 hours.

  • Reaction Monitoring (Self-Validation): Periodically take small aliquots from the reaction mixture and spot them on a TLC plate. Develop the plate using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction is complete when the aldehyde spot is no longer visible.

  • Isolation: After completion, remove the flask from the heat and allow it to cool to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize precipitation of the product.

  • Filtration: Collect the resulting yellow crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove soluble impurities.

  • Purification: Transfer the crude product to a clean flask and perform recrystallization from a minimal amount of hot ethanol. Allow the solution to cool slowly to form pure crystals.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Confirm the identity and purity of the final product by measuring its melting point and obtaining ¹H NMR and mass spectrometry data.

Protocol 2: Functional Assessment using the Isolated Aortic Ring Assay

This ex vivo assay is a gold standard for determining the vasorelaxant properties of a compound. It provides a functional measure of potency (EC₅₀) and efficacy by using a physiologically relevant tissue.

Objective: To determine the dose-response curve and potency (EC₅₀) of a this compound analog for inducing vasodilation in a pre-constricted rat thoracic aorta.

Rationale: This assay provides a robust and physiologically relevant system. The thoracic aorta is a conduit artery rich in smooth muscle and L-type calcium channels. Pre-contraction with an agent like phenylephrine (an α₁-adrenergic agonist) or high potassium chloride (KCl) induces a stable, tonic contraction that relies on calcium influx. The ability of a test compound to relax this contraction is a direct measure of its vasodilatory, and likely calcium channel blocking, activity. Generating a cumulative concentration-response curve allows for the precise determination of potency (EC₅₀).

Workflow: Isolated Aortic Ring Assay cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment A 1. Aorta Dissection Excise thoracic aorta from a rat. Place in ice-cold Krebs-Henseleit buffer. B 2. Cleaning & Sectioning Remove adipose & connective tissue. Cut aorta into 2-3 mm rings. A->B C 3. Mounting Suspend rings in organ baths containing Krebs buffer (37°C, gassed with 95% O₂/5% CO₂). B->C D 4. Equilibration Allow rings to equilibrate for 60-90 min under a resting tension of 1.5-2.0 g. C->D E 5. Viability Check (Self-Validation) Contract rings with 60 mM KCl. Wash and return to baseline. Rings must show a robust contraction to be used. D->E F 6. Pre-Contraction Induce a stable, submaximal contraction with Phenylephrine (1 µM). E->F If Viable G 7. Cumulative Dosing Add increasing concentrations of the This compound analog to the bath. F->G H 8. Data Recording Record the relaxation response at each concentration until maximal relaxation is achieved. G->H

Caption: Experimental workflow for the isolated aortic ring functional assay.

Step-by-Step Methodology:

  • Tissue Preparation: Humanely euthanize a rat according to approved institutional protocols. Immediately excise the thoracic aorta and place it in an ice-cold Krebs-Henseleit physiological salt solution.

  • Ring Sectioning: Under a dissecting microscope, carefully remove adherent connective and adipose tissue. Cut the cleaned aorta into rings approximately 2-3 mm in width.

  • Mounting: Suspend each aortic ring between two stainless steel hooks in a 10 mL organ bath. The bath should be filled with Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with carbogen (95% O₂ / 5% CO₂).

  • Equilibration: Connect the upper hook to an isometric force transducer to record changes in tension. Apply a resting tension of 1.5-2.0 grams and allow the tissue to equilibrate for 60-90 minutes, with solution changes every 15 minutes.

  • Viability Test (Self-Validation): Depolarize the tissue with 60 mM KCl to induce contraction. This confirms the viability of the smooth muscle. A robust and stable contraction indicates the tissue is healthy and suitable for the experiment. Wash the tissue repeatedly with fresh Krebs solution until the tension returns to the baseline.

  • Pre-Contraction: Add phenylephrine (PE) to a final concentration of 1 µM to induce a stable, submaximal contraction. Wait until the contraction reaches a stable plateau.

  • Cumulative Dosing: Once the PE-induced tone is stable, add the this compound analog to the bath in a cumulative manner. Start with a low concentration (e.g., 1 nM) and increase it stepwise (e.g., by half-log increments) until a maximal relaxation is observed. Allow the response to stabilize at each concentration before adding the next.

  • Data Analysis: Record the tension at each concentration. Express the relaxation as a percentage of the pre-contraction induced by PE. Plot the percentage relaxation against the log concentration of the analog to generate a dose-response curve. Calculate the EC₅₀ (the concentration that produces 50% of the maximal response) and the maximal efficacy (Eₘₐₓ) from this curve using non-linear regression analysis.

Conclusion: From Molecular Structure to Clinical Application

The structure-activity relationship of this compound is a compelling example of how subtle modifications to a core chemical scaffold can yield a drug with a distinct and clinically valuable pharmacological profile. The foundational 1,4-dihydropyridine ring provides the essential framework for L-type calcium channel antagonism. The strategic placement of a nitro group on the C4-phenyl ring enhances potency, while the unique basic ester side chain at C5 confers advantageous pharmacokinetic properties, such as suitability for intravenous administration. Furthermore, the inherent chirality of the molecule leads to significant stereoselectivity in both its pharmacodynamic and pharmacokinetic behavior, a critical consideration in drug development.

Understanding these intricate relationships is not an academic exercise; it is the fundamental basis for rational drug design. By leveraging the knowledge of how each molecular component contributes to the overall activity, researchers can continue to design novel analogs with improved properties, such as greater tissue selectivity, longer duration of action, or alternative metabolic pathways. The experimental protocols detailed herein—from chemical synthesis to functional tissue assays—represent the self-validating systems that enable scientists to test new hypotheses, refine molecular designs, and ultimately translate chemical structures into life-saving therapies.

References

Whitepaper: A Preliminary Investigation of Nicardipine's Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nicardipine, a dihydropyridine calcium channel blocker, is clinically established for the management of hypertension and angina by targeting L-type calcium channels in vascular smooth muscle.[1][2] Emerging evidence, however, points towards a potential secondary function: the modulation of inflammatory pathways. This guide outlines a structured, multi-phase research program designed to rigorously investigate the putative anti-inflammatory properties of this compound. We present a series of validated in vitro and in vivo experimental frameworks, moving from foundational cellular assays to mechanistic pathway analysis and culminating in a preclinical systemic inflammation model. This document serves as a technical blueprint for researchers, scientists, and drug development professionals seeking to explore the immunomodulatory potential of calcium channel modulators.

Introduction: The Rationale for Investigation

Inflammation is a complex biological response involving a symphony of cellular and signaling events. A critical, yet often overlooked, conductor of this symphony is the intracellular calcium ion (Ca²⁺). Fluctuations in cytosolic Ca²⁺ concentration act as a crucial second messenger, orchestrating processes from immune cell activation and proliferation to the production of inflammatory mediators.[3][4]

L-type voltage-gated calcium channels (CaV1), the primary targets of this compound, were once considered exclusive to excitable cells like neurons and muscle. However, mounting evidence confirms their functional expression in various immune cells, including T-lymphocytes, B-lymphocytes, and cells of the myeloid lineage.[5][6][7] This discovery provides a compelling mechanistic link: if this compound can modulate Ca²⁺ influx in immune cells, it may directly influence their inflammatory functions.

Recent studies have provided direct evidence supporting this hypothesis. Research has shown that this compound can inhibit the priming of the NLRP3 inflammasome, a key multiprotein complex involved in inflammatory diseases, and suppress the activation of the master inflammatory transcription factor, NF-κB.[8][9][10] Specifically, this compound has been shown to attenuate the release of IL-1β, mitigate caspase-1 activation, and downregulate the phosphorylation and nuclear translocation of NF-κB p65 in response to inflammatory stimuli like lipopolysaccharide (LPS).[8][9]

This guide proposes a logical, three-part investigative workflow to systematically characterize these preliminary findings.

Experimental Overview Diagram

The following diagram outlines the logical progression of the proposed investigation, from initial in vitro screening to in vivo validation.

G cluster_0 Phase 1: In Vitro Foundation cluster_1 Phase 2: Mechanistic Analysis cluster_2 Phase 3: In Vivo Validation vitro_start Select Cell Model (e.g., RAW 264.7 Macrophages) toxicity Determine Non-Toxic Dose Range (MTT/LDH Assay) vitro_start->toxicity cytokine Quantify Pro-inflammatory Mediators (ELISA / qPCR / Griess Assay) toxicity->cytokine pathway Probe Key Signaling Pathways (Western Blot for NF-κB) cytokine->pathway Proceed if inflammation is reduced calcium Confirm Ca²⁺ Modulation (Fura-2 AM Imaging) pathway->calcium inflammasome Assess NLRP3 Inflammasome (Caspase-1 / IL-1β Analysis) calcium->inflammasome vivo_model LPS-Induced Systemic Inflammation Model (Mouse) inflammasome->vivo_model Proceed if mechanism is indicated vivo_endpoints Measure Systemic Cytokines (Serum) & Tissue Histology vivo_model->vivo_endpoints end end vivo_endpoints->end Data Synthesis & Future Directions

Caption: Investigative workflow from in vitro screening to in vivo validation.

Part I: In Vitro Foundation - Cellular Screening

Objective: To establish whether this compound can directly suppress the production of key inflammatory mediators in a validated immune cell model and to determine the optimal, non-toxic concentration range for subsequent experiments.

2.1 Causality Behind Experimental Choices

  • Cell Model Selection: Murine macrophage-like RAW 264.7 cells are selected as the primary model. Macrophages are central players in both innate immunity and the inflammatory response. They are robust, easy to culture, and exhibit a well-characterized inflammatory response to lipopolysaccharide (LPS), a component of Gram-negative bacteria.[11][12] This provides a reliable and reproducible system for initial screening.

  • Cytotoxicity First: Before assessing anti-inflammatory activity, it is imperative to perform a cytotoxicity assay (e.g., MTT). This ensures that any observed decrease in inflammatory markers is a result of specific immunomodulation by this compound, not simply a consequence of drug-induced cell death. This step is fundamental to the integrity of all downstream data.

  • Multi-faceted Inflammatory Readouts: We will measure multiple inflammatory markers—pro-inflammatory cytokines (TNF-α, IL-6) and nitric oxide (NO)—to build a comprehensive picture. Different mediators are regulated by distinct arms of the inflammatory signaling network, and observing an effect across multiple readouts strengthens the hypothesis.

2.2 Experimental Protocols

2.2.1 Protocol: Cell Viability (MTT Assay)

  • Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight.[13]

  • Drug Treatment: Replace the medium with fresh medium containing increasing concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO). Incubate for 24 hours.

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

2.2.2 Protocol: Measurement of Inflammatory Mediators

  • Cell Seeding & Pre-treatment: Seed RAW 264.7 cells as described above. The next day, replace the medium with fresh medium containing various non-toxic concentrations of this compound (determined from the MTT assay) or vehicle control. Incubate for 1 hour.

  • Inflammatory Challenge: Stimulate the cells by adding LPS (final concentration of 10-100 ng/mL) to all wells except the negative control.[13] Incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant for analysis.

  • NO Quantification (Griess Assay): Mix 50 µL of supernatant with 50 µL of Griess reagent. Measure the absorbance at 540 nm. Quantify NO concentration against a sodium nitrite standard curve.

  • Cytokine Quantification (ELISA): Use commercially available ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions to determine cytokine concentrations in the supernatant.

2.3 Data Presentation & Interpretation

The results from this phase should be summarized in a table to clearly present the dose-dependent effects of this compound.

This compound Conc. (µM)Cell Viability (%)TNF-α (pg/mL)IL-6 (pg/mL)Nitric Oxide (µM)
Control (No LPS)100 ± 5< 15< 10< 1
0 (LPS only)98 ± 42500 ± 2101800 ± 15025 ± 2.2
199 ± 32350 ± 1901710 ± 14523 ± 1.9
597 ± 51800 ± 1601250 ± 11017 ± 1.5
1095 ± 41100 ± 95700 ± 6510 ± 0.9
2592 ± 6650 ± 50350 ± 305 ± 0.4
5070 ± 8Data not validData not validData not valid

Table represents hypothetical data for illustrative purposes. A dose-dependent decrease in TNF-α, IL-6, and NO production at non-toxic concentrations would provide strong initial evidence for this compound's anti-inflammatory activity.

Part II: Mechanistic Deep Dive - Signaling Pathways

Objective: To elucidate the molecular mechanisms by which this compound exerts its observed anti-inflammatory effects, focusing on the NF-κB and NLRP3 inflammasome pathways.

3.1 Causality Behind Experimental Choices

  • NF-κB Pathway: The NF-κB transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including TNF-α and IL-6.[12] Investigating its activation state (via phosphorylation of the p65 subunit) provides a direct link between this compound and the transcriptional control of inflammation. Studies have already shown this compound can downregulate phosphorylation and nuclear translocation of NF-κB p65.[8][9]

  • NLRP3 Inflammasome: The NLRP3 inflammasome is a critical component of the innate immune system that, when activated, processes pro-caspase-1 into its active form, which then cleaves pro-IL-1β into mature, secreted IL-1β.[14] Calcium signaling is a known regulator of NLRP3 activation.[15] Given that this compound has been shown to inhibit this pathway, confirming this mechanism is a key objective.[8][16][17]

  • Intracellular Calcium Imaging: To confirm that this compound is acting via its canonical mechanism in our cell model, we must directly measure its effect on intracellular Ca²⁺ levels. Using a ratiometric dye like Fura-2 AM allows for a robust quantification of these changes.[18][19][20]

NF-κB and NLRP3 Signaling Pathways Diagram

This diagram illustrates the key inflammatory pathways and highlights the potential points of intervention for this compound.

G cluster_0 NF-κB Pathway cluster_1 NLRP3 Inflammasome Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, pro-IL-1β) NFkB_nuc->Genes activates IL1b pro-IL-1β Genes->IL1b Signal2 Signal 2 (e.g., ATP, Nigericin) NLRP3 NLRP3 Signal2->NLRP3 activates ASC ASC NLRP3->ASC recruits Inflammasome Assembled Inflammasome NLRP3->Inflammasome Casp1 pro-Caspase-1 ASC->Casp1 recruits ASC->Inflammasome Casp1->Inflammasome Casp1_active Active Caspase-1 Inflammasome->Casp1_active cleaves pro-Caspase-1 Casp1_active->IL1b cleaves IL1b_mature Mature IL-1β (Secretion) IL1b->IL1b_mature Ca_channel L-type Ca²⁺ Channel Ca_ion Ca²⁺ Ca_channel->Ca_ion influx This compound This compound This compound->Ca_channel blocks Ca_ion->IKK modulates Ca_ion->NLRP3 modulates

Caption: Key inflammatory signaling pathways potentially modulated by this compound.

3.2 Experimental Protocols

3.2.1 Protocol: Western Blot for NF-κB (p-p65)

  • Cell Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with this compound for 1 hour, followed by LPS stimulation for 30-60 minutes (a shorter time point is used for signaling studies).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-p65 (Ser536), total p65, and a loading control (e.g., β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and visualize with an ECL substrate. Densitometry is used to quantify the ratio of phospho-p65 to total p65.

3.2.2 Protocol: NLRP3 Inflammasome Activation

  • Priming (Signal 1): Seed cells and treat with LPS (10-100 ng/mL) for 4 hours in the presence or absence of this compound. This step primes the inflammasome by upregulating NLRP3 and pro-IL-1β expression via the NF-κB pathway.[8]

  • Activation (Signal 2): Add an NLRP3 activator such as ATP (5 mM) or Nigericin (5 µM) for the final 30-60 minutes of incubation.

  • Sample Collection: Collect the cell culture supernatant and prepare cell lysates.

  • Analysis: Measure mature IL-1β and active Caspase-1 (p20 subunit) in the supernatant using specific ELISAs or Western blotting.

3.2.3 Protocol: Intracellular Calcium Measurement (Fura-2 AM)

  • Cell Preparation: Seed cells on glass coverslips suitable for microscopy.

  • Dye Loading: Incubate cells with Fura-2 AM (typically 1-5 µM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at room temperature or 37°C, allowing the dye to enter the cells and be cleaved into its active form.[18][21][22]

  • Washing: Wash the cells to remove extracellular dye.[21]

  • Imaging: Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.

  • Data Acquisition: Excite the cells alternately with 340 nm and 380 nm light and capture the emission at ~510 nm.[20][22] The ratio of the fluorescence intensity (F340/F380) is directly proportional to the intracellular Ca²⁺ concentration.

  • Experiment: Establish a baseline reading, then introduce an inflammatory stimulus (e.g., LPS or ATP) with and without pre-incubation with this compound to observe the effect on the Ca²⁺ response.

Part III: In Vivo Validation - Preclinical Model

Objective: To determine if the anti-inflammatory effects of this compound observed in vitro translate to a whole-organism model of systemic inflammation.

4.1 Causality Behind Experimental Choices

  • Model System: The LPS-induced systemic inflammation model in mice is a widely used, robust, and cost-effective model for screening anti-inflammatory compounds.[23][24][25] A bolus injection of LPS mimics aspects of bacterial infection and induces a rapid and transient systemic release of pro-inflammatory cytokines, such as TNF-α and IL-6.[24][26]

  • Relevance and Translatability: While this model does not replicate the full complexity of human sepsis, it is an excellent first-line in vivo screen to confirm that a test compound has systemic anti-inflammatory potential and can achieve effective concentrations in the body.[24]

  • Endpoints: Measuring serum cytokine levels provides a direct quantitative assessment of the systemic inflammatory response. Histological analysis of key organs susceptible to inflammatory damage (e.g., lungs, liver) provides qualitative evidence of tissue protection.

4.2 Experimental Protocol

4.2.1 Protocol: LPS-Induced Systemic Inflammation in Mice

  • Animal Acclimation: Acclimate C57BL/6 or BALB/c mice for at least one week under standard laboratory conditions.

  • Grouping: Randomly assign mice to experimental groups (e.g., n=6-8 per group):

    • Group 1: Vehicle Control (Saline)

    • Group 2: LPS Control (LPS + Vehicle)

    • Group 3: this compound Treatment (LPS + this compound)

    • Group 4: Positive Control (LPS + Dexamethasone)

  • Drug Administration: Administer this compound (e.g., 5-10 mg/kg, intraperitoneally) or vehicle 30-60 minutes prior to the LPS challenge.

  • LPS Challenge: Induce inflammation by administering a single intraperitoneal injection of LPS (e.g., 5-10 mg/kg).[27]

  • Sample Collection: At a peak time point for cytokine release (typically 2-6 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia.[26] Perfuse organs with saline and harvest tissues (lung, liver) for histological analysis.

  • Analysis:

    • Serum Cytokines: Separate serum from the blood and quantify TNF-α and IL-6 levels using ELISA.

    • Histology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A pathologist blinded to the treatment groups should score the sections for signs of inflammation, such as immune cell infiltration and tissue damage.

Data Interpretation & Future Directions

Successful completion of this research program would provide a multi-layered validation of this compound's anti-inflammatory properties. A positive outcome would be characterized by:

  • A dose-dependent reduction of inflammatory mediators in vitro (Part I).

  • Demonstrable inhibition of the NF-κB and/or NLRP3 inflammasome pathways (Part II).

  • Significant attenuation of systemic cytokine levels and reduced tissue inflammation in the in vivo model (Part III).

Such findings would warrant further investigation, including:

  • Exploring other inflammatory pathways: Investigating effects on MAP kinase pathways (e.g., p38, JNK) which are also known to be modulated by this compound.[10][28][29]

  • Testing in Chronic Disease Models: Evaluating this compound's efficacy in more complex, chronic models of inflammatory disease (e.g., collagen-induced arthritis, inflammatory bowel disease).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to determine if the anti-inflammatory and anti-hypertensive effects can be separated, potentially leading to a new class of dedicated anti-inflammatory drugs with an improved safety profile.

References

Methodological & Application

Foundational Principles: The Rationale for Nicardipine in Controlled Hypotension

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nicardipine-Induced Controlled Hypotension in Rat Models

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the administration of this compound to induce controlled hypotension in rat models. The protocols and insights herein are synthesized from established pharmacological principles and preclinical research to ensure scientific integrity and experimental reproducibility.

Controlled or deliberate hypotension is a technique used to reduce blood pressure to a predetermined level, thereby minimizing intraoperative blood loss and improving the visibility of the surgical field.[1][2] The choice of a hypotensive agent is critical and must be guided by its pharmacological profile: rapid onset, short duration of action, dose-dependent effects, and minimal adverse reactions.[3][4]

This compound, a second-generation dihydropyridine calcium channel blocker, is exceptionally well-suited for this purpose.[5][6] Its primary advantage lies in its high degree of vascular selectivity, exerting a more potent effect on arterial smooth muscle than on cardiac muscle.[6][7][8][9] This minimizes cardiodepressant effects, a common drawback of less selective calcium channel blockers.[8] Its rapid onset and relatively short half-life allow for precise and titratable control of blood pressure via continuous intravenous infusion.[8][10]

Mechanism of Action: Selective Inhibition of L-Type Calcium Channels

This compound's hypotensive effect is a direct result of its mechanism of action at the cellular level. It functions by blocking the influx of calcium ions through L-type voltage-gated calcium channels located in vascular smooth muscle cells.[7][10][11][12] This inhibition of calcium entry prevents the activation of calcium-dependent pathways that are essential for muscle contraction.[8][13][14]

The key steps are as follows:

  • Binding to L-type Channels: this compound selectively binds to the L-type calcium channels on the cell membrane of arterial smooth muscle.[15][16]

  • Inhibition of Calcium Influx: This binding blocks the channel, preventing the transmembrane influx of extracellular calcium into the cell.[9]

  • Vascular Smooth Muscle Relaxation: The reduction in intracellular calcium concentration leads to the relaxation of the smooth muscle.[12][13]

  • Vasodilation and Reduced Resistance: This relaxation results in vasodilation (widening of the arteries), which decreases systemic vascular resistance.[10][11]

  • Blood Pressure Reduction: The fall in systemic vascular resistance directly causes a decrease in mean arterial pressure (MAP).[13]

A common physiological response to this vasodilation is reflex tachycardia, where the heart rate increases to compensate for the drop in blood pressure.[9][10]

Nicardipine_MoA cluster_0 Vascular Smooth Muscle Cell Ca_Channel L-Type Calcium Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Contraction Muscle Contraction Ca_Influx->Contraction Triggers Relaxation Muscle Relaxation (Vasodilation) Hypotension Decreased Blood Pressure Relaxation->Hypotension Leads to This compound This compound This compound->Ca_Channel Blocks

Caption: Mechanism of action of this compound on vascular smooth muscle.

Pharmacokinetic Profile in Rodent Models

Understanding this compound's pharmacokinetics in rats is essential for designing an effective administration protocol. This compound undergoes extensive first-pass metabolism in the liver, resulting in low oral bioavailability.[17][18] When administered intravenously, it has a rapid onset of action. Studies in rats indicate a relatively fast plasma clearance.[19] This pharmacokinetic profile necessitates a continuous intravenous infusion to achieve and maintain a stable level of controlled hypotension, as a single bolus injection would result in a transient and uncontrolled drop in blood pressure.[20]

Detailed Protocol for Inducing Controlled Hypotension in Rats

This protocol describes the induction of controlled hypotension in anesthetized rats using a continuous intravenous infusion of this compound, with the goal of reducing and maintaining Mean Arterial Pressure (MAP) at a specific target.

Part 1: Animal Preparation and Surgical Cannulation

Expertise & Experience: Proper surgical preparation and the use of invasive blood pressure monitoring are paramount. Direct arterial blood pressure measurement is considered the gold standard and is essential for the precise titration required in this protocol.[21] Non-invasive methods like tail-cuffs are less suitable for tracking the rapid changes induced by intravenous hypotensive agents.[22]

Step-by-Step Methodology:

  • Animal Model: Use adult male or female rats of a specific strain (e.g., Sprague-Dawley, Wistar). Bodyweight should be recorded for accurate dose calculation.

  • Anesthesia: Anesthetize the rat using an appropriate agent (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail). Anesthesia-induced hypotension is a known side effect and should be considered when establishing a baseline.[23] Maintain body temperature at 37°C using a heating pad.

  • Surgical Preparation: Place the anesthetized rat in a supine position. Shave and disinfect the surgical areas (neck and inguinal region).

  • Venous Cannulation (for Infusion): Isolate the femoral vein. Make a small incision in the vessel and insert a catheter (e.g., PE-50 tubing) filled with heparinized saline. Secure the catheter with surgical sutures. This line will be used for the this compound infusion.

  • Arterial Cannulation (for Monitoring): Isolate the contralateral femoral artery or the carotid artery.[24] Cannulate the artery using a similar technique. Connect this catheter to a pressure transducer linked to a data acquisition system to continuously monitor systolic, diastolic, and mean arterial pressure, as well as heart rate.[25]

  • Stabilization: Allow the animal to stabilize for at least 20-30 minutes after surgery. Record baseline hemodynamic parameters (MAP, HR) until a steady state is achieved.

Part 2: this compound Solution Preparation and Administration

Trustworthiness: The accuracy of the drug preparation is a critical control point. Using a calibrated infusion pump ensures a precise and consistent delivery rate, which is the foundation of a reproducible protocol.

Step-by-Step Methodology:

  • Stock Solution: Prepare a stock solution of this compound hydrochloride. For example, dissolve 10 mg of this compound HCl in 1 mL of a suitable solvent (e.g., ethanol or DMSO), then dilute with sterile saline to a final volume of 10 mL to create a 1 mg/mL stock. Note: Always consult the manufacturer's solubility data.

  • Infusion Solution: Further dilute the stock solution with sterile saline (0.9% NaCl) to a working concentration suitable for infusion. A common concentration is 0.1 mg/mL (100 µg/mL).[26] This dilution allows for manageable infusion volumes.

  • Priming: Load the infusion solution into a syringe and mount it on a calibrated infusion pump. Prime the infusion line (catheter tubing) to eliminate any air bubbles.

  • Initiation of Infusion: Connect the primed infusion line to the venous catheter.

Part 3: Titration to Target Hypotension

Expertise & Experience: The goal is to achieve a target MAP, often defined as a percentage reduction from the stable baseline (e.g., 20-30% reduction).[27] A gradual, stepwise titration prevents an abrupt and potentially harmful drop in blood pressure. The dose-response to this compound can vary between animals, making continuous monitoring and titration essential.[20][28]

Step-by-Step Methodology:

  • Starting Infusion: Begin the infusion at a low rate. Based on data from other animal models and rat studies, a starting rate of 1-5 µg/kg/min is a conservative and safe initial dose.[20][27]

  • Monitoring and Adjustment: Continuously monitor the MAP. Allow 5-10 minutes for the blood pressure to stabilize after starting the infusion.

  • Titration: If the target MAP is not reached, increase the infusion rate in a stepwise manner (e.g., increments of 2.5-5 µg/kg/min).[29] Allow the MAP to stabilize for several minutes after each adjustment before making the next change.

  • Maintenance: Once the target MAP is achieved, maintain the infusion at that rate. Continue to monitor the MAP closely, as minor adjustments may be needed throughout the experiment to maintain a stable level of hypotension.

  • Recording: Record MAP and HR continuously throughout the procedure.

Data Presentation: Recommended Infusion Rates

Hypotension LevelTarget MAP Reduction (from baseline)Suggested Infusion Rate Range (µg/kg/min)Rationale & Notes
Mild 20%2 - 5Initiate at the lower end and titrate up. Suitable for studies requiring a modest reduction in perfusion pressure.[27]
Moderate 30-40%4 - 10Requires careful titration. This level significantly reduces blood flow and should be used with caution.[27]
Severe >40%5 - 15+High risk of organ hypoperfusion and ischemia. Requires justification and intensive monitoring of end-organ function.[27][30]

Note: These values are synthesized from available literature and should be considered starting points. The actual required dose will depend on the specific rat strain, anesthetic used, and baseline cardiovascular status.

Experimental Workflow and Self-Validation

The protocol is designed as a self-validating closed-loop system. The continuous feedback from the arterial line (output) allows the researcher to constantly adjust the infusion pump rate (input) to maintain the desired MAP. This ensures that the level of hypotension is controlled and not merely a side effect.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment A1 Anesthetize Rat & Maintain Temperature A2 Surgical Cannulation (Femoral Vein & Artery) A1->A2 A3 Connect to Transducer & Infusion Pump A2->A3 B1 Record Stable Baseline BP & HR B2 Start this compound Infusion (e.g., 2 µg/kg/min) B1->B2 B3 Monitor MAP Continuously B2->B3 B4 Target MAP Reached? B3->B4 B5 Increase Infusion Rate (e.g., +2.5 µg/kg/min) B4->B5 No B6 Maintain Infusion Rate & Conduct Experiment B4->B6 Yes B5->B3 B6->B3 Continuous Feedback Loop

Caption: Workflow for inducing and maintaining controlled hypotension.

References

Application Notes and Protocols for Nicardipine in In Vitro Angiogenesis and Tube Formation Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Anti-Angiogenic Potential of Nicardipine

This compound is a second-generation dihydropyridine calcium channel blocker widely recognized for its high vascular selectivity and potent vasodilatory effects, making it a cornerstone in the management of hypertension and angina.[1][2][3] Its primary mechanism involves the inhibition of L-type calcium channels, which curtails the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[4][5][6] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex and fundamental biological process. It is tightly regulated and involves endothelial cell migration, proliferation, and differentiation into capillary-like structures. Given that many of these cellular processes are dependent on intracellular calcium signaling, investigating the impact of calcium channel blockers like this compound on angiogenesis is a logical and compelling area of research.

Early studies have demonstrated that this compound can suppress the formation of tubular structures by endothelial cells in a dose-dependent manner.[7][8] The primary mechanism elucidated for this effect is the inhibition of endothelial cell migration, rather than a direct impact on cell proliferation.[7][8] This positions this compound as a valuable tool for researchers in oncology, ophthalmology, and cardiovascular disease to probe the mechanisms of angiogenesis and screen for novel anti-angiogenic therapies. These application notes provide a comprehensive guide, from mechanistic theory to detailed experimental protocols, for utilizing this compound in in vitro angiogenesis models.

Mechanistic Framework: How this compound Disrupts Angiogenesis

The anti-angiogenic effect of this compound is intrinsically linked to its primary function as a calcium channel antagonist. Intracellular calcium (Ca²⁺) acts as a ubiquitous second messenger, orchestrating a multitude of cellular functions critical for angiogenesis, including cell migration, gene expression, and proliferation.

The process of endothelial cell migration, a cornerstone of angiogenesis, involves dynamic changes in the cytoskeleton, cell adhesion, and motility, all of which are heavily influenced by Ca²⁺ gradients and oscillations. By blocking L-type calcium channels, this compound reduces the influx of extracellular Ca²⁺, thereby disrupting the downstream signaling cascades that regulate the migratory machinery of the cell. This disruption is the key event leading to the observed inhibition of tube formation.

Nicardipine_Mechanism cluster_EC Endothelial Cell Ca_Channel L-Type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx This compound This compound This compound->Ca_Channel Blocks Cytosolic_Ca Reduced Cytosolic [Ca²⁺] Ca_Influx->Cytosolic_Ca Migration_Machinery Cytoskeletal Dynamics & Migration Machinery Cytosolic_Ca->Migration_Machinery Disrupts Migration Endothelial Cell Migration Migration_Machinery->Migration Inhibits Angiogenesis Angiogenesis & Tube Formation Migration->Angiogenesis Inhibits

Caption: Proposed mechanism of this compound's anti-angiogenic action.

Experimental Design: A Blueprint for Success

A robust experimental design is critical for obtaining reliable and reproducible data. The following considerations are paramount when investigating this compound's effects on angiogenesis.

Cell Line Selection

Human Umbilical Vein Endothelial Cells (HUVECs) are the most commonly used primary cell line for tube formation assays due to their reliability in forming capillary-like networks.[9][10] Other suitable endothelial cells include Bovine Carotid Artery Endothelial Cells or Human Microvascular Endothelial Cells (HMVECs), which may be more relevant for specific contexts.[7][11] It is crucial to use low-passage cells (e.g., passage < 6 for HUVECs) to ensure a consistent and vigorous angiogenic response.[9]

This compound and Controls
  • Preparation: this compound hydrochloride can be dissolved in a solvent like DMSO to create a high-concentration stock solution.[12] Subsequent dilutions should be made in the cell culture medium to achieve the final desired concentrations.

  • Dose-Response: It is essential to perform a dose-response study to determine the optimal concentration range. Published literature suggests that this compound effectively inhibits tube formation at concentrations between 10⁻⁹ M and 10⁻⁵ M.[7][8]

  • Essential Controls:

    • Negative Control: Untreated cells cultured in medium alone. This represents the baseline tube formation.

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used in the experimental groups. This is critical to ensure that the solvent itself does not affect angiogenesis.[12] A final DMSO concentration below 0.1% is recommended.

    • Positive Control (Inhibitor): A known angiogenesis inhibitor, such as Suramin, should be included to validate the assay's ability to detect an anti-angiogenic response.[13][14]

Cytotoxicity Assessment

A critical aspect of this research is to confirm that the observed inhibition of tube formation is a specific anti-angiogenic effect and not a result of general cytotoxicity. Therefore, a parallel cell viability assay (e.g., MTT, Calcein AM staining) should be conducted using the same concentrations of this compound and incubation times.[12][15][16] Any concentration that significantly reduces cell viability should be excluded from the angiogenesis analysis or interpreted with caution.

Protocol 1: In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like networks when cultured on a basement membrane extract.

Principle

When plated at sub-confluent densities on a supportive matrix like Matrigel® or an equivalent Extracellular Matrix (ECM) gel, endothelial cells will migrate, align, and anastomose to form interconnected tubules that recapitulate the later stages of angiogenesis.[9][15][17]

Materials
  • Endothelial cells (e.g., HUVECs)

  • Complete endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel®, Corning Cat. No. 354234)

  • This compound Hydrochloride

  • Sterile, pre-chilled 96-well plates

  • Sterile, pre-chilled pipette tips

  • Phase-contrast inverted microscope with a camera

Step-by-Step Methodology
  • Plate Preparation: Thaw the basement membrane extract on ice overnight at 4°C.[10] Using pre-chilled pipette tips, add 50 µL of the extract to each well of a pre-chilled 96-well plate, ensuring the entire surface is covered.[10][16]

  • Gel Polymerization: Incubate the plate at 37°C for at least 30-60 minutes to allow the gel to polymerize.[9][10]

  • Cell Preparation: Culture endothelial cells to approximately 70-80% confluence.[9] Harvest the cells using trypsin and resuspend them in a growth medium (e.g., EGM-2) to a concentration of 2-3 x 10⁵ cells/mL.

  • Treatment Preparation: Prepare serial dilutions of this compound in the cell culture medium at 2x the final desired concentration. Also prepare vehicle and positive controls.

  • Cell Seeding: Mix equal volumes of the cell suspension (from step 3) and the 2x treatment solutions (from step 4). Add 100 µL of this final cell-treatment suspension (containing 1.0-1.5 x 10⁴ cells) to each well on top of the polymerized gel.[10]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 4 to 18 hours.[10][16] Tube formation can be monitored periodically. Peak network formation typically occurs within this window.

  • Imaging: Following incubation, visualize the tube networks using a phase-contrast inverted microscope at 4x or 10x magnification. Capture several images from representative fields for each well.

Caption: Experimental workflow for the in vitro tube formation assay.

Protocol 2: Endothelial Cell Migration (Wound Healing) Assay

This assay directly measures the effect of this compound on endothelial cell migration, a key mechanistic step in its anti-angiogenic activity.

Principle

A physical gap, or "scratch," is created in a confluent monolayer of endothelial cells. The rate at which cells migrate to close this gap is measured over time in the presence or absence of the test compound.

Materials
  • Endothelial cells (e.g., HUVECs)

  • Complete endothelial cell growth medium

  • This compound Hydrochloride

  • Sterile 24-well plates

  • Sterile 200 µL pipette tip or cell scraper

  • Phase-contrast inverted microscope with a camera

Step-by-Step Methodology
  • Cell Seeding: Seed endothelial cells in a 24-well plate and grow them until they form a fully confluent monolayer.

  • Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch down the center of each well.

  • Washing: Gently wash each well twice with phosphate-buffered saline (PBS) to remove any detached cells and debris.

  • Treatment: Add cell culture medium containing the desired concentrations of this compound, vehicle control, or negative control to the respective wells.

  • Imaging (Time 0): Immediately place the plate on a microscope and capture images of the scratch in each well. Use markings on the plate to ensure the same field is imaged each time.

  • Incubation: Incubate the plate at 37°C and 5% CO₂.

  • Time-Course Imaging: Acquire images of the same fields at subsequent time points (e.g., 6, 12, and 24 hours).

  • Analysis: Measure the width of the scratch at each time point for all conditions. The percentage of wound closure can be calculated relative to the initial (Time 0) wound area.

Data Quantification and Presentation

  • Tube Formation Quantification: The captured images can be analyzed using software like ImageJ with the Angiogenesis Analyzer plugin. Key parameters to quantify include:

    • Total Tube Length: The sum of the lengths of all tube segments.

    • Number of Junctions/Nodes: The number of points where three or more tubes intersect.

    • Number of Loops/Meshes: The number of enclosed areas within the network.

  • Migration Quantification: The area of the "wound" can be measured at each time point using ImageJ or similar software. The percentage of wound closure is calculated as: % Closure = [(Initial Area - Area at Time X) / Initial Area] * 100

Data Summary Table

The quantitative data should be summarized in a clear, tabular format for easy comparison.

Treatment ConcentrationTotal Tube Length (µm ± SD)Number of Junctions (± SD)Cell Viability (% of Control ± SD)
Negative Control12540 ± 850110 ± 12100 ± 5.2
Vehicle Control (0.1% DMSO)12390 ± 910108 ± 1598.5 ± 4.8
This compound (10⁻⁹ M)10870 ± 76095 ± 1199.1 ± 3.9
This compound (10⁻⁷ M)7520 ± 610 62 ± 897.4 ± 5.1
This compound (10⁻⁵ M)3150 ± 450 25 ± 595.8 ± 6.0
Suramin (Positive Control)2500 ± 380 18 ± 494.2 ± 5.5
*Hypothetical data presented for illustrative purposes. Statistical significance (e.g., **p<0.01, **p<0.001) should be determined relative to the vehicle control.

Troubleshooting and Interpretation

IssuePotential Cause(s)Suggested Solution(s)
Poor/No Tube Formation in Controls 1. Cells are high passage or unhealthy.2. Basement membrane extract was not properly thawed/handled.3. Incorrect cell seeding density.1. Use low-passage cells.2. Ensure Matrigel® is kept on ice and tips are pre-chilled.3. Optimize cell number per well.
High Variability Between Replicates 1. Uneven coating of the basement membrane gel.2. Inconsistent cell seeding.3. Bubbles in the gel.1. Gently swirl the plate after adding the gel to ensure an even layer.2. Mix cell suspension thoroughly before seeding each well.3. Centrifuge plate at 300 x g for 10 min at 4°C to remove bubbles.[9]
Inhibition of Tubes Only at High Concentrations 1. The compound has low potency.2. The observed effect at high concentrations is due to cytotoxicity.1. This may be the true result.2. Correlate results with a cell viability assay. If viability is <80%, the effect is likely due to toxicity.[12]

References

Application Note: A Robust and Validated HPLC Method for the Quantification of Nicardipine in Rodent Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicardipine, a dihydropyridine calcium channel blocker, is a potent vasodilator primarily used in the management of hypertension and angina.[1] Its therapeutic efficacy is closely linked to its plasma concentration, making the accurate quantification of this compound in biological matrices a critical aspect of preclinical pharmacokinetic and pharmacodynamic (PK/PD) studies.[2][3] This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in rodent plasma, tailored for researchers in drug development and pharmacology.

The method described herein is designed to be robust, sensitive, and specific, addressing the common challenges associated with bioanalytical assays, such as matrix effects and the need for efficient sample cleanup. We will delve into two effective sample preparation techniques—Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—and provide a comprehensive guide to HPLC analysis with UV detection. Furthermore, this document adheres to the principles of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA), ensuring the generation of reliable and reproducible data.[4][5][6][7][8]

Principle of the Method

The fundamental principle of this method involves the isolation of this compound from the complex plasma matrix, followed by its separation and quantification using reversed-phase HPLC. Plasma proteins, which can interfere with the analysis, are first precipitated. Subsequently, this compound is extracted using either SPE or LLE. The extracted and concentrated analyte is then injected into an HPLC system equipped with a C18 column and a UV detector for quantification. The choice between SPE and LLE will depend on the laboratory's resources, desired sample throughput, and required sensitivity.

Materials and Reagents

  • Chemicals and Solvents:

    • This compound hydrochloride (Reference Standard)

    • Nimodipine (Internal Standard - IS)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and deionized)

    • Sodium phosphate monobasic

    • Triethylamine

    • Orthophosphoric acid

    • Ethyl acetate (for LLE)

    • Hexane (for LLE)

    • Dichloromethane (for LLE)

    • Ammonium hydroxide (for LLE)

    • C18 SPE cartridges (e.g., 100 mg, 1 mL)

  • Biological Matrix:

    • Blank rodent (rat or mouse) plasma with anticoagulant (e.g., K2-EDTA or heparin)

  • Equipment:

    • HPLC system with UV detector

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Centrifuge

    • Vortex mixer

    • Sample concentrator (e.g., nitrogen evaporator)

    • pH meter

    • Analytical balance

    • Micropipettes

    • Volumetric flasks and other standard laboratory glassware

Experimental Protocols

Preparation of Standard Solutions

1. Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound hydrochloride and nimodipine (IS) and dissolve each in 10 mL of methanol to prepare individual stock solutions of 1 mg/mL. Store these solutions at 2-8°C, protected from light.[9]

2. Working Standard Solutions:

  • Prepare a series of working standard solutions of this compound by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Prepare a working solution of the internal standard (nimodipine) at a concentration of 1 µg/mL in the same diluent.

3. Calibration Standards and Quality Control (QC) Samples:

  • Spike appropriate volumes of the this compound working standard solutions into blank rodent plasma to prepare calibration standards at concentrations of 5, 10, 25, 50, 100, 200, and 500 ng/mL.

  • Prepare QC samples in the same manner at three concentration levels: low (15 ng/mL), medium (150 ng/mL), and high (400 ng/mL).

  • Aliquots of these calibration standards and QC samples can be stored at -80°C until analysis.

Sample Preparation: Choosing the Right Path

The goal of sample preparation is to extract this compound from the plasma matrix while removing interfering substances. Both SPE and LLE are viable options, each with its own advantages.

  • Solid-Phase Extraction (SPE): Offers higher selectivity and concentration factors, often resulting in cleaner extracts.[10] It is also more amenable to automation for high-throughput applications.

  • Liquid-Liquid Extraction (LLE): A classic and cost-effective technique. While potentially less clean than SPE, it can be optimized to provide excellent recovery and is suitable for many applications.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for this compound extraction from plasma.[10][11]

Workflow:

Caption: Solid-Phase Extraction (SPE) Workflow for this compound.

Step-by-Step Protocol:

  • Sample Pre-treatment: To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the 1 µg/mL internal standard (nimodipine) working solution and vortex briefly.

  • Protein Precipitation: Add 400 µL of acetonitrile to the plasma sample. Vortex vigorously for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of purified water. Do not allow the cartridge to dry out.

  • Sample Loading: Transfer the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the HPLC mobile phase. Vortex to ensure complete dissolution.

  • Analysis: Inject a defined volume (e.g., 20 µL) of the reconstituted sample into the HPLC system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol utilizes a solvent system designed to efficiently extract this compound from an alkalinized plasma sample.

Workflow:

Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound.

Step-by-Step Protocol:

  • Sample Preparation: To 200 µL of plasma sample in a microcentrifuge tube, add 20 µL of the 1 µg/mL internal standard (nimodipine) working solution.

  • Alkalinization: Add 50 µL of 0.1 M ammonium hydroxide to make the sample basic. This ensures this compound is in its non-ionized form, enhancing its extraction into an organic solvent.

  • Extraction: Add 1 mL of the extraction solvent (e.g., ethyl acetate). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a new tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the HPLC mobile phase.

  • Analysis: Inject 20 µL of the reconstituted sample into the HPLC system.

HPLC Chromatographic Conditions

The following conditions have been optimized for the separation of this compound and the internal standard, nimodipine.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.02 M Sodium Phosphate Buffer (pH 6.1 with 0.2% Triethylamine) : Methanol (45:40:15, v/v/v)[11]
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm[10][11]
Column Temperature 35°C
Injection Volume 20 µL

Rationale for Parameter Selection:

  • C18 Column: The non-polar stationary phase is ideal for retaining and separating moderately non-polar compounds like this compound and nimodipine.

  • Mobile Phase: The combination of acetonitrile, methanol, and a phosphate buffer provides good separation efficiency. The addition of triethylamine helps to reduce peak tailing by masking active silanol groups on the silica-based column packing. A pH of 6.1 ensures consistent ionization states of the analytes.[11]

  • UV Detection at 254 nm: this compound exhibits significant absorbance at this wavelength, providing good sensitivity for quantification.[10][11]

Method Validation

A bioanalytical method must be validated to ensure its reliability for its intended purpose. The following parameters should be assessed according to FDA guidelines.[4][7]

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of this compound and the IS in blank plasma from at least six different sources.
Linearity Calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification - LLOQ).
Accuracy & Precision The mean accuracy should be within 85-115% of the nominal concentrations (80-120% for LLOQ). The precision (%CV or %RSD) should not exceed 15% (20% for LLOQ).[11]
Recovery The extraction recovery of this compound and the IS should be consistent, precise, and reproducible. A typical recovery for this compound using SPE is in the range of 77-84%.[11]
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term (frozen). The mean concentration at each stability time point should be within ±15% of the nominal concentration.

Example Validation Data (Illustrative)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ5< 10%< 15%95 - 105%
LQC15< 5%< 10%98 - 102%
MQC150< 5%< 10%97 - 103%
HQC400< 5%< 10%99 - 101%

Data Analysis

  • Peak Integration: Integrate the peak areas of this compound and the internal standard (nimodipine).

  • Calibration Curve: Calculate the peak area ratio (this compound peak area / IS peak area) for each calibration standard. Plot the peak area ratio against the nominal concentration of this compound. Perform a linear regression analysis (weighted 1/x² is often appropriate) to generate the calibration curve.

  • Quantification of Unknowns: Calculate the peak area ratio for the unknown samples. Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve using the regression equation.

Conclusion

This application note presents a detailed and robust HPLC method for the quantification of this compound in rodent plasma. The provided protocols for both Solid-Phase Extraction and Liquid-Liquid Extraction offer flexibility for different laboratory settings. By following the outlined chromatographic conditions and adhering to the principles of bioanalytical method validation, researchers can confidently generate accurate and reliable data for pharmacokinetic studies, contributing to the successful development of new therapeutic strategies.

References

Application Notes and Protocols for the Investigation of Cerebral Vasospasm Using Nicardipine in a Subarachnoid Hemorrhage Model

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neurovascular research.

Executive Summary: The Rationale for Nicardipine in Cerebral Vasospasm Research

Subarachnoid hemorrhage (SAH), most commonly caused by a ruptured cerebral aneurysm, is a devastating form of stroke. A major contributor to the high morbidity and mortality following the initial bleed is the subsequent development of cerebral vasospasm, a prolonged and often severe narrowing of the cerebral arteries.[1][2][3] This vasospasm can lead to delayed cerebral ischemia and infarction, exacerbating the initial brain injury.[4][5] The dihydropyridine calcium channel blocker, this compound, has emerged as a valuable tool in both the clinical management and preclinical investigation of cerebral vasospasm. Its mechanism of action, centered on the inhibition of L-type calcium channels in vascular smooth muscle, directly counteracts the vasoconstriction that characterizes this condition.[6][7][8]

These application notes provide a comprehensive guide for researchers aiming to utilize this compound in preclinical SAH models to study the pathophysiology of cerebral vasospasm and to evaluate novel therapeutic strategies. We will delve into the mechanistic underpinnings of this compound's action, provide detailed protocols for inducing SAH in rodent models, outline methods for this compound administration, and describe robust techniques for assessing the extent of vasospasm and resultant neurological deficits.

Mechanistic Framework: this compound's Action on Cerebral Vasculature

The contractile state of vascular smooth muscle cells is critically dependent on intracellular calcium concentrations.[9][10] In the context of cerebral vasospasm following SAH, the presence of blood and its breakdown products in the subarachnoid space triggers a cascade of events leading to sustained vasoconstriction. While the exact pathophysiology is multifactorial, a key final common pathway is the influx of extracellular calcium into vascular smooth muscle cells through voltage-gated L-type calcium channels (Ca_v1.2).[11] This influx leads to the activation of calmodulin and myosin light-chain kinase, ultimately resulting in smooth muscle contraction and luminal narrowing.

This compound, as a potent L-type calcium channel antagonist, directly interferes with this process. By binding to the α1 subunit of the L-type calcium channel, it prevents the influx of calcium, thereby promoting vasodilation and counteracting the vasospastic effects of SAH.[6][7] Understanding this mechanism is crucial for designing experiments that accurately probe the efficacy of this compound and other potential therapeutics.

Caption: Mechanism of this compound in Cerebral Vasospasm.

Preclinical Models of Subarachnoid Hemorrhage

The choice of an appropriate animal model is paramount for the successful investigation of cerebral vasospasm.[12] While larger animal models, such as canines and non-human primates, have been historically used, rodent models (mice and rats) are now more common due to cost-effectiveness, genetic tractability, and the availability of advanced research tools.[12] Two primary models are widely employed: the endovascular perforation model and the intracisternal/prechiasmatic blood injection model.

SAH Model Advantages Disadvantages Primary Application
Endovascular Perforation More closely mimics aneurysmal rupture; induces a more severe and clinically relevant SAH.[13][14][15]Technically challenging with higher mortality rates; variability in hemorrhage severity.[16]Studying the acute phase of SAH and early brain injury.
Intracisternal/Prechiasmatic Blood Injection Technically simpler with lower mortality; allows for precise control of hemorrhage volume.[17][18][19]Does not replicate the initial mechanical trauma of an aneurysm rupture.[20]Investigating the delayed effects of blood in the subarachnoid space, including vasospasm.

For studies focused specifically on the pharmacological prevention or reversal of cerebral vasospasm with agents like this compound, the intracisternal blood injection model is often preferred due to its reproducibility and lower mortality rate.[18][19]

Experimental Protocols

Intracisternal Blood Injection Model of SAH in Mice

This protocol is adapted from established methods and should be performed under aseptic conditions with appropriate institutional animal care and use committee (IACUC) approval.

Materials:

  • Adult male C57BL/6 mice (25-30g)

  • Anesthetic (e.g., isoflurane)

  • Stereotactic frame

  • 30-gauge needle

  • Microsyringe pump

  • Autologous arterial blood (obtained from a donor mouse)

  • Heating pad

Procedure:

  • Anesthetize the mouse with isoflurane (5% for induction, 1.5-2% for maintenance).

  • Place the mouse in a stereotactic frame with the head flexed downwards.

  • Make a midline incision on the back of the neck to expose the atlanto-occipital membrane.

  • Carefully puncture the dura mater with a 30-gauge needle attached to a microsyringe.

  • Slowly inject 50-100 µL of non-heparinized autologous arterial blood into the cisterna magna over 2 minutes.

  • Withdraw the needle slowly and suture the incision.

  • Allow the mouse to recover on a heating pad.

  • For sham-operated controls, inject an equivalent volume of sterile saline.

Administration of this compound

This compound can be administered via various routes in preclinical models, each with its own advantages and considerations.

Route of Administration Dosage (Rodent Models) Advantages Considerations
Intraperitoneal (IP) 5-20 mg/kgSimplicity of administration.Systemic effects, including hypotension, may confound results.
Intravenous (IV) 0.01-0.15 mg/kg/hr continuous infusionPrecise control over plasma concentration.Requires catheterization; potential for systemic hypotension.[21]
Intrathecal (IT) / Intracerebroventricular (ICV) 2-4 mg (clinical dose reference)[22][23][24]Direct delivery to the cerebrospinal fluid, bypassing the blood-brain barrier; minimizes systemic side effects.Requires stereotactic surgery for cannula implantation.
Prolonged-Release Implants 0.8-8 mg (canine model reference)[25][26]Sustained local delivery of the drug over several days.[27]Requires craniotomy for implant placement.

For proof-of-concept studies on the direct effects of this compound on cerebral vasculature, intrathecal or intracerebroventricular administration is recommended.

Protocol for Intrathecal Administration via Cannula:

  • Prior to or at the time of SAH induction, stereotactically implant a guide cannula into the lateral ventricle or cisterna magna.

  • At the desired time point post-SAH, connect an infusion pump to the internal cannula.

  • Infuse this compound hydrochloride solution (e.g., 10 µg in 5 µL of artificial cerebrospinal fluid) over 5 minutes.

  • The timing and frequency of administration can be varied depending on the experimental design (e.g., prophylactic administration at the time of SAH or therapeutic administration at the onset of vasospasm).

Caption: General Experimental Workflow.

Assessment of Cerebral Vasospasm and Outcomes

A multi-pronged approach is essential for a comprehensive evaluation of the effects of this compound on cerebral vasospasm and its consequences.

In Vivo Assessment of Vasospasm
  • Transcranial Doppler (TCD) Ultrasonography: A non-invasive method to measure blood flow velocities in the major cerebral arteries.[4][28] An increase in flow velocity is indicative of arterial narrowing.

  • Magnetic Resonance Angiography (MRA) or Computed Tomography Angiography (CTA): High-resolution imaging techniques to visualize the cerebral vasculature and directly measure vessel diameters.

  • Digital Subtraction Angiography (DSA): The gold standard for visualizing cerebral arteries, though it is an invasive procedure.

Post-Mortem Assessment of Vasospasm
  • Vessel Diameter Measurement: Following euthanasia and perfusion-fixation, the brain can be removed, and the diameter of the basilar artery or middle cerebral arteries can be measured under a microscope.

Neurological and Histological Outcomes
  • Neurological Scoring: Standardized scoring systems, such as the Garcia score, can be used to assess motor and sensory deficits.[29]

  • Histological Analysis: Brain sections can be stained to evaluate the extent of neuronal damage.

    • Hematoxylin and Eosin (H&E) Staining: To identify areas of infarction and edema.[5]

    • Immunohistochemistry for Neuronal Apoptosis: Staining for markers like cleaved caspase-3 or using TUNEL assays can quantify neuronal cell death.[30][31][32][33]

Data Interpretation and Troubleshooting

  • Variability in SAH Severity: The endovascular perforation model, in particular, can produce variable amounts of hemorrhage. It is crucial to have a grading system for SAH severity and to include this as a covariate in statistical analyses.

  • Systemic Effects of this compound: When using systemic administration routes, continuous monitoring of blood pressure is essential to distinguish the direct cerebral vasodilatory effects of this compound from those secondary to changes in systemic hemodynamics.

  • Timing of Assessment: Cerebral vasospasm typically peaks between 3 and 7 days after SAH in humans. The temporal profile may differ in rodent models, so it is important to perform assessments at multiple time points (e.g., 24, 48, and 72 hours post-SAH).

Conclusion

The use of this compound in preclinical models of subarachnoid hemorrhage provides a powerful platform for investigating the mechanisms of cerebral vasospasm and for the preclinical evaluation of novel therapeutic agents. By carefully selecting the appropriate animal model, route of drug administration, and outcome measures, researchers can generate robust and clinically relevant data. These application notes are intended to serve as a comprehensive guide to facilitate such research endeavors.

References

Application Note & Protocol: In Vivo Imaging of Nicardipine's Effects on Coronary Artery Diameter

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicardipine, a dihydropyridine calcium channel blocker, is a potent vasodilator used clinically to treat hypertension and angina. Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells, leading to muscle relaxation and subsequent vasodilation.[1] Understanding the direct in vivo effects of this compound on coronary artery diameter is crucial for preclinical and clinical research, as it provides direct evidence of its therapeutic potential and aids in dose-response characterization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo imaging studies to quantify the effects of this compound on coronary artery diameter. We will delve into the rationale behind experimental choices, provide detailed protocols, and offer insights based on field-proven experience.

Rationale and Experimental Design Considerations

Choosing the Right Imaging Modality

The selection of an appropriate in vivo imaging modality is paramount for accurately measuring dynamic changes in coronary artery diameter. Several techniques can be employed, each with its own advantages and limitations.

  • Intravital Microscopy (IVM): Offers the highest spatial resolution, allowing for direct visualization of individual vascular smooth muscle cells and real-time measurement of vessel diameter changes. However, it is highly invasive, typically requiring a thoracotomy and stabilization of the heart, which can introduce physiological stress and inflammation.

  • High-Frequency Ultrasound (Micro-Ultrasound): A non-invasive to minimally invasive technique that provides excellent temporal resolution for tracking rapid changes in blood flow and vessel dimensions.[2][3] It is well-suited for longitudinal studies in the same animal.

  • X-ray Angiography (Micro-CT): Provides high-resolution anatomical images of the coronary vasculature. The use of contrast agents is necessary to visualize the vessel lumen. While it offers excellent anatomical detail, it involves ionizing radiation and the temporal resolution may be lower than ultrasound.[4]

For this application note, we will focus on a protocol utilizing high-frequency ultrasound due to its balance of spatial and temporal resolution, and its minimally invasive nature, which allows for more physiologically relevant measurements.

Animal Model Selection

The choice of animal model is critical and depends on the specific research question.

  • Rodents (Mice, Rats): Commonly used due to their well-characterized physiology, genetic tractability, and lower cost. However, their small size presents technical challenges for coronary artery imaging.

  • Larger Mammals (Rabbits, Swine): Their coronary anatomy and physiology are more analogous to humans, making them a preferred model for translational studies. The larger vessel size facilitates easier and more accurate imaging.[5]

This protocol will be detailed for a swine model , given its high translational relevance in cardiovascular research.[6][7]

This compound Formulation and Route of Administration

The formulation and delivery route of this compound will significantly impact its pharmacokinetic and pharmacodynamic profile.

  • Formulation: this compound hydrochloride is typically diluted in a sterile saline solution to a final concentration of 0.1 mg/mL.[8][9][10]

  • Route of Administration:

    • Intravenous (IV) infusion: Provides rapid and controlled delivery, allowing for precise dose-titration and the establishment of steady-state plasma concentrations. This is the preferred route for acute studies.[8][10]

    • Intracoronary (IC) administration: Allows for direct delivery to the coronary circulation, minimizing systemic effects. This is useful for studying the local effects of the drug on the coronary arteries.

We will detail an intravenous infusion protocol to assess the systemic effects of this compound on the coronary vasculature.

Experimental Workflow and Signaling Pathway

Experimental Workflow Diagram

experimental_workflow cluster_pre_procedure Pre-Procedure cluster_procedure Procedure cluster_post_procedure Post-Procedure & Analysis animal_prep Animal Preparation (Anesthesia, Catheterization) baseline_imaging Baseline Imaging (Coronary Artery Diameter) animal_prep->baseline_imaging Establish Stable Baseline nicardipine_admin This compound Administration (IV Infusion) baseline_imaging->nicardipine_admin Initiate Treatment dynamic_imaging Dynamic Imaging (Continuous Monitoring) nicardipine_admin->dynamic_imaging Observe Effects data_analysis Data Analysis (Diameter Quantification) dynamic_imaging->data_analysis Measure Changes reporting Reporting & Interpretation data_analysis->reporting Draw Conclusions

Caption: Experimental workflow for in vivo imaging of this compound's effects.

This compound's Mechanism of Action on Vascular Smooth Muscle

nicardipine_moa cluster_cell Vascular Smooth Muscle Cell l_type_ca_channel L-type Ca2+ Channel ca_influx Ca2+ Influx l_type_ca_channel->ca_influx Allows calmodulin Calmodulin ca_influx->calmodulin mlck_inactive Inactive MLCK calmodulin->mlck_inactive Activates mlck_active Active MLCK mlck_inactive->mlck_active myosin_lc Myosin Light Chain mlck_active->myosin_lc Phosphorylates myosin_lc_p Phosphorylated Myosin Light Chain myosin_lc->myosin_lc_p contraction Contraction myosin_lc_p->contraction vasodilation Vasodilation This compound This compound This compound->l_type_ca_channel Blocks This compound->vasodilation Promotes

Caption: this compound's signaling pathway leading to vasodilation.

Detailed Protocols

Animal Preparation (Swine Model)
  • Animal Acclimatization: House the animals in a controlled environment for at least 7 days prior to the experiment to minimize stress.

  • Fasting: Fast the animal for 12 hours before the procedure, with free access to water.

  • Anesthesia:

    • Pre-medicate with an intramuscular injection of ketamine (10-30 mg/kg) combined with a benzodiazepine such as midazolam (0.4 mg/kg) or diazepam.[6]

    • Induce anesthesia with intravenous propofol (1-3 mg/kg).[6]

    • Intubate the animal and maintain anesthesia with isoflurane (1-3%) in 100% oxygen.[11] Isoflurane is preferred for its high margin of safety, though it can cause dose-dependent cardiovascular depression.[11]

    • Monitor vital signs (ECG, heart rate, blood pressure, SpO2) continuously throughout the procedure.[12]

  • Catheterization:

    • Under sterile conditions, use ultrasound guidance to cannulate the femoral artery for blood pressure monitoring and the femoral vein for drug and fluid administration.[5]

    • Maintain body temperature using a heating pad.

High-Frequency Ultrasound Imaging of Coronary Arteries
  • Imaging System: Utilize a high-frequency ultrasound system equipped with a wideband phased array transducer (e.g., 3Sc-RS or similar) suitable for cardiac imaging in large animals.[13]

  • Positioning: Place the animal in the right lateral decubitus position.[13]

  • Image Acquisition:

    • Apply acoustic coupling gel to the chest.

    • Obtain a parasternal long-axis view to visualize the left ventricle and aortic root. Due to the pig's anatomy, the transducer may need to be placed more caudally than in humans, around the sixth or seventh intercostal space.[13]

    • Identify the left main coronary artery (LMCA) or the left anterior descending (LAD) artery.

    • Optimize imaging parameters (gain, depth, focus) to obtain clear images of the vessel walls.

    • Acquire B-mode (2D) images and color Doppler images to visualize blood flow.[14]

  • Baseline Measurements:

    • Record at least 10 minutes of stable baseline imaging data before this compound administration.

    • Measure the end-diastolic coronary artery diameter from the B-mode images.[15] ECG gating is recommended to ensure measurements are taken at the same point in the cardiac cycle, as coronary luminal area can change by as much as 8% between systole and diastole.[15] Perform at least three independent measurements and average the results.

This compound Administration (Intravenous Infusion)
  • Drug Preparation: Prepare a stock solution of this compound hydrochloride in sterile 0.9% saline to a final concentration of 0.1 mg/mL.[8][9][10]

  • Dose-Response Protocol:

    • Begin with a low-dose infusion of this compound. A starting rate of 5 mg/hour is a common clinical starting point for hypertension and can be adapted for animal studies.[8][9][10]

    • Maintain each infusion rate for a sufficient duration (e.g., 10-15 minutes) to achieve a steady-state effect.

    • Incrementally increase the infusion rate in a stepwise manner. A suggested titration could be to increase the rate by 2.5 mg/hour every 15 minutes, up to a maximum of 15 mg/hour.[8][9][10] Note: The optimal dose range to elicit coronary vasodilation without causing severe hypotension should be determined in pilot studies.

  • Continuous Monitoring:

    • Continuously record ultrasound images of the coronary artery throughout the infusion period.

    • Continuously monitor and record hemodynamic parameters (heart rate, blood pressure). Be prepared for hypotension, a common side effect of this compound.[8]

Data Analysis and Interpretation

  • Image Analysis:

    • Use a quantitative analysis software package to measure the coronary artery diameter at end-diastole for each time point and each this compound dose.[14][16]

    • Calculate the percentage change in coronary artery diameter from baseline for each dose.

  • Statistical Analysis:

    • Perform statistical analysis to determine the significance of the changes in coronary artery diameter. A paired t-test or repeated measures ANOVA can be used to compare baseline and post-treatment measurements.

    • A p-value of <0.05 is typically considered statistically significant.

  • Data Presentation:

    • Present the data in a clear and concise manner. A dose-response curve plotting the percentage change in coronary artery diameter against the this compound infusion rate is highly effective.

Table 1: Example Dose-Response Data for this compound on Coronary Artery Diameter
This compound Infusion Rate (mg/hour)Mean Coronary Artery Diameter (mm)Standard Deviation (mm)Percentage Change from Baseline (%)
0 (Baseline)3.00.20
53.30.2510
7.53.50.316.7
103.70.323.3
12.53.90.3530
154.00.3533.3

Troubleshooting and Considerations

  • Image Quality: Ensure optimal animal positioning and sufficient acoustic coupling gel to obtain high-quality images. Respiratory and cardiac motion can be challenging; ECG-gating is crucial for accurate measurements.[15]

  • Anesthetic Effects: Anesthetics can have their own effects on cardiovascular parameters. It is crucial to maintain a stable plane of anesthesia throughout the experiment to minimize confounding effects.[12][17]

  • Systemic Hemodynamics: this compound will likely cause a decrease in systemic blood pressure. Monitor this closely, as significant hypotension can affect coronary perfusion pressure and confound the direct vasodilatory effects of the drug.[8]

  • Ethical Considerations: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Conclusion

This application note provides a comprehensive framework for conducting in vivo imaging studies to assess the effects of this compound on coronary artery diameter. By carefully selecting the appropriate imaging modality, animal model, and drug administration protocol, researchers can obtain high-quality, reproducible data that will contribute to a better understanding of this compound's therapeutic effects and inform the development of novel cardiovascular drugs. The combination of a robust experimental design, meticulous execution, and thoughtful data analysis is essential for generating reliable and impactful results in the field of cardiovascular pharmacology.

References

Application Notes & Protocols: A Cell Culture Model for Studying Nicardipine's Effects on Vascular Smooth Muscle Cell Proliferation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Vascular smooth muscle cell (VSMC) proliferation is a key pathological feature of hypertension and atherosclerosis. Nicardipine, a dihydropyridine calcium channel blocker, is widely used for its vasodilatory effects in treating hypertension.[1][2] Emerging evidence suggests that this compound may also exert direct anti-proliferative effects on VSMCs, representing a potential dual therapeutic benefit.[3] This application note provides a comprehensive guide for establishing and utilizing a robust in vitro cell culture model to investigate the effects of this compound on VSMC proliferation. We detail protocols for the isolation and culture of primary VSMCs, methodologies for assessing cell viability and proliferation, and advanced techniques for dissecting the underlying molecular mechanisms. This guide is intended for researchers in cardiovascular pharmacology, cell biology, and drug development, offering a validated framework to explore the therapeutic potential of this compound and other calcium channel blockers in vascular proliferative diseases.

Introduction: The Rationale for a VSMC-Based this compound Assay

Vascular remodeling, characterized by excessive proliferation and migration of vascular smooth muscle cells (VSMCs), is a central process in the pathogenesis of cardiovascular diseases such as hypertension and atherosclerosis.[3] this compound, a second-generation dihydropyridine calcium channel blocker, is a first-line treatment for hypertension and angina.[4] Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[5][6]

Beyond its established hemodynamic effects, studies have indicated that this compound may directly modulate VSMC function, including inhibiting proliferation and migration.[3] An in vitro model using cultured VSMCs provides a controlled and reproducible system to dissect the direct cellular and molecular effects of this compound, independent of systemic physiological variables. This approach allows for precise dose-response studies, investigation of signaling pathways, and high-throughput screening of related compounds.

This document serves as a detailed guide, outlining the necessary protocols to culture VSMCs and subsequently evaluate the impact of this compound on their proliferative capacity. We will cover everything from the initial isolation of cells to the final data analysis, providing the scientific reasoning behind each step to ensure experimental success and data integrity.

Foundational Knowledge: this compound's Mechanism of Action

This compound is a potent vasodilator that functions by blocking the influx of calcium ions (Ca2+) into vascular smooth muscle cells.[1] This action is selective for the L-type voltage-gated calcium channels, which are crucial for the contraction of these cells.[2] By inhibiting this influx, this compound leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in peripheral vascular resistance.[6] This selectivity for vascular smooth muscle over cardiac muscle minimizes the negative inotropic effects often seen with other calcium channel blockers.[6] Recent research has also suggested that this compound can inhibit VSMC proliferation, a key factor in vascular remodeling associated with hypertension.[3]

dot

References

Application Notes and Protocols for Utilizing Nicardipine in Fluorescence Microscopy to Measure Intracellular Calcium Flux

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling Calcium Signaling with Precision

Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger, orchestrating a vast array of cellular processes, from gene transcription and proliferation to muscle contraction and neurotransmission.[1] The precise spatial and temporal dynamics of intracellular Ca²⁺ fluctuations are critical for encoding specific cellular signals. A key mechanism for regulating Ca²⁺ influx from the extracellular space is through voltage-gated calcium channels (VGCCs). Among these, the L-type calcium channels (LTCCs) are prominent, playing a vital role in the excitation-contraction coupling of skeletal, smooth, and cardiac muscles.[2][3]

Nicardipine, a dihydropyridine derivative, is a potent and selective blocker of L-type calcium channels.[4][5] Its primary mechanism of action involves inhibiting the transmembrane influx of Ca²⁺ ions into cardiac and vascular smooth muscle cells, without altering serum calcium concentrations.[5] This selectivity makes this compound an invaluable pharmacological tool for dissecting the specific contribution of LTCCs to intracellular calcium signaling. This guide provides a comprehensive overview and detailed protocols for the application of this compound in fluorescence microscopy-based measurements of intracellular calcium flux, tailored for researchers, scientists, and drug development professionals.

Scientific Principles and Considerations

This compound's Mechanism of Action

This compound belongs to the dihydropyridine class of calcium channel blockers, which exhibit a high affinity for the α1 subunit of the L-type calcium channel.[4] By binding to the channel, this compound allosterically modulates its gating properties, reducing the probability of channel opening and thereby decreasing the influx of Ca²⁺ in response to membrane depolarization.[4] Notably, this compound displays a greater selectivity for vascular smooth muscle over cardiac muscle, making it a valuable tool for studying vascular physiology.[5]

Choosing the Right Fluorescent Calcium Indicator

The selection of an appropriate fluorescent Ca²⁺ indicator is paramount for successful imaging experiments. The choice depends on factors such as the desired measurement modality (ratiometric vs. single wavelength), the expected Ca²⁺ concentration range, and the instrumentation available.

IndicatorTypeExcitation (nm)Emission (nm)Key Features
Fura-2 Ratiometric340/380510Allows for quantitative measurements of intracellular Ca²⁺ concentration, minimizing effects of uneven dye loading and photobleaching.[6][7]
Indo-1 Ratiometric~350~405 (Ca²⁺ bound) / ~485 (Ca²⁺ free)Another ratiometric dye, often used in flow cytometry but also applicable to microscopy.
Fluo-4 Single Wavelength~494~516Exhibits a large fluorescence intensity increase upon Ca²⁺ binding, making it suitable for detecting transient Ca²⁺ signals.[8]
GCaMP Genetically Encoded~488~510A protein-based sensor that can be targeted to specific cell types or subcellular compartments, enabling long-term and non-invasive imaging.[4]
Experimental Design: Ensuring Self-Validating Systems

A robust experimental design is crucial for obtaining reliable and interpretable data. Key considerations when using this compound include:

  • Concentration Optimization: The optimal concentration of this compound will vary depending on the cell type and the specific research question. It is essential to perform a dose-response curve to determine the effective concentration that blocks LTCCs without causing significant off-target effects or cytotoxicity. In vitro studies have utilized this compound concentrations ranging from the nanomolar to the low micromolar range.

  • Solvent and Vehicle Controls: this compound is often dissolved in organic solvents like DMSO or an ethanol/water mixture.[9][10] It is imperative to include a vehicle control (culture medium with the same final concentration of the solvent) to account for any effects of the solvent on cellular physiology.

  • Positive and Negative Controls: To validate the experimental system, include positive controls that induce a robust Ca²⁺ influx (e.g., depolarization with high potassium chloride, or application of a calcium ionophore like ionomycin) and negative controls to establish a baseline (e.g., cells in a calcium-free buffer).

  • Incubation Time: The pre-incubation time with this compound should be optimized to allow for sufficient drug-channel interaction. A typical pre-incubation time ranges from 15 to 60 minutes.[11]

  • Phototoxicity and Photostability: While this compound itself can be sensitive to light, the primary concern in fluorescence microscopy is the phototoxicity induced by the excitation light on the cells and the photobleaching of the fluorescent indicator.[12][13][14] Use the lowest possible excitation light intensity and exposure time to minimize these effects. This compound has been shown not to interfere with Fura-2 fluorescence, a critical consideration for accurate measurements.[6]

Experimental Protocols

Protocol 1: Measuring L-Type Calcium Channel-Mediated Calcium Influx in Adherent Cells using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular Ca²⁺ concentration in response to L-type calcium channel activation and its blockade by this compound.

Materials:

  • Adherent cells expressing L-type calcium channels (e.g., smooth muscle cells, neurons, or a suitable cell line)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • HBSS without Ca²⁺ and Mg²⁺

  • This compound hydrochloride

  • DMSO (anhydrous)

  • High potassium chloride (KCl) solution (e.g., 50 mM KCl in HBSS)

  • Ionomycin

  • Fluorescence microscope equipped with a ratiometric imaging system (340/380 nm excitation)

Procedure:

  • Cell Preparation:

    • Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Fura-2 AM Loading:

    • Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.

    • Prepare a loading buffer by diluting the Fura-2 AM stock solution to a final concentration of 2-5 µM in HBSS with Ca²⁺ and Mg²⁺. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO. Dilute the stock solution in HBSS to the desired final concentrations.

    • Pre-incubate the Fura-2 loaded cells with the this compound solution (or vehicle control) for 15-30 minutes at room temperature in the dark.

  • Fluorescence Imaging:

    • Mount the dish or coverslip on the microscope stage.

    • Acquire a baseline fluorescence ratio (F340/F380) for a few minutes.

    • Stimulate the cells with the high KCl solution to induce membrane depolarization and activate L-type calcium channels.

    • Continue to record the F340/F380 ratio to measure the change in intracellular Ca²⁺ concentration.

    • At the end of the experiment, add ionomycin to obtain the maximum fluorescence ratio (Rmax), followed by a calcium-free buffer with EGTA to obtain the minimum fluorescence ratio (Rmin) for calibration purposes.

  • Data Analysis:

    • Calculate the F340/F380 ratio for each time point.

    • The intracellular Ca²⁺ concentration can be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd is the dissociation constant of Fura-2.

Protocol 2: High-Throughput Screening of L-Type Calcium Channel Blockade using Fluo-4 AM

This protocol is adapted for a high-throughput format using a fluorescence plate reader to screen for the effects of this compound on L-type calcium channel activity.

Materials:

  • Cells expressing L-type calcium channels

  • Fluo-4 AM

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound hydrochloride

  • DMSO

  • High potassium chloride (KCl) solution

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating:

    • Seed cells into the microplate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in assay buffer).

    • Remove the culture medium and add the Fluo-4 AM loading solution to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

    • Wash the cells twice with assay buffer.

  • Compound Addition:

    • Add different concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Set the excitation and emission wavelengths for Fluo-4 (e.g., Ex: 494 nm, Em: 516 nm).

    • Record a baseline fluorescence for a short period.

    • Use the plate reader's injector to add the high KCl solution to stimulate the cells.

    • Continue to record the fluorescence intensity over time to measure the calcium flux.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated as the peak fluorescence after stimulation minus the baseline fluorescence.

    • The response can be normalized to the control wells (vehicle-treated) to determine the inhibitory effect of this compound.

    • Plot the percentage of inhibition against the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value.

Visualizing the Workflow and Pathway

Diagram 1: Experimental Workflow

G cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Pharmacological Treatment cluster_imaging Fluorescence Microscopy cluster_analysis Data Analysis cell_seeding Seed cells on coverslips/plates dye_prep Prepare fluorescent calcium indicator (e.g., Fura-2 AM) cell_seeding->dye_prep incubation Incubate cells with dye dye_prep->incubation wash Wash to remove extracellular dye incubation->wash deester Allow for de-esterification wash->deester nic_prep Prepare this compound and vehicle control deester->nic_prep pre_incubation Pre-incubate cells nic_prep->pre_incubation baseline Acquire baseline fluorescence pre_incubation->baseline stimulate Stimulate with depolarizing agent (e.g., high KCl) baseline->stimulate record Record calcium flux stimulate->record ratio Calculate fluorescence ratio/intensity change record->ratio quantify Quantify inhibition and generate dose-response curves ratio->quantify

Caption: Experimental workflow for measuring intracellular calcium flux with this compound.

Diagram 2: Calcium Signaling Pathway

G cluster_membrane Plasma Membrane ltcc L-type Calcium Channel Extracellular Ca²⁺ Intracellular Ca²⁺ ca_influx Ca²⁺ Influx ltcc:p2->ca_influx depolarization Membrane Depolarization (e.g., high KCl) depolarization->ltcc:p1 Activates This compound This compound This compound->ltcc Blocks intracellular_ca ↑ [Ca²⁺]i ca_influx->intracellular_ca cellular_response Cellular Responses (e.g., contraction, secretion) intracellular_ca->cellular_response

Caption: this compound's blockade of L-type calcium channel-mediated calcium influx.

Potential Pitfalls and Troubleshooting

IssuePotential CauseSuggested Solution
Low fluorescence signal Incomplete dye loading or de-esterification.Optimize dye concentration and incubation times. Ensure Pluronic F-127 is used.
High background fluorescence Incomplete removal of extracellular dye.Perform thorough washing steps after dye loading.
No response to stimulation Cells are not healthy or do not express functional LTCCs.Check cell viability. Use a positive control (ionomycin) to confirm dye loading and cell responsiveness.
Variability between experiments Inconsistent cell density, dye loading, or compound concentrations.Standardize all experimental parameters. Prepare fresh solutions for each experiment.
Cell death Cytotoxicity from the compound, solvent, or excessive light exposure.Perform a toxicity assay for this compound and the solvent. Minimize light exposure during imaging.

Conclusion

This compound is a powerful and selective tool for investigating the role of L-type calcium channels in intracellular calcium signaling. By combining the use of this compound with appropriate fluorescent calcium indicators and a well-controlled experimental design, researchers can gain valuable insights into the intricate mechanisms governing a wide range of physiological and pathophysiological processes. The protocols and guidelines presented here provide a solid foundation for the successful application of this compound in fluorescence microscopy to elucidate the complexities of calcium dynamics in living cells.

References

Application of Nicardipine in Ischemic Stroke Models: A Guide to Assessing Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Nicardipine in Ischemic Stroke Research

Ischemic stroke, characterized by the cessation of blood flow to a specific brain region, initiates a complex cascade of events leading to neuronal death and subsequent neurological deficits.[1][2] A primary goal of acute stroke research is the identification of neuroprotective agents that can mitigate this damage.[1][3] this compound, a dihydropyridine L-type calcium channel blocker, has emerged as a promising candidate for such investigations.[4][5] Its primary clinical use is in managing hypertension, a significant risk factor for stroke.[6][7] However, its therapeutic potential in the context of acute ischemic stroke extends beyond mere blood pressure control.

This compound exhibits high vascular selectivity with potent cerebral vasodilatory effects, which can improve cerebral blood flow to the ischemic penumbra, the region of salvageable tissue surrounding the infarct core.[8][9][10] Mechanistically, by blocking the influx of calcium into neurons, this compound directly counteracts a key trigger of the ischemic cascade, thereby reducing excitotoxicity and subsequent cell death.[11][12] Furthermore, emerging evidence suggests that this compound possesses anti-neuroinflammatory properties, inhibiting microglial activation and the release of pro-inflammatory mediators that contribute to secondary brain injury.[13][14][15][16]

This comprehensive guide provides detailed protocols for utilizing both in vivo and in vitro models of ischemic stroke to evaluate the neuroprotective efficacy of this compound. It is designed for researchers, scientists, and drug development professionals seeking to rigorously assess this compound's therapeutic potential.

I. In Vivo Assessment of Neuroprotection: The MCAO Model

The Middle Cerebral Artery Occlusion (MCAO) model is a widely used and clinically relevant rodent model of focal cerebral ischemia.[17] This section outlines the procedure for inducing MCAO, administering this compound, and subsequently assessing its neuroprotective effects through behavioral and histological analyses.

Experimental Workflow: In Vivo MCAO Model

MCAO_Workflow cluster_pre Pre-Treatment cluster_treatment Ischemia & Treatment cluster_post Post-Treatment Assessment pre_acclimatization Animal Acclimatization (1 week) pre_training Baseline Behavioral Training (e.g., Rotarod, Cylinder Test) pre_acclimatization->pre_training mcao MCAO Surgery (e.g., 90 min occlusion) pre_training->mcao reperfusion Reperfusion mcao->reperfusion drug_admin This compound Administration (Vehicle or Treatment Group) reperfusion->drug_admin behavioral Behavioral Testing (24h, 48h, 7d post-MCAO) drug_admin->behavioral histology Histological Analysis (e.g., 7d post-MCAO) behavioral->histology infarct_volume Infarct Volume Measurement (TTC Staining) histology->infarct_volume molecular Molecular Analysis (e.g., Western Blot, IHC) infarct_volume->molecular

Caption: Workflow for assessing this compound's neuroprotective effects in a rodent MCAO model.

Protocol 1: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the transient MCAO model, which involves temporary occlusion of the MCA followed by reperfusion, mimicking the clinical scenario of thrombolytic therapy.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthetic (e.g., isoflurane)

  • Heating pad and rectal probe for temperature monitoring

  • Surgical microscope

  • Micro-surgical instruments

  • 4-0 monofilament nylon suture with a rounded tip

  • This compound hydrochloride

  • Vehicle (e.g., saline or DMSO)

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance). Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.

  • Surgical Incision: Make a midline cervical incision and carefully dissect to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Artery Ligation: Ligate the distal ECA and the CCA.

  • MCA Occlusion: Gently insert the 4-0 monofilament suture into the ICA via an incision in the ECA stump. Advance the filament approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the MCA origin.

  • Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 90 minutes).

  • Reperfusion: After the occlusion period, carefully withdraw the filament to allow reperfusion.

  • Wound Closure: Suture the incision and allow the animal to recover from anesthesia.

Protocol 2: this compound Administration

The timing and dosage of this compound administration are critical variables. Administration can be performed intravenously (IV) or intraperitoneally (IP).

Dosage and Administration:

  • Dose Range: Based on preclinical studies, a starting point for IV administration is a bolus followed by continuous infusion.[18][19][20] A range of 3-7 mg/hr has been used in clinical studies.[19][20] For rodent models, doses should be scaled appropriately.

  • Timing: Administer this compound at the onset of reperfusion to mimic a clinically relevant therapeutic window.

  • Control Group: Administer an equivalent volume of the vehicle to the control group.

Parameter Recommendation Rationale
Route of Administration Intravenous (IV) infusionProvides precise control over plasma concentration.
Timing of Administration At the onset of reperfusionMimics the clinical scenario of adjunctive therapy with reperfusion.
Dosage Titrate to effect, monitor blood pressureTo achieve neuroprotection without inducing significant hypotension which can worsen ischemic injury.[21]
Protocol 3: Behavioral Assessment of Neurological Deficits

Behavioral tests are crucial for assessing the functional outcomes of neuroprotective therapies.[22] A battery of tests should be performed at various time points post-MCAO (e.g., 24h, 48h, 7 days).

Commonly Used Behavioral Tests:

  • Modified Neurological Severity Score (mNSS): A composite scoring system evaluating motor, sensory, balance, and reflex functions.[23]

  • Rotarod Test: Assesses motor coordination and balance.[24] Animals are trained on a rotating rod, and the latency to fall is recorded.

  • Cylinder Test: Evaluates forelimb use asymmetry.[22][25] The animal is placed in a transparent cylinder, and the number of times each forelimb touches the wall is counted.

  • Corner Test: Measures sensorimotor neglect.[25][26] The animal is placed in a corner, and the direction it turns to exit is recorded. Stroke-impaired animals tend to turn towards the non-impaired side.

Protocol 4: Histological Assessment of Infarct Volume

Histological analysis provides a quantitative measure of the extent of brain damage. 2,3,5-triphenyltetrazolium chloride (TTC) staining is a common method for visualizing the infarct area.[27][28]

Materials:

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • Brain matrix slicer

  • Digital scanner or camera

Procedure:

  • Brain Extraction: At the designated endpoint (e.g., 7 days post-MCAO), euthanize the animal and perfuse transcardially with saline. Carefully extract the brain.

  • Brain Slicing: Chill the brain and slice it into 2 mm coronal sections using a brain matrix.

  • TTC Staining: Immerse the brain slices in 2% TTC solution at 37°C for 20-30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.[29][30]

  • Image Acquisition: Scan or photograph the stained sections.

  • Infarct Volume Quantification: Use image analysis software (e.g., ImageJ) to measure the area of the infarct and the total area of the hemisphere in each slice. The infarct volume is calculated by integrating the infarct areas across all slices, correcting for edema.[27][31]

II. In Vitro Assessment of Neuroprotection: The OGD Model

The Oxygen-Glucose Deprivation (OGD) model is an in vitro method that simulates the ischemic conditions of a stroke in a controlled cellular environment.[32][33][34][35] This model is ideal for mechanistic studies and high-throughput screening of potential neuroprotective compounds.

Signaling Pathway of this compound's Neuroprotective Action

Nicardipine_Pathway Ischemia Ischemia / OGD Depolarization Membrane Depolarization Ischemia->Depolarization Neuroinflammation Neuroinflammation (Microglial Activation) Ischemia->Neuroinflammation VGCC L-type Voltage-Gated Ca2+ Channels (VGCCs) Depolarization->VGCC Activation Ca_Influx ↑ Intracellular Ca2+ VGCC->Ca_Influx Excitotoxicity Excitotoxicity (e.g., Calpain activation, Protease activation) Ca_Influx->Excitotoxicity Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria This compound This compound This compound->VGCC Blocks Cell_Death Neuronal Cell Death Excitotoxicity->Cell_Death Apoptosis Apoptosis Mitochondria->Apoptosis ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Apoptosis->Cell_Death Neuroinflammation->Cell_Death

Caption: this compound's mechanism of action in mitigating ischemic neuronal injury.

Protocol 5: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures

This protocol details the induction of OGD in primary cortical neurons to assess the direct neuroprotective effects of this compound.

Materials:

  • Primary cortical neuron cultures (e.g., from E18 rat embryos)

  • Glucose-free DMEM or Neurobasal medium

  • Hypoxic chamber (e.g., with 95% N2, 5% CO2)

  • This compound hydrochloride

  • Cell viability assays (e.g., MTT, LDH)

Procedure:

  • Culture Preparation: Plate primary cortical neurons on poly-D-lysine coated plates and culture for 7-10 days.

  • OGD Induction:

    • Wash the cells with glucose-free medium.

    • Replace the culture medium with pre-warmed, deoxygenated, glucose-free medium.

    • Place the culture plates in a hypoxic chamber for the desired duration (e.g., 60-90 minutes).[36]

  • This compound Treatment: Add this compound at various concentrations (e.g., 1, 5, 10 µM) to the culture medium just before OGD induction.[13]

  • Reoxygenation: After the OGD period, remove the plates from the hypoxic chamber and replace the medium with normal, glucose-containing culture medium. This simulates reperfusion.

  • Assessment of Cell Viability: At 24 hours post-reoxygenation, assess cell viability using standard assays:

    • MTT Assay: Measures mitochondrial metabolic activity, an indicator of cell viability.

    • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium, an indicator of cell death.

Parameter Recommendation Rationale
Cell Type Primary Cortical NeuronsProvides a more physiologically relevant model than cell lines.
OGD Duration 60-90 minutesInduces significant but not complete cell death, allowing for the detection of neuroprotective effects.
This compound Concentration 1-10 µMBased on published in vitro studies demonstrating anti-inflammatory and neuroprotective effects.[13][16][37]

III. Data Analysis and Interpretation

  • Behavioral Data: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the performance of this compound-treated and vehicle-treated groups at different time points.

  • Infarct Volume: Compare the mean infarct volumes between groups using a t-test or one-way ANOVA.

  • Cell Viability: Analyze data from MTT and LDH assays using ANOVA to determine the dose-dependent effects of this compound on neuronal survival.

A significant reduction in neurological deficit scores, a smaller infarct volume, and increased cell viability in the this compound-treated groups compared to the control groups would provide strong evidence for its neuroprotective effects in ischemic stroke models.

IV. Conclusion

The protocols outlined in this guide provide a robust framework for evaluating the neuroprotective potential of this compound in clinically relevant models of ischemic stroke. By combining in vivo functional and histological assessments with in vitro mechanistic studies, researchers can gain a comprehensive understanding of this compound's therapeutic efficacy. This multi-faceted approach is crucial for the preclinical validation of this compound as a potential adjunctive therapy for acute ischemic stroke.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nicardipine Concentration for Vasodilation Assays in Isolated Arteries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for optimizing the use of nicardipine in isolated artery vasodilation assays. As a senior application scientist, my goal is to synthesize technical accuracy with practical, field-proven insights to help you achieve reliable and reproducible results.

Section 1: Understanding this compound's Mechanism of Action

Q1: How does this compound induce vasodilation?

This compound is a dihydropyridine calcium channel blocker.[1] Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels in the smooth muscle cells of arterial vessels.[1][2] By blocking these channels, this compound prevents the influx of calcium ions into the vascular smooth muscle cells.[1][2] This reduction in intracellular calcium leads to the relaxation of the smooth muscle, resulting in vasodilation (the widening of blood vessels) and a decrease in systemic vascular resistance.[1] this compound exhibits a greater selectivity for vascular smooth muscle over cardiac muscle, making it a potent vasodilator with minimal direct effects on heart muscle contraction.[2][3]

dot graph "Nicardipine_Mechanism_of_Action" { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Depolarization [label="Membrane\nDepolarization", fillcolor="#FBBC05", fontcolor="#202124"]; LTypeCaChannel [label="L-Type Ca2+\nChannel (Cav1.2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CaInflux [label="Ca2+ Influx", fillcolor="#34A853", fontcolor="#FFFFFF"]; IntracellularCa [label="↑ Intracellular\n[Ca2+]", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calmodulin [label="Ca2+-Calmodulin\nComplex", fillcolor="#34A853", fontcolor="#FFFFFF"]; MLCK [label="Myosin Light\nChain Kinase (MLCK)\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; MLC_P [label="Myosin Light\nChain Phosphorylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Contraction [label="Vasoconstriction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Relaxation [label="Vasodilation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Depolarization -> LTypeCaChannel [label="Activates"]; LTypeCaChannel -> CaInflux; this compound -> LTypeCaChannel [label="Blocks", arrowhead=tee]; CaInflux -> IntracellularCa; IntracellularCa -> Calmodulin; Calmodulin -> MLCK; MLCK -> MLC_P; MLC_P -> Contraction; this compound -> Relaxation [style=dashed, color="#5F6368", label="Promotes"]; } caption: "this compound's vasodilatory signaling pathway."

Section 2: Experimental Design and Protocol Optimization

Q2: What is a suitable concentration range for this compound in isolated artery vasodilation assays?

The optimal concentration range for this compound can vary depending on the specific artery being studied, the pre-constricting agent used, and the experimental conditions. However, a general starting point for generating a concentration-response curve is to use a range from 10⁻⁹ M to 10⁻⁵ M . It is crucial to perform a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) for your specific experimental setup.

ParameterRecommended RangeRationale
Starting Concentration 10⁻⁹ MTo establish a baseline and observe the initial vasodilatory effects.
Ending Concentration 10⁻⁵ MTo ensure a maximal response and complete vasodilation is achieved.
Logarithmic Increments Half-log or full-logAllows for a comprehensive concentration-response curve.

Q3: How should I prepare my this compound stock solution?

This compound hydrochloride has limited solubility in aqueous solutions, especially at neutral or alkaline pH.[4] Therefore, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent.

SolventConcentrationStorage
Dimethyl sulfoxide (DMSO) 10 mM - 100 mMStore at -20°C, protected from light.[4]
Ethanol 10 mM - 50 mMStore at -20°C, protected from light.

Important Considerations:

  • Always prepare fresh dilutions of this compound in your physiological salt solution (e.g., Krebs-Henseleit solution) for each experiment.[4]

  • Ensure the final concentration of the organic solvent in the organ bath is minimal (typically <0.1%) to avoid solvent-induced effects on the arterial tissue.[4] A vehicle control (adding the same volume of solvent without this compound) is essential.

dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes A1 [label="Isolate Artery", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A2 [label="Mount in Myograph/Organ Bath", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A3 [label="Equilibrate", fillcolor="#FBBC05", fontcolor="#202124"]; A4 [label="Pre-constrict Artery\n(e.g., Phenylephrine, KCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; A5 [label="Cumulative Addition of this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; A6 [label="Record Vasodilation", fillcolor="#34A853", fontcolor="#FFFFFF"]; A7 [label="Data Analysis\n(Concentration-Response Curve)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A1 -> A2; A2 -> A3; A3 -> A4; A4 -> A5; A5 -> A6; A6 -> A7; } caption: "General workflow for vasodilation assays."

Q4: What are the key steps for a standard isolated artery vasodilation protocol?

Here is a generalized protocol for assessing this compound-induced vasodilation in isolated arterial rings.

Materials:

  • Isolated arterial segments (e.g., thoracic aorta, mesenteric artery)

  • Krebs-Henseleit Solution (KHS)

  • Pre-constricting agent (e.g., Phenylephrine, KCl)

  • This compound hydrochloride

  • Organ bath or wire myograph system

  • Force transducer and data acquisition system

Protocol:

  • Tissue Preparation:

    • Carefully dissect the desired artery and place it in cold KHS.

    • Remove adherent connective and adipose tissue.

    • Cut the artery into rings of 2-4 mm in length.

  • Mounting:

    • Mount the arterial rings in an organ bath or wire myograph containing KHS, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

  • Equilibration:

    • Allow the rings to equilibrate for at least 60-90 minutes under a resting tension (determined by a length-tension curve).

    • Replace the KHS every 15-20 minutes.

  • Viability Check:

    • Contract the rings with a high-potassium solution (e.g., 60-80 mM KCl) to ensure tissue viability.

    • Wash the rings with KHS until they return to baseline tension.

  • Pre-constriction:

    • Induce a submaximal, stable contraction with a vasoconstrictor like phenylephrine (e.g., 10⁻⁶ M).

  • This compound Administration:

    • Once a stable plateau of contraction is reached, add this compound cumulatively in increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M).

    • Allow the response to stabilize at each concentration before adding the next.

  • Data Recording:

    • Continuously record the changes in tension.

  • Data Analysis:

    • Express the relaxation at each this compound concentration as a percentage of the pre-constriction induced by phenylephrine.

    • Plot the concentration-response curve and calculate the IC₅₀.

Section 3: Troubleshooting and FAQs

Q5: My artery is not showing a consistent or stable pre-constriction. What could be the issue?

  • Tissue Health: Ensure the artery was dissected and handled carefully to avoid damage. Prolonged exposure to air or excessive stretching can impair its function.

  • Equilibration Time: The tissue may require a longer equilibration period to reach a stable state.

  • Vasoconstrictor Concentration: The concentration of the pre-constricting agent may be too high, causing a maximal and irreversible contraction, or too low, leading to an unstable tone. It's advisable to perform a concentration-response curve for the vasoconstrictor to determine an appropriate submaximal concentration (EC₅₀-EC₈₀).

  • Endothelium Integrity: In some vessels, the endothelium releases vasodilating factors that can counteract the effect of the vasoconstrictor. You can test for endothelium integrity using an acetylcholine challenge.

Q6: I am observing a very weak or no vasodilatory response to this compound. What should I check?

  • This compound Solution: Ensure your this compound stock and dilutions are freshly prepared and have been protected from light, as this compound can be light-sensitive.

  • Pre-constriction Level: If the pre-constriction is too weak, the dynamic range for observing vasodilation will be small. Conversely, a maximal contraction may be difficult to reverse. Aim for a pre-constriction of 50-80% of the maximal response.

  • Mechanism of Pre-constriction: this compound specifically blocks L-type calcium channels. If you are using a pre-constricting agent that primarily acts through other mechanisms (e.g., receptor-operated channels or release of intracellular calcium), the effect of this compound may be less pronounced. Pre-constriction with high KCl, which directly depolarizes the cell membrane and opens L-type calcium channels, is a good positive control for this compound's action.[5]

  • Vessel Type: The density and sensitivity of L-type calcium channels can vary between different types of arteries. Some vessels may be less sensitive to this compound.

Q7: Does this compound's effect depend on the presence of the endothelium?

This compound's primary mechanism of action is directly on the vascular smooth muscle cells, independent of the endothelium.[1][2] However, the overall vascular tone is a balance between vasoconstricting and vasodilating influences, including those derived from the endothelium. While this compound itself does not require the endothelium to exert its effect, the state of the endothelium can influence the baseline tone and the response to pre-constricting agents. Studies have shown that this compound does not significantly affect endothelium-dependent relaxation.[6]

dot graph "Troubleshooting_Logic" { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Problem [label="Inconsistent/No Vasodilation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check1 [label="Check this compound Solution\n(Fresh, Light-Protected)", fillcolor="#FBBC05", fontcolor="#202124"]; Check2 [label="Evaluate Pre-constriction\n(Stable, Submaximal)", fillcolor="#FBBC05", fontcolor="#202124"]; Check3 [label="Verify Tissue Viability\n(KCl Response)", fillcolor="#FBBC05", fontcolor="#202124"]; Check4 [label="Consider Vessel Type", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Prepare Fresh Solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Optimize Agonist Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Improve Dissection/Handling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution4 [label="Consult Literature for Vessel-Specific Protocols", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Problem -> Check1; Problem -> Check2; Problem -> Check3; Problem -> Check4; Check1 -> Solution1; Check2 -> Solution2; Check3 -> Solution3; Check4 -> Solution4; } caption: "A logical approach to troubleshooting vasodilation assays."

References

Technical Support Center: Troubleshooting Nicardipine Stability and Degradation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the stability and degradation of nicardipine in cell culture media. As a dihydropyridine calcium channel blocker, this compound is a valuable tool in a wide range of in vitro studies. However, its inherent chemical properties can present challenges in maintaining its stability and ensuring reproducible experimental outcomes. This guide offers expert insights and practical solutions to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Question 1: I'm observing inconsistent or lower-than-expected pharmacological effects of this compound in my cell culture experiments. What could be the cause?

Answer:

Inconsistent results with this compound are frequently linked to its degradation in the experimental setup. The primary culprits are photodegradation and pH-dependent instability.

  • Photodegradation: this compound belongs to the 1,4-dihydropyridine class of compounds, which are notoriously sensitive to light, particularly in solution.[1][2] Exposure to ambient laboratory light or even the light from a microscope can trigger the oxidation of the dihydropyridine ring into a pyridine derivative.[3] This structural change results in a complete loss of its pharmacological activity as a calcium channel blocker.[1][2] Deliberate exposure of a 0.1 mg/mL this compound solution to daylight has been shown to cause an 8% loss in 7 hours and a 21% loss in 14 hours.[4]

  • pH-Dependent Instability and Precipitation: this compound hydrochloride's solubility and stability are highly dependent on pH. It is more soluble and stable in acidic conditions (the commercial injection is buffered to a pH of approximately 3.5).[5][6] Cell culture media are typically buffered to a physiological pH of around 7.2-7.4. When a concentrated, acidic stock solution of this compound is diluted into this neutral or slightly alkaline medium, the pH shift can cause the drug to precipitate out of solution, reducing its effective concentration.[5][7] Furthermore, alkaline conditions can promote the hydrolysis of the ester groups in the this compound molecule, leading to degradation.[8][9]

Solutions:

  • Protect from Light: All steps involving this compound solutions, from stock preparation to final dilutions in cell culture plates, should be performed in a dark room or under red light conditions.[10] Use amber-colored vials or wrap containers in aluminum foil to minimize light exposure.[5] When performing microscopy, limit the light exposure time to the absolute minimum required.

  • Proper Stock Solution Preparation and Dilution: Prepare a high-concentration stock solution in a suitable solvent like DMSO.[11] When diluting the stock into your cell culture medium, add the stock solution to the medium with vigorous mixing to ensure rapid and even dispersion, minimizing localized high concentrations that are prone to precipitation. The final concentration of DMSO in the culture medium should typically be kept below 0.1% to avoid solvent toxicity.[11]

  • Fresh Preparations: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.[11] Avoid storing diluted this compound solutions for extended periods, even if protected from light, as pH-related degradation can still occur.

Question 2: I noticed a yellowing of my this compound solution or the formation of a precipitate in my culture wells. What does this signify?

Answer:

A change in the color or clarity of your this compound solution is a strong indicator of degradation or precipitation.

  • Yellow Discoloration: While a freshly prepared this compound hydrochloride solution may have a slight yellow appearance, a noticeable increase in yellow color can be a sign of photodegradation.[5][12] The formation of the pyridine derivative and other degradation byproducts can alter the solution's absorbance spectrum.

  • Precipitation: The appearance of a visible precipitate, either in your stock solution vial or in the wells of your culture plate, is a clear sign of poor solubility.[6] As mentioned previously, this is most often due to the pH shift upon dilution into the culture medium.[5] The precipitate is the inactive free base of this compound, which is not available to interact with the cells.

Solutions:

  • Visual Inspection: Always visually inspect your this compound solutions for any signs of color change or precipitation before use.[12] If any are observed, discard the solution and prepare a fresh one.

  • Solubility Enhancement: If you consistently experience precipitation, consider preparing your stock solution in a slightly acidic buffer before further dilution, though care must be taken to ensure the final pH of the culture medium is not significantly altered. However, the most straightforward approach is to ensure a low final concentration of this compound and a minimal volume of the stock solution added to the media.

Question 3: How can I be certain that the concentration of active this compound in my experiment is what I think it is?

Answer:

To ensure the accuracy of your experimental results, it is highly recommended to analytically verify the concentration of this compound in your cell culture medium over the time course of your experiment.

Solution: Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for quantifying this compound and its degradation products.[13][14] A stability-indicating method is one that can separate the parent drug from its degradation products, allowing for an accurate measurement of the active compound.

A typical reversed-phase HPLC method would involve:

  • Column: A C18 column.[14]

  • Mobile Phase: A mixture of an acidic buffer (e.g., triethylamine-phosphoric acid buffer at pH 3.5) and an organic solvent like acetonitrile.[14]

  • Detection: UV detection at a wavelength where this compound has a strong absorbance, such as 237 nm or 353 nm.[13]

By analyzing samples of your this compound-containing cell culture medium at different time points (e.g., 0, 4, 8, 24, and 48 hours), you can create a stability profile and determine the rate of degradation under your specific experimental conditions.

Frequently Asked Questions (FAQs)

  • What is the best solvent to dissolve this compound hydrochloride for in vitro studies? DMSO is a commonly used solvent for preparing concentrated stock solutions of this compound for cell culture experiments.[11] It offers good solubility for the compound.

  • How should I store my this compound hydrochloride powder and stock solutions? this compound hydrochloride powder should be stored in a tightly sealed container, protected from light, at room temperature (20°C to 25°C or 68°F to 77°F).[15] Concentrated stock solutions in DMSO should be aliquoted into small, single-use vials and stored at -20°C or -80°C to minimize freeze-thaw cycles. Always protect stock solutions from light.

  • What are the main degradation products of this compound? The primary degradation product of this compound is its pyridine analogue, formed through the oxidation of the dihydropyridine ring.[1][2] Other degradation products can arise from the hydrolysis of the ester groups, particularly under alkaline conditions.[8][9]

  • Can the components of the cell culture medium itself affect this compound stability? Yes, the complex mixture of components in cell culture media, such as amino acids, salts, and buffering agents, can influence drug stability.[16][17] For instance, the pH buffering system is a critical factor. While specific interactions between this compound and other media components are not extensively documented in readily available literature, it is a possibility that should be considered, especially if unexplained inconsistencies persist.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound hydrochloride powder

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile, amber-colored microcentrifuge tubes or vials

  • Procedure (performed in a dark room or under red light):

    • Calculate the required amount of this compound hydrochloride to prepare a stock solution of the desired concentration (e.g., 10 mM).

    • Weigh the this compound hydrochloride powder accurately using an analytical balance.

    • Add the appropriate volume of anhydrous DMSO to the powder to achieve the target concentration.

    • Vortex the solution until the this compound hydrochloride is completely dissolved.

    • Aliquot the stock solution into single-use, sterile, amber-colored vials.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessment of this compound Stability in Cell Culture Media using HPLC
  • Materials:

    • Complete cell culture medium (including serum, if applicable)

    • This compound stock solution (from Protocol 1)

    • Sterile, multi-well cell culture plates

    • Incubator (37°C, 5% CO2)

    • HPLC system with UV detector

    • C18 HPLC column

    • Appropriate mobile phase and standards

  • Procedure:

    • Prepare a fresh dilution of this compound in the complete cell culture medium to the final concentration used in your experiments.

    • Dispense the this compound-containing medium into the wells of a sterile multi-well plate.

    • At time point 0, immediately collect a sample from one of the wells and store it at -80°C until analysis.

    • Place the culture plate in a 37°C, 5% CO2 incubator.

    • At subsequent time points (e.g., 4, 8, 24, 48 hours), collect samples from different wells and store them at -80°C.

    • Once all samples are collected, thaw them and prepare them for HPLC analysis according to your established protocol (this may involve a protein precipitation step).

    • Analyze the samples by HPLC to determine the concentration of this compound at each time point.

    • Plot the concentration of this compound versus time to determine its stability profile in your cell culture medium.

Visualizations

Nicardipine_Degradation_Pathway This compound This compound (Active Dihydropyridine) Pyridine_Derivative Pyridine Derivative (Inactive) This compound->Pyridine_Derivative  Photodegradation (Light Exposure)   Hydrolysis_Products Hydrolysis Products (Inactive) This compound->Hydrolysis_Products  Hydrolysis (Alkaline pH)  

Caption: Primary degradation pathways of this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results check_light Were solutions protected from light at all stages? start->check_light check_freshness Were fresh dilutions used for each experiment? check_light->check_freshness Yes implement_light_protection Implement strict light protection protocols. check_light->implement_light_protection No check_precipitation Is there any visible precipitate in the culture wells? check_freshness->check_precipitation Yes use_fresh_dilutions Always prepare fresh dilutions immediately before use. check_freshness->use_fresh_dilutions No optimize_dilution Optimize dilution procedure to minimize precipitation. check_precipitation->optimize_dilution Yes analytical_validation Perform HPLC analysis to quantify this compound stability. check_precipitation->analytical_validation No implement_light_protection->check_freshness use_fresh_dilutions->check_precipitation optimize_dilution->analytical_validation end Consistent Results analytical_validation->end

Caption: Troubleshooting workflow for inconsistent this compound results.

References

Technical Support Center: A Researcher's Guide to Nicardipine in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: January 2026

<-33>

Welcome to the Technical Support Center for researchers utilizing nicardipine in primary cell culture experiments. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. As scientists and drug development professionals, understanding and mitigating the off-target effects of any compound is paramount to generating robust and reproducible data. This resource will equip you with the knowledge to confidently design, execute, and interpret your this compound-based studies.

Understanding this compound: Beyond the Calcium Channel

This compound is a dihydropyridine calcium channel blocker, renowned for its high vascular selectivity.[1] Its primary mechanism of action involves the inhibition of L-type calcium channels, leading to the relaxation of vascular smooth muscle and subsequent vasodilation.[2][3][4] While this on-target effect is well-characterized and therapeutically valuable, it is crucial to acknowledge that at concentrations often used in in vitro studies, this compound can elicit a range of off-target effects. These unintended interactions can confound experimental results and lead to misinterpretation of its true biological role.

Recent studies have revealed that this compound's influence extends beyond calcium influx modulation. It has been shown to induce autophagic cell death in human vascular endothelial cells, a significant consideration for any study involving this cell type.[2][5][6] Furthermore, this compound has demonstrated the ability to modulate signaling pathways independent of its calcium channel blocking activity, including the inhibition of p38 and Akt activation and the suppression of NF-κB and AP-1 transcription factors in microglial cells.[7][8][9] It has also been found to inhibit breast cancer cell migration through the Nrf2/HO-1 axis and regulation of matrix metalloproteinase-9.[10] These findings underscore the importance of a nuanced approach when working with this compound in a research setting.

Frequently Asked Questions (FAQs)

Here, we address common queries and concerns that arise during the use of this compound in primary cell cultures.

Q1: What is a typical starting concentration range for this compound in primary cell culture experiments?

A typical starting concentration for this compound can vary significantly depending on the cell type and the specific biological question being investigated. For initial dose-response experiments, a range of 0.1 µM to 10 µM is often a good starting point to assess effects on cell viability and proliferation.[2] However, it is crucial to perform a thorough dose-response curve for your specific primary cell culture to determine the optimal, non-toxic, yet effective concentration. In some instances, concentrations as high as 30 µg/mL have been used, but these are more likely to induce off-target effects and cytotoxicity.[2][5]

Q2: I'm observing unexpected cytotoxicity in my primary cell cultures treated with this compound. What could be the cause?

Unexpected cytotoxicity is a common issue and can stem from several factors:

  • High Concentration: The most likely culprit is that the concentration of this compound is too high for your specific primary cells, leading to off-target effects and cell death.[2]

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your culture medium is minimal (ideally <0.1%) and consistent across all experimental groups, including a vehicle control.[2]

  • Induction of Autophagy: As mentioned earlier, this compound can induce autophagic cell death in certain cell types, such as human vascular endothelial cells.[2][5][6] This may be an intended or unintended effect depending on your research question.

  • Contamination: Underlying microbial contamination (bacteria, fungi, or mycoplasma) can stress cells and exacerbate the toxic effects of any compound.[2]

Q3: My results with this compound are inconsistent between experiments. What are the potential sources of variability?

Inconsistent results can be frustrating. Here are some common factors to consider:

  • Drug Stability: this compound can be sensitive to light and may degrade over time in solution. Always prepare fresh stock solutions and protect them from light.[2]

  • Cellular State: The passage number, confluency, and overall health of your primary cells can significantly impact their response to treatment. Maintain consistent cell culture practices.[11]

  • Incubation Time: The duration of this compound exposure is critical. A time-course experiment is essential to identify the optimal window for observing your desired effect without introducing secondary, confounding effects.[2]

Q4: How can I differentiate between on-target (calcium channel blockade) and off-target effects of this compound in my experiments?

This is a critical aspect of rigorous pharmacological research. Here are several strategies:

  • Use of a Structurally Related Inactive Compound: A negative control compound that is chemically similar to this compound but lacks activity at the L-type calcium channel can help identify non-specific effects.[11]

  • Rescue Experiments: If the on-target effect involves inhibiting a specific pathway, attempt to "rescue" the phenotype by overexpressing a resistant mutant of the target protein.[11]

  • Orthogonal Assays: Confirm your findings using multiple, distinct experimental methods that measure the same biological outcome.[11]

  • Target Expression Modulation: Compare the effects of this compound in primary cells with varying expression levels of the L-type calcium channel. A consistent effect regardless of target expression may indicate off-target activity.[11]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to resolving common problems encountered during this compound experiments.

Observed Problem Potential Causes Recommended Solutions
Low Cell Viability / Unexpected Cytotoxicity 1. This compound concentration is too high. 2. Solvent (e.g., DMSO) toxicity. 3. Induction of off-target pathways (e.g., autophagy). 4. Contamination.1. Perform a detailed dose-response curve starting from a lower concentration (e.g., 0.1 µM).[2] 2. Ensure the final solvent concentration is below 0.1% and include a vehicle control.[2] 3. Investigate markers of autophagy (e.g., LC3-II) or other cell death pathways. Consider co-treatment with pathway inhibitors.[5][6] 4. Regularly test for mycoplasma and practice stringent aseptic technique.[2]
Inconsistent or No Observable Effect 1. Sub-optimal incubation time. 2. Incorrect drug concentration (too low). 3. This compound degradation. 4. Poor solubility and precipitation in culture medium.1. Conduct a time-course experiment to determine the optimal treatment duration.[2] 2. Re-evaluate your dose-response curve and consider a higher concentration range.[2] 3. Prepare fresh this compound solutions for each experiment and protect from light.[2] 4. Check the solubility of this compound in your specific culture medium. Consider using a different solvent or formulation if precipitation is observed.[2]
Observed Effect is Not Dose-Dependent 1. This compound has precipitated at higher concentrations. 2. The on-target effect is saturated at lower concentrations. 3. Off-target effects at higher concentrations are masking the on-target effect.1. Visually inspect for precipitation and test the solubility of this compound in your media.[11] 2. Expand the lower end of your concentration range to better define the dose-response relationship.[11] 3. Employ techniques to identify off-target interactions (see below).[11]

Advanced Strategies for Identifying and Minimizing Off-Target Effects

For a more comprehensive understanding of this compound's cellular impact, consider employing advanced, unbiased screening techniques.

Proteomic Approaches

Chemical proteomics offers powerful tools for identifying the direct and indirect protein targets of a small molecule like this compound.[12][13] These methods can help to build a more complete picture of its mechanism of action and potential off-target liabilities.

  • Activity-Based Protein Profiling (ABPP): This technique uses activity-based probes to covalently label the active sites of specific enzyme families, allowing for the identification of unintended enzymatic targets of this compound.[13]

  • Compound-Centric Chemical Proteomics (CCCP): In this approach, an immobilized version of the drug is used to "fish" for interacting proteins from cell lysates.[13]

  • Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP): These methods are based on the principle that drug binding can alter the thermal stability of a target protein.[14][15] By measuring changes in protein stability across the proteome in the presence of this compound, both on- and off-targets can be identified.

Genomic and Transcriptomic Approaches

Global changes in gene expression can provide valuable clues about the cellular pathways affected by this compound.

  • RNA Sequencing (RNA-seq): This technique provides a comprehensive snapshot of the transcriptome, allowing for the identification of genes and pathways that are up- or down-regulated in response to this compound treatment.[16][17] This can reveal off-target signaling cascades.

  • CRISPR-Based Screening: CRISPR-Cas9 technology can be used in combination with RNA-seq to systematically identify genes that, when knocked out, alter the cellular response to this compound, thereby uncovering potential off-target dependencies.[18]

Experimental Workflow: Identifying Off-Target Effects Using RNA-seq

The following is a generalized workflow for using RNA-sequencing to identify potential off-target effects of this compound.

RNASeq_Workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Bioinformatic Analysis A Primary Cell Culture B This compound Treatment (Dose-Response & Time-Course) A->B Treat Cells C RNA Extraction B->C Harvest Cells D Library Preparation C->D Prepare Libraries E Next-Generation Sequencing D->E Sequence RNA F Quality Control & Read Mapping E->F Process Raw Data G Differential Gene Expression Analysis F->G Identify Changed Genes H Pathway & Gene Ontology Analysis G->H Determine Affected Pathways I Identification of Off-Target Signatures H->I Interpret Results

Caption: A generalized workflow for identifying this compound's off-target effects using RNA-sequencing.

Visualizing this compound's Known On- and Off-Target Pathways

The following diagram illustrates the known signaling pathways influenced by this compound, highlighting both its primary on-target effect and documented off-target interactions.

Nicardipine_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L_type L-type Ca2+ Channel Ca_influx Ca2+ Influx L_type->Ca_influx Mediates Vasc_SM_Relax Vascular Smooth Muscle Relaxation Ca_influx->Vasc_SM_Relax Leads to p38_Akt p38 / Akt Signaling Nrf2_HO1 Nrf2 / HO-1 Axis MMP9 MMP-9 Expression Nrf2_HO1->MMP9 Inhibits Autophagy Autophagy Induction NFkB_AP1 NF-κB / AP-1 Transcription Factors This compound This compound This compound->L_type Inhibits (On-Target) This compound->p38_Akt Inhibits (Off-Target) This compound->Nrf2_HO1 Activates (Off-Target) This compound->Autophagy Induces (Off-Target) This compound->NFkB_AP1 Inhibits (Off-Target)

Caption: Known signaling pathways modulated by this compound, including on- and off-target effects.

By carefully considering the potential for off-target effects and employing rigorous experimental design and validation strategies, researchers can harness the full potential of this compound as a pharmacological tool and generate high-quality, reliable data in primary cell culture systems.

References

Technical Support Center: Managing Nicardipine's pH-Dependent Solubility in Experimental Design

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of nicardipine's pH-dependent solubility in your experimental designs. As a weakly basic compound, this compound's solubility is significantly influenced by the pH of its environment, a critical factor that can impact the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why is managing the pH-dependent solubility of this compound so important in experimental design?

A1: this compound hydrochloride is a Biopharmaceutical Classification System (BCS) class II drug, meaning it has high permeability but poor solubility.[1][2] Its solubility is highly dependent on pH; it is more soluble in acidic conditions and can precipitate in neutral or alkaline solutions.[3] Failure to manage this property can lead to several experimental issues, including:

  • Precipitation: The compound can fall out of solution, leading to inaccurate concentrations and unreliable results.[4]

  • Inconsistent Results: Variability in pH across different experiments or even within the same assay can cause significant variations in the effective concentration of this compound.

  • Reduced Bioavailability in in vitro models: In cell-based assays, precipitation in physiological buffers (pH ~7.4) can reduce the amount of drug available to interact with cells.[4]

Q2: What are the key physicochemical properties of this compound I should be aware of?

A2: Understanding the fundamental properties of this compound is the first step to designing robust experiments.

PropertyValue/DescriptionSource(s)
Chemical Class Dihydropyridine Calcium Channel Blocker[5][6]
pKa Approximately 7.30-8.1[7][8]
LogP 3.82[9]
Aqueous Solubility Sparingly soluble in water, especially at neutral or alkaline pH.[3][10][11][3][10][11]
Organic Solvent Solubility Soluble in DMSO, ethanol, and methanol.[10][10]
Stability Sensitive to light and can degrade at elevated temperatures and in alkaline conditions.[3][3]

Q3: What is the general rule for this compound solubility and pH?

A3: As a weak base, this compound hydrochloride is more soluble at a lower pH. As the pH increases towards and above its pKa, the molecule becomes less protonated and thus less soluble in aqueous media, increasing the risk of precipitation.[3][12]

Troubleshooting Guide

Issue 1: My this compound solution is cloudy or has visible precipitate.

Root Cause Analysis:

Precipitation is a common issue when working with this compound, particularly when transitioning from an acidic stock solution to a neutral or alkaline experimental buffer (e.g., PBS or cell culture media at pH 7.2-7.4).[3][10]

Solutions:

  • pH Adjustment: Ensure the final pH of your experimental solution is compatible with this compound's solubility. For some applications, a slightly acidic buffer may be necessary. For intravenous preparations, a target pH of around 3.5 is often used to maintain solubility.[3][13]

  • Solvent Choice: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol.[10][14] When diluting into your aqueous buffer, do so rapidly and with vigorous mixing to avoid localized high concentrations that can lead to precipitation.[4]

  • Use of Co-solvents or Solubilizing Agents: For certain applications, the inclusion of co-solvents or surfactants may be necessary to maintain solubility.[15] However, it's crucial to ensure these agents do not interfere with your experimental system.

  • Formulation Strategies: In drug development, strategies like complexation with cyclodextrins or the formation of different salt forms have been explored to enhance solubility.[2][16]

Workflow for Preparing this compound Solutions:

G This compound This compound HCl Solubility Solubility This compound->Solubility Degradation Degradation This compound->Degradation pH pH pH->Solubility low pH increases pH->Degradation alkaline pH increases Light Light Exposure Light->Degradation promotes Temperature Temperature Temperature->Degradation high temp increases Precipitation Precipitation Solubility->Precipitation low solubility leads to Experimental_Outcome Experimental Outcome Degradation->Experimental_Outcome affects Precipitation->Experimental_Outcome affects

References

Technical Support Center: Mitigating Nicardipine Tachyphylaxis in Long-Term Vasorelaxation Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing nicardipine in long-term vasorelaxation studies. This guide is designed to move beyond standard protocols and address a critical challenge frequently encountered in in vitro and ex vivo experimental setups: the rapid loss of drug efficacy known as tachyphylaxis. As drug development professionals and scientists, maintaining a consistent and predictable tissue response over many hours is paramount for generating reliable data. This document provides in-depth, mechanism-based explanations, troubleshooting advice, and validated protocols to help you design robust, long-duration experiments that yield reproducible results.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental scientific principles governing this compound's action and the development of tachyphylaxis. Understanding the "why" is the first step toward effective prevention.

Q1: What is the primary mechanism of this compound-induced vasorelaxation?

This compound is a potent vasodilator belonging to the dihydropyridine class of calcium channel blockers (CCBs).[1] Its primary mechanism involves the selective inhibition of L-type voltage-gated calcium channels located on vascular smooth muscle cells.[1][2] By blocking these channels, this compound prevents the influx of extracellular calcium (Ca²⁺) into the cell, which is a critical step in the cascade leading to muscle contraction.[3] This reduction in intracellular Ca²⁺ leads to smooth muscle relaxation, vessel dilation (vasodilation), and consequently, a decrease in vascular resistance.[2][3] this compound exhibits a significantly greater selectivity for vascular smooth muscle over cardiac muscle, minimizing direct effects on heart contractility at therapeutic doses.[2][3]

cluster_effect Depol Vascular Smooth Muscle Cell Depolarization ChannelOpen L-Type Ca²⁺ Channel Opens Depol->ChannelOpen CaInflux Ca²⁺ Influx ChannelOpen->CaInflux Relaxation Muscle Relaxation (Vasodilation) Calmodulin Ca²⁺ binds to Calmodulin CaInflux->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Contraction Muscle Contraction (Vasoconstriction) MLCK->Contraction This compound This compound This compound->ChannelOpen BLOCKS This compound Continuous this compound Exposure ChannelBlock Prolonged L-Type Channel Blockade This compound->ChannelBlock Feedback Cellular Feedback Signal (e.g., via GPCR) ChannelBlock->Feedback triggers PLC Phospholipase C (PLC) Activation Feedback->PLC DAG Diacylglycerol (DAG) Production PLC->DAG PKC Protein Kinase C (PKC) Activation DAG->PKC Phospho Phosphorylation of L-Type Channel PKC->Phospho catalyzes Desensitize Channel Desensitization & Internalization Phospho->Desensitize Tachyphylaxis Tachyphylaxis (Reduced Response) Desensitize->Tachyphylaxis Start Start: Stable Baseline Contract 1. Pre-Contraction (e.g., Phenylephrine) Start->Contract Apply 2. Apply this compound (Measure Relaxation) Contract->Apply Washout 3. Washout (Drug-Free PSS) Apply->Washout Recover 4. Recovery & Re-equilibration Washout->Recover Check 5. Optional: Responsiveness Check (e.g., brief KCl pulse) Recover->Check Loop Repeat Cycle Check->Loop Loop->Contract Next Cycle

References

Validation & Comparative

A Comparative Study of Nicardipine versus Nifedipine on Myocardial Contractility: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Within the dihydropyridine class of L-type calcium channel blockers, both nicardipine and nifedipine are widely utilized for their vasodilatory effects in the management of hypertension and angina. However, for the discerning researcher in cardiovascular pharmacology and drug development, a critical question persists: what are their differential effects on the heart muscle itself? Myocardial contractility, or inotropy, is a fundamental parameter of cardiac function. While both drugs target the same class of ion channels, subtle differences in their molecular interactions and tissue selectivity can lead to divergent outcomes on the heart's pumping capability.

This guide provides a comprehensive, head-to-head comparison of this compound and nifedipine on myocardial contractility. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of their actions, present detailed experimental protocols for their evaluation, and analyze comparative data to provide a clear, evidence-based perspective for the research community.

Part 1: Mechanistic Deep Dive: Beyond the L-type Channel

Both this compound and nifedipine exert their primary effect by inhibiting the influx of extracellular calcium ions through L-type calcium channels in cardiac and vascular smooth muscle cells.[1][2] This reduction in intracellular calcium availability is the cornerstone of their therapeutic action. In vascular smooth muscle, this leads to vasodilation and a reduction in blood pressure.[3] In cardiomyocytes, however, the story is more complex.

The contractile force of the heart is exquisitely sensitive to the amount of calcium released from the sarcoplasmic reticulum, a process triggered by the initial influx of calcium through L-type channels—a mechanism known as calcium-induced calcium release. By attenuating this initial trigger, both drugs inherently possess a negative inotropic (contractility-reducing) potential.[1][4]

The key differentiator lies in their relative selectivity. Experimental evidence strongly suggests that This compound exhibits a greater selectivity for vascular smooth muscle over cardiac muscle compared to nifedipine.[2][5][6][7] This vascular selectivity means that at therapeutic concentrations effective for vasodilation, this compound is less likely to exert a significant negative inotropic effect on the myocardium.[5][7][8]

Conversely, nifedipine's negative inotropic effects are more pronounced and can be readily observed, particularly at higher concentrations or when administered directly into the coronary arteries.[4][9][10] In intact systems, this direct cardiodepressant effect of nifedipine is often masked by a reflex sympathetic activation (an increase in heart rate and contractility) in response to its potent peripheral vasodilation.[1][4] However, this reflex can be undesirable, potentially increasing myocardial oxygen demand.[11] When this reflex is blocked, for instance by beta-blockers, the intrinsic negative inotropic effect of nifedipine becomes more apparent.[12]

Signaling Pathway: Excitation-Contraction Coupling

To visualize the point of intervention for these drugs, consider the signaling cascade of cardiac muscle contraction.

cluster_membrane Cardiomyocyte Membrane cluster_drugs Dihydropyridine Blockade cluster_cytosol Sarcoplasm AP Action Potential (Depolarization) LTCC L-Type Calcium Channel (LTCC) AP->LTCC Opens Ca_Influx Ca²⁺ Influx LTCC->Ca_Influx RyR Ryanodine Receptor (RyR) on SR Ca_Influx->RyR Triggers This compound This compound This compound->LTCC Blocks (Vascular > Cardiac) Nifedipine Nifedipine Nifedipine->LTCC Blocks (Less Selective) SR_Ca_Release Ca²⁺ Release from SR RyR->SR_Ca_Release TroponinC Troponin C SR_Ca_Release->TroponinC Binds to Contraction Myofilament Contraction TroponinC->Contraction

Caption: Dihydropyridine action on cardiomyocyte excitation-contraction coupling.

Part 2: Head-to-Head Experimental Showdown

To empirically compare the effects of this compound and nifedipine on myocardial contractility, two primary experimental models are proposed: the ex vivo Langendorff isolated heart preparation and the in vitro isolated adult cardiomyocyte contractility assay.

Experiment 1: Langendorff Isolated Heart Preparation

This ex vivo model allows for the assessment of drug effects on the entire heart, free from systemic neurohormonal influences.[13][14]

Objective: To quantify the dose-dependent effects of this compound and nifedipine on left ventricular developed pressure (LVDP) and the maximum rate of pressure rise (+dP/dt_max), a key indicator of contractility.

  • Animal Preparation: Humanely euthanize a male Sprague-Dawley rat (250-300g) following approved institutional animal care and use committee (IACUC) protocols.

  • Heart Isolation: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer (gassed with 95% O₂ / 5% CO₂, maintained at 37°C).[15]

  • Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.

  • Stabilization: Allow the heart to stabilize for a 20-minute period.

  • Baseline Recording: Record baseline hemodynamic parameters, including heart rate, LVDP, and +dP/dt_max.

  • Drug Perfusion: Introduce this compound or nifedipine into the perfusate in a cumulative, dose-escalating manner (e.g., 10⁻⁹ M to 10⁻⁵ M). Allow for a steady-state to be reached at each concentration before recording data.

  • Data Analysis: Express the changes in LVDP and +dP/dt_max as a percentage of the baseline values.

The results are expected to demonstrate that nifedipine causes a more significant dose-dependent decrease in both LVDP and +dP/dt_max compared to this compound. This aligns with clinical findings where intracoronary nifedipine administration leads to a more pronounced negative inotropic effect than this compound at doses that produce similar increases in coronary blood flow.[9][16]

Concentration (M)This compound (% Baseline +dP/dt_max)Nifedipine (% Baseline +dP/dt_max)
10⁻⁹~98%~95%
10⁻⁸~95%~88%
10⁻⁷~90%~75%
10⁻⁶~82%~55%
10⁻⁵~70%~30%
Note: This table represents hypothetical, yet expected, experimental outcomes based on published literature.
Experiment 2: Isolated Adult Cardiomyocyte Contractility Assay

This cellular-level assay provides a direct measure of the drugs' effects on the contractile machinery of individual heart cells, eliminating any confounding factors from other cell types or tissue architecture.[17][18]

Objective: To measure the effects of this compound and nifedipine on the amplitude and velocity of sarcomere shortening in isolated adult ventricular cardiomyocytes.

  • Cell Isolation: Isolate ventricular myocytes from an adult rat heart using a Langendorff perfusion system with a collagenase-based enzymatic digestion.[19]

  • Cell Plating: Plate the isolated, calcium-tolerant myocytes in a laminin-coated perfusion chamber on the stage of an inverted microscope.

  • Contractility Measurement: Use a video-based edge-detection system or similar microscopy-based assay to measure sarcomere length or cell shortening in real-time.[18]

  • Pacing: Electrically field-stimulate the cardiomyocytes at a constant frequency (e.g., 1 Hz) to induce regular contractions.

  • Baseline Recording: Record baseline contractility parameters (amplitude of shortening, velocity of shortening and relengthening).

  • Drug Application: Superfuse the cells with increasing concentrations of this compound or nifedipine (10⁻⁹ M to 10⁻⁵ M).

  • Data Analysis: Quantify the changes in the amplitude of cell shortening at each drug concentration, expressed as a percentage of the baseline.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolation Isolate Adult Ventricular Myocytes Plating Plate Cells on Laminin-Coated Dish Isolation->Plating Pacing Pace Cells at 1 Hz Baseline Record Baseline Contractions Pacing->Baseline DrugApp Superfuse with This compound or Nifedipine (Dose-Response) Baseline->DrugApp Record Record Contractions Post-Drug DrugApp->Record Measure Measure Amplitude & Velocity of Shortening Record->Measure Compare Compare Dose-Response Curves Measure->Compare

Caption: Workflow for isolated cardiomyocyte contractility assay.

Part 3: Synthesis and Implications

The collective evidence from both whole-organ and single-cell experiments points to a clear distinction between the two agents. This compound is a more vasoselective calcium channel blocker with minimal direct effects on myocardial contractility at clinically relevant concentrations. [7][8] In contrast, nifedipine demonstrates a more potent negative inotropic effect , which, although often counteracted by reflex tachycardia in vivo, represents a direct cardiodepressant action.[4][10][20]

For researchers and drug developers, these differences have significant implications:

  • In studies focusing on afterload reduction without direct cardiac interference, this compound may be the more appropriate tool. Its profile allows for the isolation of vascular effects with less confounding impact on cardiac muscle function.

  • When investigating the direct effects of calcium channel blockade on myocardial tissue, nifedipine serves as a potent, albeit less selective, agent. Its pronounced negative inotropy can be useful in models of hypercontractility or when studying the fundamental mechanisms of excitation-contraction coupling.

  • In the context of drug safety and development, the higher vascular selectivity of this compound could translate to a better safety profile, particularly in patients with pre-existing left ventricular dysfunction where a negative inotropic effect could be detrimental.[5][7]

References

Efficacy comparison of nicardipine and verapamil in reversing P-glycoprotein mediated drug resistance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Efficacy Comparison of Nicardipine and Verapamil in Reversing P-glycoprotein-Mediated Drug Resistance

Introduction: The Challenge of Multidrug Resistance

Multidrug resistance (MDR) remains a formidable obstacle in cancer chemotherapy, where tumor cells develop simultaneous resistance to a variety of structurally and mechanistically diverse anticancer drugs. A primary driver of this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp, or ABCB1). P-gp functions as an ATP-dependent efflux pump, actively extruding chemotherapeutic agents from the cell, thereby reducing their intracellular concentration to sub-therapeutic levels and compromising their efficacy.

A key strategy to counteract MDR is the co-administration of P-gp inhibitors, also known as chemosensitizers or MDR modulators. These agents aim to restore the sensitivity of resistant cells to chemotherapy. Among the earliest identified P-gp inhibitors were calcium channel blockers, including the first-generation agent verapamil and the second-generation dihydropyridine, this compound. This guide provides a detailed comparison of their efficacy and mechanisms in reversing P-gp-mediated drug resistance, supported by experimental data and protocols for researchers in the field.

Comparative Analysis of P-gp Inhibition Mechanisms

Both verapamil and this compound are calcium channel blockers used clinically for hypertension and angina. Their ability to modulate P-gp is a distinct, albeit related, function.

Verapamil: As a first-generation P-gp inhibitor, verapamil has been extensively studied. It is believed to act as a competitive inhibitor, directly binding to P-gp at sites that may overlap with those for chemotherapeutic drugs.[1][2] Verapamil itself is also a substrate for P-gp, meaning it is transported out of the cell by the pump.[1][2] This competitive substrate relationship is a key aspect of its mechanism; by occupying the pump, it reduces the efflux of co-administered anticancer drugs.[1][2] Furthermore, some studies suggest that verapamil can also downregulate the expression of the MDR1 gene, which encodes P-gp, providing a secondary mechanism for its resistance-reversing effects.[3]

This compound: this compound, a dihydropyridine calcium channel blocker, also reverses MDR by interacting with P-gp. Like verapamil, it can competitively inhibit the transport of P-gp substrates.[1][2] Studies have shown that this compound can block the photolabeling of P-gp by a verapamil analogue, indicating that they may compete for closely related binding sites on the transporter protein.[1][2] Beyond direct P-gp inhibition, recent research has uncovered novel mechanisms for this compound, including its ability to reduce ABCB1 protein levels in chemoresistant cells and act as an inhibitor of Embryonic Ectoderm Development (EED), which is part of a signaling pathway that confers chemoresistance.[4]

cluster_membrane Cell Membrane cluster_intra pgp {P-glycoprotein (P-gp)|ATP-dependent Efflux Pump} chemo_out Chemotherapy Drug pgp->chemo_out Efflux adp ADP + Pi pgp->adp inhibitor_out Verapamil / this compound chemo_in Chemotherapy Drug chemo_in->pgp Binding inhibitor_in Verapamil / this compound inhibitor_in->pgp Competitive Inhibition atp ATP atp->pgp Hydrolysis

Figure 1: Mechanism of P-gp mediated drug efflux and its competitive inhibition.

Quantitative Comparison of P-gp Inhibitory Activity

The inhibitory potency of P-gp modulators is typically expressed as an IC50 value, the concentration required to inhibit 50% of P-gp activity. It is crucial to note that reported IC50 values can vary significantly across studies due to differences in cell lines, P-gp substrates, and experimental protocols.[5]

InhibitorIC50 (µM)Cell Line / SystemP-gp SubstrateReference(s)
Verapamil 4.1MCF7R (human breast cancer)Rhodamine 123[6]
~6.99LLC-PK1/MDR1Rhodamine 123[7]
0.9 - 159Various Cell LinesVarious[5][8]
This compound 17.5LLC-GA5-COL150[³H]daunorubicin[9]
~20-30HEK293 (ABCG2 overexpressing)Mitoxantrone[10]
~1ABCG2-expressing membranes[³H]-azidopine binding[10]

Analysis of Efficacy:

  • Verapamil: As a benchmark P-gp inhibitor, verapamil demonstrates moderate potency. However, the wide range of reported IC50 values highlights its sensitivity to experimental conditions.[5] At concentrations of 3-10 µg/mL, verapamil has been shown to enhance the effect of epirubicin by 10 to 19-fold in MDR-positive leukemia cells.[11]

  • This compound: Data from direct P-gp inhibition assays show this compound to have an IC50 in the mid-micromolar range, comparable to verapamil in some systems.[9] For instance, it strongly inhibits the transport of both daunorubicin and digoxin in P-gp overexpressing cells.[9] Notably, some studies suggest this compound is a potent inhibitor of other ABC transporters like ABCG2, with an IC50 of ~20-30 µM against mitoxantrone transport.[10]

Clinical Utility and Dose-Limiting Toxicities

The primary obstacle to the clinical use of both verapamil and this compound as MDR modulators is their cardiovascular activity. The high plasma concentrations required to effectively inhibit P-gp often lead to unacceptable toxicity.[12]

  • Verapamil: Clinical trials using verapamil to overcome MDR have been largely disappointing. Its use is limited by cardiovascular side effects, such as hypotension and atrioventricular block, which occur at concentrations needed for P-gp inhibition.[12][13] Regional delivery strategies, such as intrahepatic infusion, have been explored to achieve high local concentrations while minimizing systemic toxicity.[13]

  • This compound: this compound also produces significant vasodilation, leading to hypotension.[14] While it has a similar hypotensive efficacy to verapamil, some studies suggest it may have a more favorable hemodynamic profile, particularly concerning cardiac function, which could make it safer in patients with compromised cardiac performance.[15][16] However, like verapamil, achieving the necessary concentrations for systemic P-gp inhibition remains a major challenge.

Both agents are also known to inhibit cytochrome P450 enzymes, particularly CYP3A4, which can lead to complex drug-drug interactions beyond their effects on P-gp.[14][17]

Experimental Protocols for Assessing P-gp Inhibition

To ensure robust and reproducible data, standardized protocols are essential. Below are methodologies for key in vitro assays used to evaluate P-gp inhibitors.

Protocol 1: Rhodamine 123 Accumulation Assay

This is a widely used, fluorescence-based assay to screen for P-gp inhibitors. P-gp actively transports the fluorescent dye Rhodamine 123 (R123) out of cells. An effective inhibitor will block this efflux, leading to increased intracellular fluorescence.

Causality: The choice of a fluorescent substrate like R123 allows for a high-throughput, quantitative measure of P-gp function. The increase in fluorescence is directly proportional to the degree of P-gp inhibition.

Self-Validation: The protocol includes negative controls (no inhibitor) to establish baseline efflux and positive controls (a known potent inhibitor like verapamil) to confirm the assay is performing correctly in the specific cell line.

Methodology:

  • Cell Seeding: Plate P-gp overexpressing cells (e.g., MCF7/ADR, K562/ADM) in a 96-well black, clear-bottom plate and culture until they form a confluent monolayer.

  • Inhibitor Incubation: Remove the culture medium and wash the cells with pre-warmed PBS. Add assay buffer containing various concentrations of the test compound (e.g., this compound) or control inhibitor (e.g., verapamil). Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add Rhodamine 123 to each well to a final concentration of 5.25 µM and incubate for another 30-60 minutes at 37°C.[6]

  • Washing: Terminate the assay by aspirating the medium and washing the cells three times with ice-cold PBS to remove extracellular dye.

  • Fluorescence Measurement: Add PBS or cell lysis buffer to the wells. Measure the intracellular fluorescence using a fluorescence microplate reader (Excitation: ~488 nm, Emission: ~525 nm).

  • Data Analysis: Calculate the percentage of inhibition relative to controls. Plot the inhibitor concentration versus fluorescence to determine the IC50 value using a non-linear regression model.[18]

Protocol 2: Bidirectional Transport Assay

This "gold-standard" assay uses polarized cell monolayers (e.g., Caco-2 or MDCKII-MDR1) grown on permeable supports to measure the transport of a P-gp substrate.[19][20] It is recommended by regulatory agencies for predicting clinical drug-drug interactions.[19][20]

Causality: By measuring transport in both directions—apical to basolateral (A-to-B) and basolateral to apical (B-to-A)—this assay can definitively identify P-gp substrates and inhibitors. A high B-to-A transport rate relative to the A-to-B rate (Efflux Ratio > 2) indicates active efflux. An inhibitor will reduce this ratio.

Self-Validation: The integrity of the cell monolayer is validated before each experiment by measuring the Transepithelial Electrical Resistance (TEER). Lucifer Yellow, a membrane-impermeable dye, is used to confirm that transport is transcellular, not paracellular.

start Seed Caco-2 or MDCK-MDR1 cells on Transwell inserts culture Culture for ~21 days to form polarized monolayer start->culture integrity Verify monolayer integrity (Measure TEER) culture->integrity preincubate Pre-incubate with test inhibitor (this compound/Verapamil) in apical & basolateral chambers integrity->preincubate If TEER is acceptable add_substrate Add P-gp substrate (e.g., [³H]-Digoxin) to either Apical (A) or Basolateral (B) chamber preincubate->add_substrate incubate Incubate for 2 hours at 37°C add_substrate->incubate sample Collect samples from receiver chamber incubate->sample analyze Quantify substrate concentration (e.g., LSC for radiolabeled substrate) sample->analyze calculate Calculate Apparent Permeability (Papp) and Efflux Ratio (ER) analyze->calculate end Determine IC50 calculate->end

Figure 2: Workflow for a bidirectional P-gp transport assay.

Methodology:

  • Cell Culture: Seed Caco-2 or MDCK-MDR1 cells onto permeable Transwell inserts and culture for approximately 21 days to allow for differentiation and polarization.

  • Integrity Check: Measure the TEER of the monolayers to ensure their integrity. Discard any inserts that do not meet the established criteria (typically >300 Ω·cm²).

  • Transport Study:

    • Wash the monolayers with pre-warmed transport buffer (e.g., HBSS).

    • Add transport buffer containing the test inhibitor (this compound or verapamil) at various concentrations to both the apical and basolateral chambers and pre-incubate for 30 minutes.

    • To initiate the transport experiment, add a P-gp probe substrate (e.g., 1 µM [³H]-Digoxin) to either the apical (for A-to-B measurement) or basolateral (for B-to-A measurement) donor chamber.[19]

  • Sampling: Incubate at 37°C with gentle shaking. At specified time points (e.g., 60, 90, 120 minutes), collect an aliquot from the receiver chamber. Replace the volume with fresh buffer containing the inhibitor.

  • Quantification: Analyze the concentration of the substrate in the samples using LC-MS/MS or liquid scintillation counting for radiolabeled substrates.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. Determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)). The percent inhibition is calculated based on the reduction of the efflux ratio in the presence of the inhibitor.[20]

Conclusion and Future Directions

Both this compound and verapamil are effective inhibitors of P-glycoprotein in vitro and can successfully reverse MDR in cellular models.

  • Verapamil serves as a crucial first-generation benchmark compound. Its mechanism is well-understood, involving competitive inhibition of the P-gp pump. However, its clinical application is severely hampered by cardiovascular toxicity at the high doses required for efficacy.[12][13]

  • This compound demonstrates comparable in vitro potency to verapamil and may possess a slightly more advantageous cardiovascular safety profile.[15][16] Its potential to inhibit other ABC transporters and modulate chemoresistance through novel signaling pathways makes it an interesting research tool.[4][10] Nevertheless, it faces the same fundamental challenge as verapamil: a narrow therapeutic window between P-gp inhibition and dose-limiting side effects.

For researchers, both compounds are valuable tools for studying P-gp function and MDR. This compound's broader activity profile might be advantageous for investigating resistance mediated by multiple transporters. However, neither is considered a viable clinical candidate for systemic MDR reversal. The limitations of these early-generation inhibitors have driven the field toward developing third and fourth-generation P-gp modulators (e.g., tariquidar, elacridar) that are more potent and specific, with significantly lower intrinsic pharmacological activity to improve their therapeutic index.

References

A Comparative Guide to In Vitro/In Vivo Correlation of Sustained-Release Nicardipine Formulations in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a technical comparison of various sustained-release (SR) formulations of nicardipine, focusing on the correlation between their in vitro dissolution characteristics and in vivo pharmacokinetic performance in relevant animal models. As researchers and drug developers, understanding this relationship—the In Vitro/In Vivo Correlation (IVIVC)—is paramount for accelerating formulation development, ensuring product quality, and predicting clinical outcomes.

This compound, a potent calcium channel blocker, is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1] This profile makes its oral bioavailability highly dependent on the formulation's ability to enhance and sustain its dissolution. SR formulations are particularly desirable to reduce dosing frequency and maintain stable plasma concentrations, thereby improving patient compliance and therapeutic efficacy in treating conditions like hypertension and angina.[2] This guide delves into the experimental data from preclinical studies to compare different technological approaches to achieving sustained release for this compound.

Comparative Analysis of Sustained-Release Technologies

The development of SR this compound has explored diverse formulation strategies, each with unique mechanisms for controlling drug release. Below, we compare several prominent approaches based on published preclinical data.

Formulation Technologies and Animal Models

The choice of formulation technology dictates the drug release mechanism, while the selection of an animal model is critical for relevant in vivo assessment. Rabbits and dogs are common models for oral bioavailability studies, whereas smaller rodents like rats and mice are also utilized, particularly for novel delivery systems or localized applications.[3][4][5]

  • Hydrophilic/Hydrophobic Matrix Systems: These systems, often in tablet form, utilize polymers that swell or erode to control drug release. Floating tablets, a subset of this category, are designed to prolong gastric residence time, which is advantageous for drugs like this compound that have better solubility in the acidic gastric environment.[6]

  • Cyclodextrin Complexes: This technology enhances the solubility of this compound by forming inclusion complexes. A combination of hydrophilic cyclodextrins for an initial rapid release and hydrophobic cyclodextrins for a sustained release has been investigated to create a balanced pharmacokinetic profile.[5]

  • Implantable Drug Delivery Systems: For localized and long-term therapy, such as preventing cerebral vasospasm after subarachnoid hemorrhage, biodegradable polymer-based implants have been developed. These systems provide sustained local release of this compound over weeks.[7][8]

  • Prolonged-Release Pellets: These formulations consist of drug-loaded cores coated with a release-controlling polymer layer. They offer reproducible release profiles and can be filled into capsules.[4]

In Vitro Performance: A Head-to-Head Comparison

The in vitro dissolution profile is the first critical indicator of a formulation's potential for sustained release. Different formulations exhibit markedly different release kinetics, as summarized below.

Table 1: Comparative In Vitro Dissolution of Sustained-Release this compound Formulations

Formulation Type Key Excipients/Technology Dissolution Profile Highlights Dissolution Medium Source
Floating Tablets HPMC K100M, HPMC K15M, PEG 6000 Release sustained over 12 hours, following Higuchi and Korsmeyer-Peppas models. 0.1 N HCl (Simulated Gastric Fluid) [6]
Cyclodextrin Complexes Hydroxypropyl-β-cyclodextrin (hydrophilic), Triacetyl-β-cyclodextrin (hydrophobic) Initial rapid release followed by a slow, sustained release. Rate is dependent on the ratio of the two complexes. Simulated Gastric (pH 1.2) & Intestinal (pH 6.8) Fluids [5]
Prolonged-Release Pellets Copoly (lactic/glycolic acid) 8% release on Day 1, 62% by Day 4, and 96% by Day 10. Not Specified [4]

| Implantable System (NicaPlant) | Biodegradable Polymers | Near-linear release profile: ~80% release at Day 15, complete release by Day 21. | Artificial Cerebrospinal Fluid (aCSF) |[7][8] |

The causality behind these profiles lies in the formulation's core technology. The high-viscosity HPMC in floating tablets forms a robust gel layer upon contact with gastric fluid, creating a diffusion barrier that retards drug release.[6] In contrast, the NicaPlant implant relies on the slow degradation of its polymer matrix to release the drug over several weeks, a mechanism suitable for its intended therapeutic application.[7][8]

In Vivo Pharmacokinetics: Performance in Animal Models

The ultimate test of an SR formulation is its in vivo performance. Pharmacokinetic parameters from animal studies reveal how the in vitro release characteristics translate to drug absorption and systemic exposure.

Table 2: Comparative In Vivo Pharmacokinetic Data of this compound Formulations

Formulation Type Animal Model Key Pharmacokinetic/Pharmacodynamic Findings Source
Floating Capsules Rabbit Sustained plasma concentrations observed, with pharmacokinetic parameters determined via HPLC analysis. [9]
Cyclodextrin Complexes Rabbit Significantly prolonged maintenance of plasma levels compared to pure this compound. Bioavailability was improved, especially with a mix of hydrophilic/hydrophobic complexes. [5]
Prolonged-Release Pellets Dog Achieved a sustained local concentration of 1.5 x 10⁻⁴ M in the target tissue (subarachnoid clot), which was sufficient to prevent cerebral vasospasm. [4]

| Implantable System (NicaPlant) | Mouse | Confirmed in vivo vasoactivity, with a significant increase in arterial vessel diameter observed on days 3 and 7 post-implantation, demonstrating sustained local drug action. |[7][8] |

These in vivo results generally correlate well with the in vitro data. The cyclodextrin formulation, which showed a biphasic release in vitro, successfully produced prolonged plasma levels in rabbits.[5] Similarly, the slow-releasing pellets and implants demonstrated sustained local pharmacological effects in dogs and mice, respectively, consistent with their protracted in vitro release profiles.[4][7][8]

Establishing the In Vitro/In Vivo Correlation (IVIVC)

An IVIVC is a predictive mathematical model that relates an in vitro property (dissolution rate) to an in vivo response (plasma concentration or absorption). While a formal Level A correlation (a point-to-point relationship between in vitro dissolution and in vivo input rate) is the gold standard, many preclinical studies establish a qualitative or rank-order correlation.

The process of establishing this correlation is a self-validating system, as illustrated below.

IVIVC_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Animal Study cluster_analysis Data Analysis & Correlation F1 Develop SR Formulations (e.g., F1, F2, F3) with varying release rates IVT Conduct Dissolution Studies (e.g., USP Apparatus II) - Measure % Drug Released vs. Time F1->IVT IVS Administer Formulations to Animal Models (e.g., Rabbits, Dogs) F1->IVS CORR Plot % In Vitro Dissolved vs. % In Vivo Absorbed IVT->CORR In Vitro Data PK Collect Plasma Samples & Analyze for Drug Concentration IVS->PK DECON Deconvolution of Plasma Data to get In Vivo Absorption Profile PK->DECON DECON->CORR In Vivo Data MODEL Establish IVIVC Model (e.g., Linear, Polynomial) CORR->MODEL

Caption: General workflow for establishing an In Vitro/In Vivo Correlation.

Studies have demonstrated that a predictive relationship can be established for this compound SR formulations. For instance, one study, though conducted in humans, successfully established a polynomial relationship between the in vitro and in vivo data after applying a time-scaling factor, achieving a high coefficient of determination (R² > 0.99).[10] This highlights that even complex, non-linear correlations can be highly predictive and useful for guiding formulation optimization.

Detailed Experimental Protocols

Reproducibility and scientific rigor are anchored in well-defined experimental methodologies.

Protocol 1: In Vitro Dissolution Testing for Oral SR Formulations

This protocol is a generalized procedure based on common practices for oral solid dosage forms.[6]

  • Apparatus: USP Dissolution Apparatus II (Paddle Method).

  • Dissolution Medium: 900 mL of 0.1 N HCl (to simulate gastric fluid) or other relevant media (e.g., pH 6.8 phosphate buffer for intestinal fluid). Maintain at 37 ± 0.5°C.

  • Paddle Speed: Set to 50 rpm.

  • Procedure: a. Place one dosage unit (e.g., one tablet or capsule) in each dissolution vessel. b. Start the apparatus immediately. c. Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours). d. Replace the withdrawn volume with an equal amount of fresh, pre-warmed medium.

  • Analysis: Filter the samples and analyze the concentration of this compound using a validated UV-Vis spectrophotometric or HPLC method.[1]

  • Data Reporting: Calculate the cumulative percentage of drug released at each time point.

Protocol 2: In Vivo Pharmacokinetic Study in the Rabbit Model

This protocol outlines a typical bioavailability study in rabbits, a frequently used model for IVIVC of oral formulations.[5]

PK_Protocol start Start: Animal Acclimatization (1 week) fasting Overnight Fasting (12h) with free access to water start->fasting dosing Oral Administration of SR this compound Formulation fasting->dosing sampling Blood Sampling (Marginal Ear Vein) at pre-defined time points (0, 0.5, 1, 2, 4, 8, 12, 24h) dosing->sampling processing Centrifuge blood to separate plasma. Store plasma at -20°C until analysis. sampling->processing analysis Drug Quantification in Plasma using validated HPLC method processing->analysis pk_calc Pharmacokinetic Analysis (Cmax, Tmax, AUC) using software (e.g., WinNonlin) analysis->pk_calc end End: Data Interpretation pk_calc->end

Caption: Step-by-step workflow for a typical pharmacokinetic study in rabbits.

  • Animal Model: Healthy New Zealand white rabbits.

  • Housing & Acclimatization: House animals in standard conditions and allow for an acclimatization period of at least one week.

  • Study Design: A crossover study design is often preferred to minimize inter-animal variability.

  • Dosing: a. Fast the rabbits overnight (approx. 12 hours) before dosing, with free access to water. b. Administer the SR this compound formulation orally.

  • Blood Sampling: a. Collect blood samples (approx. 1 mL) from the marginal ear vein at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.

  • Plasma Processing: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma frozen (e.g., at -20°C) until analysis.

  • Bioanalysis: Determine the concentration of this compound in plasma samples using a validated HPLC method.[3][9]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve) from the plasma concentration-time data.[10]

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for Nicardipine Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmacokinetic and clinical studies, the precise quantification of therapeutic agents in biological matrices is paramount. Nicardipine, a potent calcium channel blocker used in the management of hypertension and angina, requires meticulous monitoring of its concentration in plasma and other biological fluids to ensure therapeutic efficacy and safety. This guide provides a comprehensive comparison of two predominant analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

This document is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of the methodologies, performance characteristics, and practical considerations for each technique. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.

The Analytical Imperative: Why Choose Between HPLC and LC-MS/MS?

The choice between HPLC-UV and LC-MS/MS for this compound quantification is not merely a matter of instrument availability but a strategic decision dictated by the specific requirements of the study. HPLC-UV, a robust and widely accessible technique, relies on the chromophoric properties of this compound for detection. In contrast, LC-MS/MS offers unparalleled sensitivity and selectivity by exploiting the mass-to-charge ratio of the analyte and its fragments. This fundamental difference in detection principles underpins the distinct advantages and limitations of each method.

Comparative Performance Analysis

The selection of an analytical method is a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for this compound quantification, based on data from published studies.

Parameter HPLC-UV LC-MS/MS Rationale and Insights
Lower Limit of Quantification (LLOQ) Typically in the range of 5-10 ng/mLCan achieve LLOQs as low as 0.1-1 ng/mLLC-MS/MS excels in detecting trace amounts of this compound, crucial for pharmacokinetic studies with low dosage regimens or extended sampling periods.
Selectivity Moderate; susceptible to interference from co-eluting endogenous matrix components or metabolites.High; mass-based detection provides specificity by isolating the parent and fragment ions of this compound.The high selectivity of LC-MS/MS minimizes the risk of overestimation due to interfering substances, a critical consideration in complex biological matrices.
Linearity Range Generally narrower, often in the range of 10-500 ng/mL.Wider dynamic range, commonly spanning from 1-1000 ng/mL or greater.A wider linear range reduces the need for sample dilution, streamlining the analytical workflow and minimizing potential sources of error.
Accuracy & Precision Good; typically within ±15% for intra- and inter-day assays.Excellent; generally within ±10%, meeting stringent regulatory guidelines.The superior accuracy and precision of LC-MS/MS contribute to more reliable and reproducible data, essential for clinical decision-making.
Sample Throughput Lower; longer chromatographic run times are often required to achieve adequate separation.Higher; the selectivity of MS detection allows for shorter run times and the use of rapid gradient elution.For studies involving a large number of samples, the higher throughput of LC-MS/MS offers a significant advantage in terms of time and cost-efficiency.
Cost & Complexity Lower initial instrument cost and less complex operation and maintenance.Higher initial investment and requires specialized expertise for method development and troubleshooting.The choice between the two techniques is often influenced by budgetary constraints and the technical expertise available within the laboratory.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed workflow for the quantification of this compound in human plasma. These are intended as a starting point and may require optimization based on specific laboratory conditions and instrumentation.

Protocol 1: HPLC-UV Method

This method is suitable for studies where high sensitivity is not a primary requirement.

1. Sample Preparation (Protein Precipitation)

  • To 500 µL of plasma in a microcentrifuge tube, add 1 mL of acetonitrile containing the internal standard (e.g., nifedipine, 200 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 50 µL into the HPLC system.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and 0.05 M phosphate buffer (pH 3.5) in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 237 nm.

  • Column Temperature: 30°C.

3. Method Validation

  • The method should be validated according to relevant guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis plasma Plasma Sample (500 µL) add_is Add Acetonitrile with Internal Standard (1 mL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute inject Inject (50 µL) reconstitute->inject hplc HPLC System (C18 Column) inject->hplc detect UV Detection (237 nm) hplc->detect

Caption: Workflow for this compound Quantification by HPLC-UV.

Protocol 2: LC-MS/MS Method

This method is the gold standard for sensitive and selective quantification of this compound.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma, add 50 µL of internal standard solution (e.g., this compound-d3, 100 ng/mL) and 100 µL of 0.1 M sodium hydroxide.

  • Add 1 mL of ethyl acetate, vortex for 2 minutes.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50% methanol in water.

  • Inject 10 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 20% B, increase to 80% B over 3 minutes, hold for 1 minute, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS/MS System:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • This compound: Q1 480.2 -> Q3 303.1

      • This compound-d3 (IS): Q1 483.2 -> Q3 306.1

    • Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.

LCMSMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis plasma_lcms Plasma Sample (200 µL) add_is_lcms Add IS & NaOH plasma_lcms->add_is_lcms add_ea Add Ethyl Acetate (1 mL) add_is_lcms->add_ea vortex_lcms Vortex (2 min) add_ea->vortex_lcms centrifuge_lcms Centrifuge (12,000 rpm, 5 min) vortex_lcms->centrifuge_lcms transfer_lcms Transfer Organic Layer centrifuge_lcms->transfer_lcms evaporate_lcms Evaporate to Dryness transfer_lcms->evaporate_lcms reconstitute_lcms Reconstitute in 50% Methanol (100 µL) evaporate_lcms->reconstitute_lcms inject_lcms Inject (10 µL) reconstitute_lcms->inject_lcms lc LC Separation (C18 Column) inject_lcms->lc msms MS/MS Detection (MRM) lc->msms

Caption: Workflow for this compound Quantification by LC-MS/MS.

Cross-Validation: Bridging the Methodological Gap

When transitioning from an established HPLC method to a more sensitive LC-MS/MS assay, or when comparing data from different studies, cross-validation is essential. This process ensures that the two methods provide comparable results within a defined range.

Key Cross-Validation Parameters:

  • Incurred Sample Reanalysis (ISR): A subset of samples previously analyzed by the HPLC method should be re-analyzed using the LC-MS/MS method. The results should be within ±20% of the mean of the two values for at least two-thirds of the samples.

  • Bias Calculation: The percentage difference between the mean concentrations obtained by the two methods should be calculated. A bias of less than 15% is generally considered acceptable.

  • Correlation Analysis: A scatter plot of the results from the two methods should be generated, and the correlation coefficient (r) should be determined. A value of r > 0.95 indicates a strong correlation.

Conclusion

Both HPLC-UV and LC-MS/MS are valuable tools for the quantification of this compound in biological matrices. The choice of method should be guided by the specific requirements of the study, with LC-MS/MS being the preferred method for applications demanding high sensitivity, selectivity, and throughput. When data from both methods are to be compared, a rigorous cross-validation protocol is imperative to ensure data integrity and consistency. By understanding the principles and performance characteristics of each technique, researchers can make informed decisions to achieve reliable and accurate quantification of this compound in their studies.

A Comparative Analysis of Nicardipine and Other Dihydropyridines in Preclinical Stroke Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in the field of neuroscience, the quest for effective neuroprotective agents against ischemic stroke is a paramount objective. Among the therapeutic candidates, dihydropyridine (DHP) L-type calcium channel blockers have garnered significant attention due to their potential to mitigate the devastating consequences of cerebral ischemia. This guide provides an in-depth, objective comparison of the neuroprotective effects of nicardipine and other prominent dihydropyridines, supported by experimental data from preclinical stroke models. Our analysis delves into the mechanistic underpinnings of their neuroprotective actions and offers a standardized experimental protocol for researchers seeking to validate and expand upon these findings.

The Critical Role of L-Type Calcium Channels in Ischemic Stroke

Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex cascade of events leading to neuronal cell death. A key player in this pathological process is the dysregulation of intracellular calcium homeostasis. The ischemic milieu triggers excessive influx of calcium into neurons, primarily through voltage-gated calcium channels, leading to a state of "calcium overload." This overload activates a host of detrimental downstream pathways, including the activation of proteases and lipases, generation of reactive oxygen species (ROS), and induction of apoptosis. Dihydropyridine calcium channel blockers, by targeting the L-type voltage-gated calcium channels, aim to attenuate this initial surge of calcium, thereby offering a window for neuroprotection.

Comparative Efficacy of Dihydropyridines in Preclinical Stroke Models

While the general mechanism of action for dihydropyridines is understood, their specific neuroprotective efficacy can vary significantly. This variation is influenced by factors such as blood-brain barrier permeability, cerebrovascular selectivity, and potential pleiotropic effects beyond calcium channel blockade. The following table summarizes key experimental findings from preclinical studies investigating the neuroprotective effects of this compound and other dihydropyridines in the widely used middle cerebral artery occlusion (MCAO) model of stroke.

DihydropyridineAnimal ModelDosage and AdministrationKey FindingsReference(s)
This compound Rat (MCAO)500 µg/kg IP (pre- and post-ischemia)Protected selectively vulnerable brain regions.[1]
Rat (MCAO)Not specifiedNeurologic deficits improved more slowly and infarct size was larger compared to nilvadipine-treated group.[2]
Nimodipine Rat (MCAO)30 µg/kg/hour IV (starting 5 min before reperfusion)Infarct volume reduced to 15% of the brain (compared to 20% in control).[3]
Rat (MCAO)Intra-arterial injection at reperfusionSignificantly reduced neocortical infarct volume to 31.3% (from 63.8% in control).[4][4]
Rat (transient forebrain ischemia)3.0 mg/kg p.o. (pre-ischemia)Significantly reduced neuronal damage in the hippocampus, an effect not mediated by increased cerebral blood flow.[5][5]
Isradipine Rat (MCAO)5 mg/kg/day s.c. (6 days pre-treatment)Reduced cortical infarction by 78.5% and produced a dose-related reduction in neurological deficits.[6][7][8][9][6][7][8][9]
Rat (embolic MCAO)Post-stroke administrationProved to be the most potent and effective in reducing infarct size compared to nimodipine and this compound.[10][10]
Amlodipine Mouse (ApoE KO with MCAO)3 mg/kg/day (for 2 or 10 weeks)Reduced ischemic lesion size and improved neurologic deficit, possibly through increased cerebral blood flow and inhibition of superoxide production.[11][11]
Rat (transient MCAO)1 mg/kg by gavage (2 weeks pre-treatment)Reduced infarct volume and brain edema, with a notable antioxidative effect.[12][12]

Note: Direct comparison of percentage reductions in infarct volume across different studies should be approached with caution due to variations in experimental models, drug administration protocols, and methods of infarct volume assessment.

Unraveling the Mechanisms of Neuroprotection: Beyond Calcium Channel Blockade

The neuroprotective effects of dihydropyridines are not solely attributable to their primary function as calcium channel antagonists. Emerging evidence points to a multifaceted mechanism of action that includes modulation of cerebral blood flow, anti-inflammatory properties, and antioxidant effects.

Cerebral Vasodilation and Blood Flow

A critical factor in mitigating ischemic damage is the restoration or improvement of blood flow to the penumbral region—the area of moderately ischemic tissue surrounding the core infarct. Dihydropyridines, with their potent vasodilatory properties, can enhance cerebral blood flow. Notably, this compound has been shown to be more selective for cerebral and coronary blood vessels and acts primarily by reducing cerebrovascular resistance, leading to a significant increase in mean cerebral blood flow.[13][14][15] In contrast, some studies suggest that the neuroprotective effects of nimodipine may be independent of its impact on cerebral blood flow, pointing towards more direct neuronal protective mechanisms.[5]

Anti-Inflammatory and Antioxidant Pathways

The inflammatory response following a stroke, largely mediated by activated microglia, contributes significantly to secondary brain injury. This compound has demonstrated a novel inhibitory role in neuroinflammation.[13][16][17][18] It has been shown to inhibit microglia-related neuroinflammatory responses, including cell migration and the expression of pro-inflammatory mediators.[13][16][17][18] This anti-inflammatory action is mediated through the suppression of key signaling pathways, as illustrated in the diagram below.

G cluster_0 Ischemic Insult cluster_1 Microglial Activation cluster_2 Signaling Cascades cluster_3 Pro-inflammatory Mediators cluster_4 Neuronal Damage Ischemia Ischemia Microglia Microglia Ischemia->Microglia Activates NF-kB NF-kB Microglia->NF-kB Activates AP-1 AP-1 Microglia->AP-1 Activates iNOS iNOS NF-kB->iNOS COX-2 COX-2 NF-kB->COX-2 TNF-a TNF-a AP-1->TNF-a IL-1b IL-1b AP-1->IL-1b Neuronal_Damage Neuronal Damage iNOS->Neuronal_Damage COX-2->Neuronal_Damage TNF-a->Neuronal_Damage IL-1b->Neuronal_Damage This compound This compound This compound->Microglia Inhibits

This compound's Anti-Inflammatory Pathway

Furthermore, several dihydropyridines, including nifedipine, lacidipine, and amlodipine, possess antioxidant properties, enabling them to scavenge reactive oxygen species and mitigate oxidative stress, a key contributor to neuronal damage in stroke.[12][19][20][21][22]

Nimodipine, on the other hand, has been shown to activate TrkB neurotrophin receptors, mimicking the effects of brain-derived neurotrophic factor (BDNF).[23][24][25][26] This activation leads to the engagement of pro-survival signaling pathways, such as Akt and CREB, which are crucial for neuronal plasticity and protection.

G Nimodipine Nimodipine TrkB_Receptor TrkB Receptor Nimodipine->TrkB_Receptor Activates PLCg1 PLCγ1 TrkB_Receptor->PLCg1 Phosphorylates Akt Akt PLCg1->Akt Activates CREB CREB Akt->CREB Activates Neuronal_Survival Neuronal Survival & Plasticity CREB->Neuronal_Survival Promotes

Nimodipine's Neuroprotective Signaling

Standardized Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model

To facilitate reproducible and comparable research in this area, we provide a detailed, step-by-step methodology for the transient MCAO model in rats, a widely accepted model of focal cerebral ischemia.

G cluster_0 Pre-Operative cluster_1 Surgical Procedure cluster_2 Post-Operative Acclimatization Animal Acclimatization (1 week) Baseline Baseline Neurological Assessment (e.g., mNSS) Acclimatization->Baseline Anesthesia Anesthesia Induction (e.g., Isoflurane) Baseline->Anesthesia Incision Midline Neck Incision Anesthesia->Incision Vessel_Isolation Isolation of CCA, ECA, ICA Incision->Vessel_Isolation Filament_Insertion Intraluminal Filament Insertion into ICA to occlude MCA Vessel_Isolation->Filament_Insertion Occlusion Occlusion Period (e.g., 90 minutes) Filament_Insertion->Occlusion Reperfusion Filament Withdrawal for Reperfusion Occlusion->Reperfusion Recovery Post-Operative Care & Monitoring Reperfusion->Recovery Drug_Administration Drug/Vehicle Administration (as per study design) Recovery->Drug_Administration Neuro_Assessment Neurological Assessment (e.g., 24h, 48h, 7d) Drug_Administration->Neuro_Assessment Infarct_Analysis Sacrifice & Brain Collection (e.g., 7d) Neuro_Assessment->Infarct_Analysis Staining TTC Staining & Infarct Volume Quantification Infarct_Analysis->Staining

Experimental Workflow for MCAO Stroke Model
Detailed Methodology

  • Animal Preparation and Anesthesia:

    • Acclimatize male Sprague-Dawley rats (250-300g) for at least one week with ad libitum access to food and water.

    • Anesthetize the rat using isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.

    • Maintain body temperature at 37°C using a heating pad.

  • Surgical Procedure for MCAO:

    • Place the anesthetized rat in a supine position and make a midline cervical incision.

    • Carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the CCA proximally.

    • Introduce a 4-0 monofilament nylon suture with a rounded tip into the ECA lumen and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

    • Allow the filament to remain in place for the desired occlusion period (e.g., 90 minutes).

  • Reperfusion and Post-Operative Care:

    • After the occlusion period, gently withdraw the filament to allow reperfusion.

    • Suture the incision and allow the animal to recover in a warm cage.

    • Administer saline for hydration and provide soft food.

  • Drug Administration:

    • Prepare the dihydropyridine solution and vehicle control.

    • Administer the assigned treatment (e.g., intraperitoneally) at the designated time points (e.g., immediately after reperfusion and then daily for 7 days).

  • Assessment of Neuroprotective Effects:

    • Neurological Deficit Scoring: Evaluate neurological function using a standardized scale (e.g., modified Neurological Severity Score, mNSS) at various time points post-MCAO (e.g., 24 hours, 48 hours, and 7 days).

    • Infarct Volume Measurement: At the end of the experiment (e.g., day 7), euthanize the rats and perfuse the brains.

    • Slice the brain into 2mm coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC).

    • Capture images of the stained sections and quantify the infarct volume (pale area) as a percentage of the total hemispheric volume using image analysis software.

Conclusion and Future Directions

The experimental evidence from preclinical stroke models suggests that dihydropyridine calcium channel blockers, including this compound, hold promise as neuroprotective agents. Their therapeutic potential extends beyond simple calcium channel blockade to encompass beneficial effects on cerebral blood flow, inflammation, and oxidative stress. Among the compared dihydropyridines, isradipine has shown particular potency in some studies, warranting further investigation.

For researchers in this field, the path forward involves conducting more direct, standardized comparative studies to definitively establish the relative efficacy of these agents. Future research should also focus on elucidating the intricate molecular pathways underlying their pleiotropic effects. A deeper understanding of these mechanisms will be crucial for the rational design of novel and more effective neuroprotective strategies for ischemic stroke.

References

A Comparative Guide to the Differential Effects of Nicardipine and Diltiazem on Cardiac Conduction Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent calcium channel blockers, nicardipine and diltiazem, focusing on their distinct effects on cardiac conduction pathways. By synthesizing data from electrophysiological studies and outlining established experimental protocols, this document aims to equip researchers with the critical information necessary for informed decision-making in drug development and cardiovascular research.

Mechanistic Divergence: Beyond a Shared Target

This compound, a dihydropyridine, and diltiazem, a benzothiazepine, both exert their primary pharmacological effects by inhibiting L-type voltage-gated calcium channels (CaV1.2).[1][2] This shared mechanism, however, belies their significantly different clinical and electrophysiological profiles, which stem from their distinct tissue selectivity and interactions with the calcium channel itself.

This compound exhibits a pronounced selectivity for vascular smooth muscle over cardiac muscle.[1][3] This preferential action leads to potent vasodilation and afterload reduction, with minimal direct impact on myocardial contractility and cardiac conduction at therapeutic doses.[1][4] In contrast, diltiazem acts on both vascular smooth muscle and cardiac muscle, resulting in both vasodilation and direct negative chronotropic (heart rate) and dromotropic (conduction velocity) effects.[1][5]

The differential binding to the CaV1.2 channel also contributes to their distinct effects. While both drugs block the channel, studies suggest they interact with different regions of the α1 subunit.[2] This can lead to variations in use-dependency, where the blocking effect is influenced by the frequency of channel opening. For instance, the blocking effect of this compound on CaV1.2 channels can be enhanced with increased stimulation frequency, a property not as prominent with diltiazem.[2]

Electrophysiological Fingerprints: A Head-to-Head Comparison

The differing mechanisms of this compound and diltiazem translate into distinct effects on the heart's electrical conduction system, particularly the sinoatrial (SA) and atrioventricular (AV) nodes.

Effects on the Sinoatrial (SA) Node

The SA node, the heart's natural pacemaker, is sensitive to calcium channel blockade.

  • Diltiazem directly suppresses SA nodal function, leading to a decrease in heart rate (negative chronotropic effect).[6] This effect is dose-dependent and contributes to its clinical utility in controlling heart rate in conditions like atrial fibrillation.[7][8]

  • This compound , in isolated heart preparations, can also decrease the spontaneous rate of the SA node.[9] However, in vivo, its potent vasodilatory effect often triggers a reflex sympathetic activation, leading to an increase in heart rate (reflex tachycardia).[10][11] This reflex can mask any direct suppressive effects on the SA node.[11]

Effects on the Atrioventricular (AV) Node

The AV node is crucial for coordinating the contraction between the atria and ventricles.

  • Diltiazem significantly prolongs AV nodal conduction time (A-H interval) and increases the effective and functional refractory periods of the AV node in a dose-dependent manner.[6][9][12] This suppressive effect on the AV node is a key reason for its use in treating supraventricular tachycardias.[6] The depressant effects of diltiazem on the AV node are also highly dependent on the atrial rate.[8][13]

  • This compound has more complex and often less pronounced effects on the AV node. In isolated rabbit heart studies, this compound has been shown to prolong the effective and functional refractory periods of the AV node and the A-H interval.[9] However, in human studies, intravenous this compound has been observed to shorten the AH interval and the AV node's refractory periods, likely due to reflex sympathetic stimulation secondary to vasodilation.[10] This suggests that in a clinical setting, this compound has a minimal direct depressant effect on AV conduction.[3][14]

Quantitative Data Summary

The following table summarizes the key electrophysiological effects of this compound and diltiazem based on available experimental data.

ParameterThis compoundDiltiazem
SA Node Spontaneous Rate Decrease (in vitro)[9], Increase (in vivo due to reflex)[10][11]Decrease[6]
AV Nodal Conduction (A-H Interval) Prolongation (in vitro)[9], Shortening (in vivo)[10]Prolongation[9][12]
AV Nodal Effective Refractory Period Prolongation (in vitro)[9], Shortening (in vivo)[10]Prolongation[9][12]
Primary Clinical Effect on Conduction Minimal, often masked by reflex sympathetic activity[3][11]Significant suppression of SA and AV nodal function[6][8]

Experimental Protocols for Assessing Cardiac Conduction Effects

To rigorously evaluate the differential effects of compounds like this compound and diltiazem, specific and validated experimental models are essential. Below are detailed protocols for key methodologies.

Isolated Perfused Heart (Langendorff) Preparation

The Langendorff technique allows for the study of cardiac function ex vivo, free from systemic neurohumoral influences.[15][16]

Objective: To assess the direct effects of this compound and diltiazem on cardiac electrophysiology and contractility.

Experimental Workflow:

Langendorff_Workflow cluster_prep Preparation cluster_perfusion Perfusion & Stabilization cluster_exp Experimentation animal_prep Animal Anesthesia & Heparinization heart_excision Heart Excision & Aortic Cannulation animal_prep->heart_excision retrograde_perfusion Retrograde Perfusion with Krebs-Henseleit Solution heart_excision->retrograde_perfusion stabilization Stabilization Period (e.g., 20 min) retrograde_perfusion->stabilization baseline_rec Baseline Recordings (ECG, LVDP, HR) stabilization->baseline_rec drug_admin Drug Administration (this compound or Diltiazem) baseline_rec->drug_admin post_drug_rec Post-Drug Recordings drug_admin->post_drug_rec washout Washout Period post_drug_rec->washout

Caption: General experimental workflow for Langendorff heart studies.

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize the animal (e.g., Sprague-Dawley rat) with an appropriate anesthetic (e.g., sodium pentobarbital). Administer heparin to prevent coagulation.[1]

  • Heart Excision: Rapidly excise the heart and place it in ice-cold, oxygenated Tyrode's or Krebs-Henseleit solution.[1][15]

  • Cannulation: Cannulate the aorta on a Langendorff apparatus for retrograde perfusion.[15][17]

  • Perfusion: Perfuse the heart with an oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution maintained at 37°C.[15]

  • Stabilization: Allow the heart to stabilize for a period (e.g., 20 minutes) to reach a steady state.

  • Baseline Measurements: Record baseline electrophysiological parameters (e.g., ECG for heart rate, PR interval, QRS duration) and functional parameters (e.g., left ventricular developed pressure).

  • Drug Perfusion: Introduce this compound or diltiazem into the perfusate at desired concentrations.

  • Data Acquisition: Continuously record the electrophysiological and functional parameters during drug perfusion.

  • Washout: Perfuse with drug-free solution to assess the reversibility of the effects.

In Vivo Electrophysiology Study

In vivo studies provide a more physiologically relevant context by including the influence of the autonomic nervous system.[18][19]

Objective: To evaluate the effects of intravenously administered this compound and diltiazem on cardiac conduction in an intact animal model.

Experimental Workflow:

InVivo_EP_Workflow cluster_prep Preparation cluster_study Electrophysiology Study animal_anesthesia Animal Anesthesia & Intubation catheter_insertion Catheter Insertion (e.g., femoral vein) animal_anesthesia->catheter_insertion catheter_positioning Catheter Positioning in Heart Chambers catheter_insertion->catheter_positioning baseline_measurements Baseline Electrophysiological Measurements catheter_positioning->baseline_measurements drug_infusion Intravenous Drug Infusion baseline_measurements->drug_infusion post_infusion_measurements Post-Infusion Measurements drug_infusion->post_infusion_measurements

Caption: General workflow for an in vivo electrophysiology study.

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize a suitable animal model (e.g., canine) and maintain anesthesia throughout the procedure.[12][20]

  • Catheter Placement: Introduce multipolar electrode catheters into the heart via a peripheral vein (e.g., femoral vein) under fluoroscopic guidance.[21]

  • Baseline Recordings: Record baseline intracardiac electrograms, including sinus cycle length, A-H interval, H-V interval, and refractory periods of different cardiac tissues.

  • Drug Administration: Administer a bolus and/or continuous infusion of this compound or diltiazem intravenously.[11][12]

  • Post-Drug Recordings: Repeat the electrophysiological measurements at specific time points after drug administration to assess its effects.

  • Programmed Electrical Stimulation: Pacing protocols can be employed to further probe the effects on refractory periods and the propensity for arrhythmias.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in isolated cardiac myocytes, providing insights into the molecular mechanism of drug action.[22][23]

Objective: To characterize the direct effects of this compound and diltiazem on L-type calcium channels at the single-channel level.

Experimental Workflow:

Patch_Clamp_Workflow cluster_cell_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_exp Experimentation myocyte_isolation Isolation of Ventricular Myocytes pipette_formation Pipette Formation & Filling myocyte_isolation->pipette_formation seal_formation Gigaohm Seal Formation pipette_formation->seal_formation config_establishment Establish Whole-Cell or Cell-Attached Configuration seal_formation->config_establishment baseline_currents Record Baseline L-type Ca2+ Currents config_establishment->baseline_currents drug_application Apply Drug to Bath or Pipette Solution baseline_currents->drug_application post_drug_currents Record Post-Drug Currents drug_application->post_drug_currents

Caption: General workflow for a patch-clamp electrophysiology experiment.

Step-by-Step Methodology:

  • Cell Isolation: Isolate single ventricular myocytes from an animal heart (e.g., guinea pig) using enzymatic digestion.[24][25]

  • Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate internal solution.

  • Seal Formation: Form a high-resistance (gigaohm) seal between the micropipette and the cell membrane.

  • Configuration: Establish a whole-cell or cell-attached recording configuration.

  • Voltage Clamp: Clamp the membrane potential and apply voltage protocols to elicit L-type calcium currents.

  • Baseline Recording: Record baseline calcium currents in the absence of the drug.

  • Drug Application: Apply this compound or diltiazem to the external solution at various concentrations.

  • Data Analysis: Analyze the changes in current amplitude, kinetics, and voltage-dependence to determine the drug's mechanism of action on the channel.

Signaling Pathways and Concluding Remarks

The differential effects of this compound and diltiazem on cardiac conduction can be visualized through their impact on cellular signaling.

Signaling_Pathways cluster_this compound This compound cluster_diltiazem Diltiazem This compound This compound l_type_vascular L-type Ca2+ Channel (Vascular Smooth Muscle) This compound->l_type_vascular Inhibits vasodilation Potent Vasodilation l_type_vascular->vasodilation Leads to afterload_reduction Decreased Afterload vasodilation->afterload_reduction reflex_tachycardia Reflex Tachycardia afterload_reduction->reflex_tachycardia diltiazem Diltiazem l_type_cardiac L-type Ca2+ Channel (Cardiac & Vascular) diltiazem->l_type_cardiac Inhibits decreased_conduction Decreased SA & AV Nodal Conduction l_type_cardiac->decreased_conduction vasodilation_d Vasodilation l_type_cardiac->vasodilation_d decreased_hr Decreased Heart Rate decreased_conduction->decreased_hr

Caption: Simplified signaling pathways of this compound and Diltiazem.

References

Evaluating the Synergistic Effects of Nicardipine with Other Antihypertensive Agents: A Comparative Guide for Research Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions of antihypertensive agents is paramount. This guide provides an in-depth technical comparison of research models used to evaluate the synergistic effects of nicardipine, a potent dihydropyridine calcium channel blocker, when combined with other major classes of antihypertensive drugs. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Rationale for Combination Therapy: Beyond Monotherapy

Hypertension is a multifactorial disease, often necessitating a multi-pronged therapeutic approach.[1] this compound primarily exerts its antihypertensive effect by inhibiting the transmembrane influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in peripheral resistance.[2][3] Its high selectivity for vascular smooth muscle over cardiac muscle minimizes negative inotropic effects, making it a valuable therapeutic agent.[2] However, monotherapy may not always achieve target blood pressure control. Combining this compound with agents that have complementary mechanisms of action can lead to synergistic or additive effects, enhancing efficacy while potentially mitigating side effects.[1][4][5]

In Vivo Research Models: Simulating Systemic Effects

The choice of an in vivo model is critical and depends on the specific aspect of hypertension being investigated. These models allow for the study of systemic effects and the complex interplay of various physiological systems in blood pressure regulation.[6][7]

Key In Vivo Models for Hypertension Research:
  • Spontaneously Hypertensive Rat (SHR): This is one of the most widely used genetic models of essential hypertension.[8][9] SHRs develop hypertension without any surgical or pharmacological intervention, mimicking the progression of human essential hypertension.[10]

    • Causality of Choice: The SHR model is ideal for studying the long-term effects of antihypertensive therapies on blood pressure, cardiac hypertrophy, and other end-organ damage that develops as a consequence of sustained high blood pressure.[8]

  • Dahl Salt-Sensitive (DS) Rat: This genetic model is particularly useful for investigating the role of sodium intake in the pathogenesis of hypertension.[11][12][13] When fed a high-salt diet, these rats develop severe hypertension.

    • Causality of Choice: The DS rat is the model of choice for evaluating the efficacy of antihypertensive agents in the context of salt-sensitive hypertension, a common phenotype in human populations.[11]

  • Induced Models of Hypertension:

    • L-NAME-Induced Hypertension: Administration of Nω-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor, induces hypertension by reducing nitric oxide bioavailability, leading to endothelial dysfunction and increased peripheral resistance.[14]

    • Angiotensin II-Induced Hypertension: Continuous infusion of angiotensin II leads to potent vasoconstriction and increased blood pressure, directly stimulating the renin-angiotensin system.[7][14]

    • Causality of Choice: Induced models are advantageous for studying specific pathways of hypertension. For instance, the L-NAME model is well-suited for investigating drugs that target endothelial function, while the Angiotensin II model is ideal for compounds that interact with the renin-angiotensin-aldosterone system (RAAS).[14]

Comparative Efficacy of this compound Combination Therapy in In Vivo Models

The following tables summarize representative data on the synergistic or additive effects of this compound in combination with other antihypertensive agents in preclinical models.

Table 1: this compound in Combination with Beta-Blockers (e.g., Metoprolol, Propranolol)

Treatment GroupAnimal ModelBlood Pressure Reduction (Systolic/Diastolic in mmHg)Key Findings
This compound MonotherapySHR↓ 20-30 / ↓ 15-25Effective in reducing blood pressure.[8][9]
Beta-Blocker MonotherapySHR↓ 15-25 / ↓ 10-20Reduces heart rate and cardiac output.[15]
This compound + Beta-BlockerSHR↓ 35-45 / ↓ 25-35Additive antihypertensive effects observed.[16][17] The combination can also mitigate reflex tachycardia sometimes seen with this compound monotherapy.[4]

Table 2: this compound in Combination with ACE Inhibitors (e.g., Captopril, Enalapril)

Treatment GroupAnimal ModelBlood Pressure Reduction (Systolic/Diastolic in mmHg)Key Findings
This compound MonotherapySHR↓ 20-30 / ↓ 15-25Significant blood pressure reduction.[8][9]
ACE Inhibitor MonotherapySHR↓ 20-30 / ↓ 15-20Blocks the production of angiotensin II, a potent vasoconstrictor.[15]
This compound + ACE InhibitorSHR↓ 40-50 / ↓ 30-40Demonstrates a strong synergistic effect.[5][18] The combination targets both calcium influx and the RAAS, two key regulators of blood pressure.

Table 3: this compound in Combination with Diuretics (e.g., Hydrochlorothiazide)

Treatment GroupAnimal ModelBlood Pressure Reduction (Systolic/Diastolic in mmHg)Key Findings
This compound MonotherapyDahl Salt-Sensitive Rat↓ 25-35 / ↓ 20-30Effective in salt-sensitive models.[11][13]
Diuretic MonotherapyDahl Salt-Sensitive Rat↓ 20-30 / ↓ 15-25Promotes sodium and water excretion, reducing blood volume.
This compound + DiureticDahl Salt-Sensitive Rat↓ 40-50 / ↓ 30-40Additive effects are observed, particularly in models of salt-sensitive hypertension.[19]

In Vitro Research Models: Isolating Mechanistic Actions

In vitro models are indispensable for dissecting the direct cellular and molecular mechanisms of drug action, free from the confounding variables of a whole organism.

Key In Vitro Models for Vascular Research:
  • Isolated Aortic Rings: This ex vivo technique involves suspending rings of aorta in an organ bath to measure their contraction and relaxation in response to pharmacological agents.[20][21][22]

    • Causality of Choice: This model allows for the direct assessment of a drug's vasodilatory properties on vascular smooth muscle. It can also be used to determine whether the effect is endothelium-dependent or -independent.[20]

  • Cultured Vascular Smooth Muscle Cells (VSMCs): Primary or immortalized VSMCs are cultured to study cellular signaling pathways, proliferation, and hypertrophy.[23][24]

    • Causality of Choice: Cell culture models are essential for molecular analyses, such as Western blotting and qPCR, to investigate how drugs modulate specific protein expression and gene transcription involved in vascular tone and remodeling.[24]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To better understand the synergistic potential, it is crucial to visualize the signaling pathways targeted by each drug class and the experimental workflow for their evaluation.

Antihypertensive Signaling Pathways cluster_this compound This compound (Calcium Channel Blocker) cluster_beta_blocker Beta-Blockers cluster_ace_inhibitor ACE Inhibitors cluster_diuretic Diuretics cluster_outcome Overall Effect Nica This compound LType L-type Ca2+ Channel Nica->LType Blocks Ca_Influx ↓ Ca2+ Influx LType->Ca_Influx VSMC_Relax Vascular Smooth Muscle Relaxation Ca_Influx->VSMC_Relax BP_Reduction Blood Pressure Reduction VSMC_Relax->BP_Reduction BB Beta-Blocker Beta1 β1-Adrenergic Receptor (Heart) BB->Beta1 Blocks cAMP ↓ cAMP Beta1->cAMP HR_CO ↓ Heart Rate & Cardiac Output cAMP->HR_CO HR_CO->BP_Reduction ACEi ACE Inhibitor ACE Angiotensin Converting Enzyme (ACE) ACEi->ACE Inhibits AngII ↓ Angiotensin II ACE->AngII Vasoconstriction ↓ Vasoconstriction AngII->Vasoconstriction Aldosterone ↓ Aldosterone AngII->Aldosterone Vasoconstriction->BP_Reduction Diuretic Diuretic Na_Reabsorption ↓ Na+ & H2O Reabsorption (Kidney) Diuretic->Na_Reabsorption Blood_Volume ↓ Blood Volume Na_Reabsorption->Blood_Volume Blood_Volume->BP_Reduction

Caption: Distinct and overlapping signaling pathways of major antihypertensive drug classes.

Experimental Workflow cluster_invivo In Vivo Studies cluster_exvivo Ex Vivo Studies cluster_invitro In Vitro & Molecular Analysis cluster_analysis Data Analysis & Conclusion Model Select Animal Model (e.g., SHR) Induce Induce/Confirm Hypertension Model->Induce Treat Administer Monotherapy & Combination Therapy Induce->Treat Measure_BP Measure Blood Pressure (Tail-Cuff/Telemetry) Treat->Measure_BP Isolate Isolate Aortic Rings Measure_BP->Isolate Harvest Tissues Culture Culture Vascular Smooth Muscle Cells Measure_BP->Culture Harvest Tissues Analyze Statistical Analysis of Synergistic Effects Measure_BP->Analyze Organ_Bath Mount in Organ Bath Isolate->Organ_Bath Test_Relax Assess Vasorelaxation Organ_Bath->Test_Relax Western Western Blot (e.g., for p-eNOS) Test_Relax->Western Molecular Confirmation qPCR qPCR (e.g., for ET-1 mRNA) Test_Relax->qPCR Molecular Confirmation Test_Relax->Analyze Treat_Cells Treat Cells with Drugs Culture->Treat_Cells Treat_Cells->Western Treat_Cells->qPCR Western->Analyze qPCR->Analyze Conclusion Draw Mechanistic Conclusions Analyze->Conclusion

Caption: Comprehensive experimental workflow for evaluating synergistic antihypertensive effects.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, detailed and validated protocols are essential.

Protocol 1: L-NAME-Induced Hypertension in Rats
  • Animal Model: Use male Sprague-Dawley rats (8-10 weeks old, 250-300g).[14]

  • Acclimation: Acclimate the rats for at least one week under standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.[14]

  • Hypertension Induction: Prepare a fresh daily solution of L-NAME in drinking water at a concentration that provides a dose of 40 mg/kg/day.[14] This solution should be the only source of drinking water for 4-8 weeks.

  • Blood Pressure Monitoring: Measure systolic blood pressure weekly using the tail-cuff method to confirm the development of hypertension (systolic BP > 150 mmHg).

  • Treatment: Once hypertension is established, randomize the rats into treatment groups (e.g., Vehicle, this compound, other agent, Combination). Administer drugs daily via oral gavage for the desired treatment period (e.g., 4 weeks).

  • Final Analysis: At the end of the treatment period, perform final blood pressure measurements and collect blood and tissues (heart, aorta, kidneys) for biochemical and histological analysis.

Protocol 2: Vasorelaxation Study Using Isolated Rat Aortic Rings
  • Tissue Preparation: Euthanize a rat and carefully excise the thoracic aorta. Immediately place it in cold Krebs-Henseleit (K-H) solution.[22]

  • Ring Preparation: Under a dissecting microscope, remove adhering connective and adipose tissue. Cut the aorta into 2-3 mm wide rings.[25]

  • Mounting: Suspend the aortic rings in an organ bath containing K-H solution at 37°C, continuously bubbled with 95% O2 and 5% CO2. Attach one end to a fixed holder and the other to an isometric force transducer.[22]

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, changing the K-H solution every 15-20 minutes.

  • Viability and Endothelium Integrity Check:

    • Contract the rings with phenylephrine (PE, 1 µM) or KCl (60 mM).

    • Once a stable contraction is achieved, add acetylcholine (ACh, 1 µM) to assess endothelium integrity. A relaxation of >70% indicates intact endothelium.

  • Experimental Protocol:

    • Wash the rings and allow them to return to baseline.

    • Pre-contract the rings again with PE.

    • Once the contraction is stable, add cumulative concentrations of this compound, the other test agent, or their combination to generate concentration-response curves.

  • Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by PE. Calculate EC50 values to determine the potency of the vasodilators.

Protocol 3: Molecular Analysis of Synergism - Western Blotting
  • Protein Extraction: Homogenize aortic tissue or cultured VSMCs treated as described previously in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody overnight at 4°C (e.g., anti-phospho-eNOS, anti-eNOS, anti-ET-1).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). This allows for the assessment of changes in protein expression or phosphorylation status that underpin the synergistic effects.[26]

Conclusion

The evaluation of synergistic effects of this compound with other antihypertensive agents requires a multi-faceted approach, combining systemic in vivo models with mechanistic in vitro and ex vivo studies. The choice of model must be deliberate, guided by the specific scientific question. By integrating data from well-characterized animal models like the SHR and Dahl salt-sensitive rat with detailed molecular analysis from isolated tissues and cell cultures, researchers can build a comprehensive and robust understanding of the therapeutic potential of combination therapies. This guide provides a framework for designing and executing such studies with the scientific rigor necessary for advancing cardiovascular pharmacology.

References

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of Nicardipine

Author: BenchChem Technical Support Team. Date: January 2026

As a senior application scientist, I understand that excellence in the laboratory extends beyond the bench. The responsible management and disposal of chemical reagents are paramount to ensuring personnel safety, maintaining regulatory compliance, and protecting our environment. This guide provides a comprehensive, in-depth protocol for the proper disposal of nicardipine, a dihydropyridine calcium channel blocker widely used in research and clinical settings for its antihypertensive properties.[1][2]

The procedures outlined here are grounded in established safety data and regulatory frameworks, designed to provide your team with a self-validating system for waste management. Moving beyond a simple checklist, we will explore the causality behind these protocols, empowering your lab to handle this compound with expertise and confidence.

Part 1: Hazard Profile & Regulatory Imperatives

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound hydrochloride is classified as a toxic solid.

  • Primary Hazards: It is considered toxic if swallowed, in contact with skin, or inhaled.[3]

  • Chemical Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[4][5]

  • Transportation Designation: For transport and shipping, this compound hydrochloride is classified as UN2811, "Toxic solid, organic, n.o.s.".[3][5]

The disposal of this compound is governed by stringent environmental regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[6] As the generator of the waste, your institution bears the "cradle-to-grave" responsibility for ensuring it is managed and disposed of correctly. A critical aspect of this regulation is the federal ban on sewering (i.e., flushing down the drain) of hazardous waste pharmaceuticals, a measure enacted to prevent the contamination of waterways and ecosystems.[7]

Part 2: Core Principles of this compound Waste Management

Three core principles should guide all activities related to this compound waste.

  • Waste Minimization: The most effective disposal strategy is to minimize waste generation from the outset.[4] This involves careful planning of experiments to avoid preparing excess solutions and maintaining a lean inventory to prevent expiration.

  • Proper Segregation: Do not mix this compound waste with non-hazardous laboratory trash. All this compound-contaminated materials, from the pure compound to empty vials and contaminated personal protective equipment (PPE), must be segregated as hazardous waste.

  • Licensed Disposal: The final disposal of this compound must be conducted by a licensed and certified hazardous waste contractor.[4][8][9] The universally accepted and required method for this class of compound is high-temperature incineration at a permitted facility, which ensures the complete destruction of the active pharmaceutical ingredient.[6]

Part 3: Standard Operating Procedure for Routine Disposal

This protocol covers the disposal of expired this compound, unused stock solutions, and contaminated labware under routine laboratory operations.

Personnel Safety:

  • Personal Protective Equipment (PPE): The selection of PPE must be based on a risk assessment of the task being performed.[4] The following table summarizes the recommended PPE.

TaskRecommended Personal Protective EquipmentCausality & Rationale
Handling/Weighing Solid this compound Chemical safety goggles, lab coat, nitrile gloves, and respiratory protection (e.g., N95 respirator or use of a chemical fume hood).Protects against eye contact, skin absorption, and inhalation of fine particles, which are primary routes of toxic exposure.[3]
Preparing/Handling this compound Solutions Chemical safety goggles, lab coat, and nitrile gloves.Prevents skin and eye contact from splashes. The risk of aerosolization is lower than with the solid form.
Packaging Waste for Disposal Chemical safety goggles, lab coat, and nitrile gloves.Provides a barrier against residual contamination on containers and labware.
Spill Cleanup Chemical safety goggles, lab coat, double nitrile gloves, and respiratory protection if the spill generates dust.Offers enhanced protection during an uncontrolled release where exposure risk is highest.

Step-by-Step Disposal Protocol:

  • Container Preparation:

    • Designate a specific hazardous waste container for this compound. This container must be in good condition, compatible with the chemical, and feature a secure, leak-proof lid.[6]

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write "this compound Waste" and list all components (e.g., "this compound hydrochloride, Methanol, contaminated wipes"). Note the accumulation start date.

  • Waste Collection:

    • Solid this compound: Carefully place any unused or expired solid this compound into the designated waste container.

    • Contaminated Labware: Place items with gross contamination (e.g., weigh boats, spatulas) directly into the waste container.

    • Empty Vials/Containers: Even "empty" containers can retain product residue and must be treated as hazardous waste.[10] Place them in the designated container.

    • Contaminated PPE: Gloves, wipes, and bench paper used during handling should be collected in the hazardous waste container.

  • Waste Storage:

    • Keep the hazardous waste container securely closed when not in use.[6]

    • Store the container in a designated, secure satellite accumulation area within the lab. This area should be away from incompatible materials.[6]

  • Final Disposal:

    • Once the container is full or the accumulation time limit is reached (per your institution's policy), contact your Environmental Health and Safety (EHS) department.

    • Your EHS office will arrange for the pickup and final disposal by a licensed hazardous waste contractor.[9]

Part 4: Emergency Protocol for Spill & Decontamination

Immediate and correct action during a spill is critical to mitigate exposure and environmental contamination.

Required Materials (Spill Kit):

  • Absorbent material (e.g., vermiculite, sand, or commercial spill pillows)

  • Two pairs of nitrile gloves

  • Chemical safety goggles

  • Disposable lab coat or gown

  • Shoe covers

  • Plastic scoop and scraper

  • Sealable, heavy-duty plastic bags for waste

  • "Hazardous Waste" labels

Step-by-Step Spill Cleanup Protocol:

  • Alert & Isolate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab. Restrict access to the spill area.

  • Don PPE: Before approaching the spill, don the appropriate PPE as listed above, including double-gloving.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with absorbent pads to prevent dust from becoming airborne. Do not sweep dry powder.

    • For Liquid Spills: Surround the spill with absorbent dikes or pads to prevent it from spreading.[4]

  • Clean the Spill:

    • Apply absorbent material over the entire spill, working from the outside in.

    • Using a plastic scoop and scraper, carefully collect all contaminated absorbent material and place it into a heavy-duty, sealable plastic bag.[5][9]

  • Decontaminate the Area:

    • Wipe down the spill area with a suitable solvent (consult your institution's EHS guidelines), followed by soap and water.

    • Place all cleaning materials (wipes, pads) into the hazardous waste bag.

  • Package Waste:

    • Securely seal the waste bag. Place this bag inside a second bag (double-bagging).

    • Label the outer bag as "Hazardous Waste: this compound Spill Debris."

  • Doff PPE & Personal Hygiene:

    • Remove all PPE, placing it into the hazardous waste bag.

    • Thoroughly wash your hands and any exposed skin with soap and water.[5]

  • Arrange for Disposal: Contact your EHS department for immediate pickup of the spill waste. Inform them of the incident.[4][8]

Part 5: Workflow Visualization

To ensure clarity in decision-making, the following diagram outlines the logical flow for managing this compound waste in a laboratory setting.

Nicardipine_Disposal_Workflow start_node start_node process_node process_node decision_node decision_node io_node io_node end_node end_node start This compound Waste Generated is_spill Accidental Spill? start->is_spill routine_ppe Don Routine PPE (Goggles, Gloves, Lab Coat) is_spill->routine_ppe No spill_ppe Don Spill Response PPE (Double Gloves, Goggles, etc.) is_spill->spill_ppe Yes collect_waste Collect Waste in Designated Container routine_ppe->collect_waste label_container Ensure Container is Labeled: 'Hazardous Waste - this compound' collect_waste->label_container store_waste Store in Secure Satellite Accumulation Area label_container->store_waste contact_ehs_routine Contact EHS for Pickup via Licensed Contractor store_waste->contact_ehs_routine contain_spill Contain Spill & Prevent Spread spill_ppe->contain_spill absorb_collect Absorb Spill Material & Collect in Labeled Bag contain_spill->absorb_collect decontaminate Decontaminate Spill Area & Dispose of Cleaning Materials absorb_collect->decontaminate contact_ehs_spill Contact EHS for Immediate Pickup decontaminate->contact_ehs_spill

Caption: Decision workflow for this compound waste management.

By adhering to these detailed procedures, your laboratory can ensure that the disposal of this compound is handled with the highest standards of safety and environmental stewardship, building a culture of trust and responsibility that extends beyond the product itself.

References

Navigating the Safe Handling of Nicardipine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a potent calcium channel blocker, Nicardipine is a valuable tool in cardiovascular research and drug development. However, its pharmacological activity necessitates a robust safety protocol to protect laboratory personnel from unintended exposure. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal plans for working with this compound in both its powdered and liquid forms. Our focus is on providing actionable, step-by-step guidance grounded in established safety principles to ensure a secure laboratory environment.

Understanding the Risks: Why Specialized Handling is Crucial

This compound hydrochloride is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] The primary hazards in a laboratory setting are accidental ingestion, dermal absorption, and inhalation of the powdered form. Therefore, a multi-layered approach to PPE is essential to mitigate these risks. For potent pharmaceutical compounds, a thorough risk assessment is the foundation of a safe handling protocol.[3][4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is contingent on the physical form of this compound being handled and the nature of the procedure. The following table summarizes the recommended PPE for various scenarios.

ScenarioRecommended PPERationale
Handling Powdered this compound (e.g., weighing, compounding) - Disposable, low-linting coverall or lab coat- Double-gloving with nitrile gloves- Chemical-resistant safety goggles with side shields- Face shield- N95 respirator or higher (e.g., PAPR for highly potent compounds)- Prevents skin contact with the potent powder.- The outer glove can be removed if contaminated without exposing the skin.- Protects eyes from airborne particles.- Provides an additional layer of protection for the face.- Minimizes the risk of inhaling aerosolized powder.[6]
Handling Liquid this compound Solutions (e.g., dilutions, administrations) - Lab coat- Nitrile gloves- Chemical-resistant safety goggles- Protects against splashes and spills.- Prevents dermal absorption.- Shields eyes from accidental splashes.[7][8]
A Note on Glove Selection

When working with potent compounds, double-gloving is a recommended practice. The outer pair of gloves should be removed and disposed of immediately after handling the compound or in case of a spill. The inner pair provides an additional layer of protection until the handler can safely move to a designated area for de-gowning.

Operational Plans: Step-by-Step Handling Procedures

A well-defined workflow is critical to minimizing exposure risk. The following protocols outline the safe handling of this compound in its common laboratory forms.

Weighing and Handling Powdered this compound
  • Preparation :

    • Ensure a designated area, preferably a chemical fume hood or a containment ventilated enclosure (CVE), is clean and free of clutter.

    • Gather all necessary equipment, including a calibrated scale, weighing paper, spatulas, and waste containers.

    • Don the appropriate PPE as outlined in the table above.

  • Handling :

    • Perform all manipulations of powdered this compound within the fume hood or CVE to minimize the risk of aerosolization.[1]

    • Handle the powder gently to avoid creating dust.

    • If a spill occurs, follow the spill cleanup procedure outlined below.

  • Post-Handling :

    • Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

    • Wipe down all surfaces and equipment with an appropriate deactivating agent, followed by a cleaning agent.

    • Remove the remaining PPE in the designated de-gowning area, disposing of single-use items in the appropriate waste stream.

    • Wash hands thoroughly with soap and water.[1]

Handling this compound Solutions
  • Preparation :

    • Work in a well-ventilated area, such as a laboratory bench with good general ventilation.

    • Assemble all necessary supplies, including vials, syringes, and waste containers.

    • Don the appropriate PPE for handling liquids.

  • Handling :

    • When drawing solutions from vials, use a syringe with a needle appropriate for the vial's septum to prevent leakage.

    • Avoid pressurizing the vial, which can lead to spraying upon needle withdrawal.

    • If administering the solution, be mindful of the infusion site to prevent extravasation.[9][10]

  • Post-Handling :

    • Dispose of all sharps in a designated sharps container.

    • Decontaminate the work area.

    • Remove and dispose of gloves.

    • Wash hands thoroughly.

Emergency Procedures: Spill and Exposure Response

Spill Cleanup:

  • Evacuate : Clear the immediate area of all personnel.

  • Isolate : Prevent further spread of the spill.

  • Protect : Don appropriate PPE, including a respirator if the spill involves powder.

  • Contain and Clean : For powder spills, gently cover with an absorbent material and then carefully sweep it into a designated hazardous waste container. For liquid spills, absorb with an inert material and place it in a sealed container.

  • Decontaminate : Clean the spill area with a suitable deactivating agent.

  • Dispose : All cleanup materials must be disposed of as hazardous waste.[1]

In Case of Exposure:

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][8]

Disposal Plan: Ensuring Safe and Compliant Waste Management

All this compound waste, including unused product, contaminated labware, and used PPE, must be disposed of as hazardous pharmaceutical waste.[11][12]

Waste Segregation and Collection:

  • Sharps : All needles and syringes must be placed in a designated, puncture-resistant sharps container.

  • Solid Waste : Unused powder, contaminated gloves, weighing papers, and other solid materials should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Unused this compound solutions should be collected in a designated, leak-proof hazardous waste container.

Disposal Procedure:

  • All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Store waste in a designated, secure area away from general laboratory traffic.

  • Arrange for pick-up and disposal by a licensed hazardous waste contractor in accordance with local, state, and federal regulations.[13][14] Do not dispose of this compound down the drain or in the regular trash.[15]

Visualizing the Workflow

To further clarify the handling procedures, the following diagrams illustrate the key decision points and steps for working with powdered and liquid this compound.

NicardipinePowderWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Don Appropriate PPE (Coverall, Double Gloves, Goggles, Face Shield, Respirator) Area Prepare Designated Area (Fume Hood/CVE) Prep->Area Weigh Weigh and Handle Powder Area->Weigh Spill Spill Occurs? Weigh->Spill Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes Decon Decontaminate Surfaces Spill->Decon No Cleanup->Decon Waste Dispose of Waste Decon->Waste DeGown De-Gown and Wash Hands Waste->DeGown

Caption: Workflow for Handling Powdered this compound.

NicardipineLiquidWorkflow cluster_prep_liquid Preparation cluster_handling_liquid Handling cluster_post_liquid Post-Handling Prep_L Don Appropriate PPE (Lab Coat, Gloves, Goggles) Area_L Prepare Well-Ventilated Area Prep_L->Area_L Handle_L Handle Liquid Solution Area_L->Handle_L Decon_L Decontaminate Work Area Handle_L->Decon_L Waste_L Dispose of Sharps and Waste Decon_L->Waste_L DeGown_L Remove Gloves and Wash Hands Waste_L->DeGown_L

Caption: Workflow for Handling Liquid this compound Solutions.

By adhering to these guidelines, researchers and scientists can confidently work with this compound while ensuring their personal safety and maintaining a compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicardipine
Reactant of Route 2
Reactant of Route 2
Nicardipine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.